molecular formula C7H5N B158538 2-Ethynylpyridine CAS No. 1945-84-2

2-Ethynylpyridine

Cat. No.: B158538
CAS No.: 1945-84-2
M. Wt: 103.12 g/mol
InChI Key: NHUBNHMFXQNNMV-UHFFFAOYSA-N
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Description

2-Ethynylpyridine is a pyridine derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBNHMFXQNNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30306-23-1
Record name Pyridine, 2-ethynyl-, homopolymer
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DSSTOX Substance ID

DTXSID40173085
Record name 2-Ethynyl pyridine
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1945-84-2
Record name 2-Ethynylpyridine
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Record name 2-Ethynyl pyridine
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Record name 2-Ethynyl pyridine
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Record name 2-Ethynylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynylpyridine (CAS 1945-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for 2-ethynylpyridine (CAS Number: 1945-84-2). The information is presented to support its application in research, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Core Properties

This compound is a valuable building block in organic synthesis, characterized by the presence of a pyridine ring and a terminal alkyne functional group. This unique combination of an electron-deficient aromatic system and a reactive C-C triple bond makes it a versatile reagent for a variety of chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is a liquid at room temperature, with a characteristic boiling point under reduced pressure. It is important to note that some discrepancies exist in the reported melting point, with some sources indicating it is not applicable for this liquid-state compound.

PropertyValueReference(s)
CAS Number 1945-84-2
Molecular Formula C₇H₅N
Molecular Weight 103.12 g/mol
Boiling Point 85 °C at 12 mmHg
Melting Point Not applicable (liquid at room temperature)-
Density 1.021 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.56
Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Note: Specific chemical shift and coupling constant data were not available in the searched resources. The following is a predicted spectrum based on the structure.

Chemical Shift (ppm)MultiplicityAssignment
~8.6dH-6 (Pyridine)
~7.7tdH-4 (Pyridine)
~7.5dH-3 (Pyridine)
~7.2ddH-5 (Pyridine)
~3.1sAcetylenic H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific chemical shift data were not available in the searched resources. The following are predicted values.

Chemical Shift (ppm)Assignment
~150C-6 (Pyridine)
~143C-2 (Pyridine)
~136C-4 (Pyridine)
~127C-5 (Pyridine)
~123C-3 (Pyridine)
~83Acetylenic C
~78Acetylenic C-H

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch
~2100Medium-WeakC≡C stretch
~1580, 1470, 1430Medium-StrongC=C and C=N stretching (Pyridine ring)

Mass Spectrometry

m/zRelative IntensityAssignment
103High[M]⁺ (Molecular Ion)
76Medium[M - HCN]⁺
51Medium[C₄H₃]⁺

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the desilylation of a protected precursor, 2-((trimethylsilyl)ethynyl)pyridine.

Synthesis 2-((trimethylsilyl)ethynyl)pyridine 2-((trimethylsilyl)ethynyl)pyridine This compound This compound 2-((trimethylsilyl)ethynyl)pyridine->this compound KOH, MeOH/CH₂Cl₂ 0 °C to rt Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Product 2-(Arylethynyl)pyridine This compound->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product Cu_I_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_I_Cocatalyst->Product Base Base (e.g., NEt₃) Base->Product Click_Chemistry cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Product 1,4-Disubstituted-1,2,3-triazole This compound->Product Organic_Azide Organic Azide (R-N₃) Organic_Azide->Product Cu_I_Source Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Cu_I_Source->Product

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethynylpyridine

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position. This unique combination of a basic nitrogenous heterocycle and a reactive terminal alkyne makes it a versatile and valuable building block in various fields of chemical science. Its applications span organic synthesis, materials science, and notably, pharmaceutical development, where it serves as a key intermediate.[1][2][3] The pyridine moiety can engage in hydrogen bonding and coordination, while the ethynyl group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a precursor for complex molecular architectures.[4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and a summary of its applications.

Physical and Chemical Properties

This compound is typically a clear, dark brown liquid at room temperature.[1][5] It is soluble in water and should be stored at 2-8°C.[1][5]

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅N[1][6][7]
Molecular Weight 103.12 g/mol [1][5]
Boiling Point 85 °C at 12 mmHg[1][8]
77-78 °C at 14 mmHg[9]
Melting Point 77-78 °C[1][5][10]
Density 1.021 g/mL at 25 °C[1][8]
Refractive Index (n²⁰/D) 1.56[1][5]
pKa 2.31 ± 0.12 (Predicted)[1][10]
Water Solubility Soluble[1][5]
Flash Point 170 °F (76.7 °C)[5][10]
Appearance Clear dark brown liquid[1][5]
Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing pyridine ring and the reactive alkyne functionality.

Polymerization: this compound can undergo polymerization. For instance, it has been used to synthesize various ionic conjugated polymers such as poly(2-ethynyl-N-iodopyridinium iodide) and poly[N-(carboxymethyl)-2-ethynylpyridinium bromide]. Spontaneous polymerization in the presence of a strong acid has also been reported.[11]

Hydrohalogenation: The compound readily reacts with hydrohalic acids (HCl, HBr, HI) in a process that highlights its unique structure. The basic pyridine nitrogen first reacts with the acid to form a pyridinium salt. This enhances the electrophilicity of the ethynyl group, facilitating a nucleophilic attack by the halide anion to produce 2-(haloethenyl)pyridines in high yields.[12]

A logical workflow for the hydrochlorination reaction is depicted below.

cluster_0 Hydrochlorination Pathway A This compound C Pyridinium Salt (Intermediate) A->C Protonation (Salt Formation) B Hydrochloric Acid (HCl) B->C D 2-(2-Chloroethenyl)pyridine (Product) C->D Nucleophilic Attack by Cl⁻

Caption: Reaction pathway for the hydrochlorination of this compound.

Coupling Reactions: As a terminal alkyne, this compound is a suitable substrate for various coupling reactions, such as the Sonogashira coupling, to form more complex molecules.[13]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataIdentifiers
CAS Number 1945-84-2
MDL Number MFCD00041598
BRN 1098904
InChI 1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H
InChI Key NHUBNHMFXQNNMV-UHFFFAOYSA-N
SMILES C#Cc1ccccn1
Spectra Availability ¹³C NMR, ¹H NMR, IR, Raman, Mass Spectrometry

References:[1][8][14][15]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the desilylation of a protected precursor, 2-((trimethylsilyl)ethynyl)pyridine.[1]

Materials:

  • 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)

  • Methanol/Dichloromethane (2 mL/1 mL) solvent mixture

  • Potassium hydroxide (2.0 mmol, 112 mg)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine in the methanol/dichloromethane solvent mixture.

  • Cool the reaction system to 0 °C using an ice bath.

  • Add potassium hydroxide to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding deionized water.

  • Extract the mixture with dichloromethane (2 x 3 mL).

  • Combine the organic phases and dry with anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to yield the final product, this compound.

The workflow for this synthesis is visualized in the diagram below.

cluster_workflow Synthesis Workflow start Start: Dissolve Precursor (2-((trimethylsilyl)ethynyl)pyridine) step1 Cool to 0°C start->step1 step2 Add KOH (Base) step1->step2 step3 Stir for 30 min at 0°C (Desilylation) step2->step3 Reaction step4 Quench with H₂O step3->step4 step5 Extract with CH₂Cl₂ step4->step5 Workup step6 Dry & Concentrate step5->step6 end_node Product: This compound step6->end_node

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry.[1][2]

  • Pharmaceutical Synthesis: Pyridine derivatives are integral to many pharmaceutical compounds.[4] The ethynyl group on this compound allows for its incorporation into larger, more complex molecules with potential therapeutic activity through reactions like click chemistry or Sonogashira coupling.[3][13]

  • Polymer Science: It serves as a monomer for the synthesis of novel ionic conjugated polymers. These materials have interesting electro-optical and electrochemical properties, making them candidates for various applications in materials science.

  • Organic Synthesis: It is a versatile building block for creating a wide range of organic compounds. For example, it can be used to synthesize asymmetrically derivatized 1,2,3-triphospholide anions.

  • Research Chemical: It is widely used as a fundamental research chemical to explore new reactions and synthesize novel compounds.[1]

The diverse applications of this compound are summarized in the following diagram.

cluster_apps Key Application Areas center This compound pharma Pharmaceuticals (Drug Discovery Intermediate) center->pharma Precursor for Bioactive Molecules polymers Materials Science (Ionic Conjugated Polymers) center->polymers Monomer for Polymerization synthesis Organic Synthesis (Versatile Building Block) center->synthesis Reactive Handle for Coupling Reactions

Caption: Major application areas of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Hazard InformationGHS Codes and Statements
Hazard Codes Xi (Irritant)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

References:[1]

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It should be used in a well-ventilated area.

References

An In-Depth Technical Guide to 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-ethynylpyridine, a key building block in organic synthesis.

Core Molecular and Physical Properties

This compound is a pyridine derivative with the chemical formula C7H5N.[1][2][3][4][5] It is recognized for its utility as a research chemical and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C7H5N[1][2][3][4][5]
Molecular Weight 103.12 g/mol [1][3][4][6]
CAS Number 1945-84-2[1][2][3][5]
Density 1.021 g/mL at 25 °C[1][6][7]
Boiling Point 85 °C at 12 mmHg[1][6][7]
Refractive Index n20/D 1.56[1][6][7]
Appearance Clear dark brown liquid[1][5]
Solubility Soluble in water[1][6]

Synthesis and Experimental Protocols

A primary method for synthesizing this compound is through the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

A common synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a 2-halopyridine (e.g., 2-bromopyridine), followed by the deprotection of the silyl group to yield the terminal alkyne.

Step 1: Sonogashira Coupling of 2-Bromopyridine and Trimethylsilylacetylene

This step forms the protected intermediate, 2-((trimethylsilyl)ethynyl)pyridine.

  • Reaction Setup: To a flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a phosphine ligand (e.g., PPh₃).

  • Solvent and Base: Dissolve the reagents in a suitable solvent, typically an amine base like triethylamine, which also serves to neutralize the hydrogen halide formed during the reaction.

  • Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Heat the mixture, often to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography to isolate 2-((trimethylsilyl)ethynyl)pyridine.

Step 2: Desilylation to form this compound

This step removes the trimethylsilyl (TMS) protecting group.

  • Reagent Preparation: Dissolve the 2-((trimethylsilyl)ethynyl)pyridine intermediate in a solvent mixture, such as methanol and dichloromethane.[1]

  • Base Addition: Cool the solution to 0 °C and add a base, such as potassium hydroxide, to initiate the deprotection.[1]

  • Reaction and Quenching: Stir the mixture at 0 °C for approximately 30 minutes. Quench the reaction by adding deionized water.[1]

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

The following diagram illustrates the logical workflow of this synthetic pathway.

G A 2-Bromopyridine + Trimethylsilylacetylene B Sonogashira Coupling A->B Reactants D Protected Intermediate: 2-((trimethylsilyl)ethynyl)pyridine B->D Yields C Catalysts: - Pd(PPh₃)₂Cl₂ - CuI - PPh₃ Base: Triethylamine C->B Conditions E Deprotection (Desilylation) D->E Substrate G Final Product: This compound E->G Yields F Reagents: - KOH - Methanol/DCM F->E Conditions

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is a versatile reagent used in the synthesis of a wide range of more complex molecules and materials. Its applications include:

  • Polymer Synthesis: It serves as a monomer for creating novel water-soluble ionic conjugated polymers, such as poly[N-(carboxymethyl)-2-ethynylpyridinium bromide].

  • Medicinal Chemistry: The ethynylpyridine scaffold is a key component in the development of therapeutic agents. For instance, it is a structural analog to compounds like MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent antagonist for the metabotropic glutamate receptor 5 (mGluR5), which is a target for treating conditions like cocaine addiction.[10]

  • Organometallic Chemistry: It is used in the synthesis of organometallic complexes, such as the 4-(2′-pyridyl)-1,2,3-triphospholide anion, formed through reactions with anionic heptaphosphide clusters.

The diagram below outlines the logical relationship of this compound as a precursor in various synthetic applications.

G A This compound B Polymerization A->B is a monomer for D Medicinal Chemistry (Analog Synthesis) A->D is a building block for F Organometallic Synthesis A->F is a reactant in C Ionic Conjugated Polymers B->C produces E mGluR5 Antagonists (e.g., MTEP Analogs) D->E targets G Phospholide Anion Complexes F->G produces

Caption: Applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl group, coupled with the coordinating and hydrogen-bonding capabilities of the pyridine ring, makes it a valuable synthon for the construction of complex molecular architectures. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a detailed overview of established synthetic protocols for this compound, offering a comparative analysis of different methodologies to aid researchers in selecting the most suitable route for their specific applications.

Comparative Summary of Synthesis Protocols

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective conditions and efficiencies.

Parameter Method 1: Desilylation Method 2: Sonogashira Coupling Method 3: Dehydrohalogenation
Starting Material 2-((trimethylsilyl)ethynyl)pyridine2-Bromopyridine, Acetylene Source2-(1,2-Dibromoethyl)pyridine
Key Reagents Potassium Hydroxide (KOH)Pd(PPh₃)₂Cl₂, CuI, TriethylaminePotassium tert-butoxide (t-BuOK)
Solvent Methanol/DichloromethaneTetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C0 °C to Room Temperature
Reaction Time 0.5 - 1 hour4 - 12 hours2 - 4 hours
Reported Yield ~80%[1]70-90% (typical)50-70% (estimated)

Method 1: Synthesis via Desilylation of a Silyl-Protected Precursor

This is a highly efficient and common method for the synthesis of terminal alkynes, including this compound. The use of a silyl protecting group, such as trimethylsilyl (TMS), allows for the stable handling of the alkyne functionality during prior synthetic steps. The final deprotection step is typically straightforward and high-yielding.

Experimental Protocol
  • Reaction Setup: A round-bottom flask is charged with 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg).

  • Solvent Addition: A solvent mixture of methanol (2 mL) and dichloromethane (1 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.[1]

  • Cooling: The reaction vessel is cooled to 0 °C in an ice bath.

  • Reagent Addition: Potassium hydroxide (2.0 mmol, 112 mg) is added to the cooled solution in one portion.[1]

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of deionized water.

  • Extraction: The aqueous mixture is extracted with dichloromethane (3 x 2 mL).[1]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, affording a clear dark brown liquid.[1]

Workflow Diagram

Desilylation_Workflow start Start: 2-((trimethylsilyl)ethynyl)pyridine dissolve Dissolve in Methanol/Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_koh Add Potassium Hydroxide cool->add_koh react Stir at 0 °C for 30 min add_koh->react quench Quench with Deionized Water react->quench extract Extract with Dichloromethane quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (Optional) concentrate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound via desilylation.

Method 2: Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This method is highly versatile and allows for the direct introduction of the ethynyl group onto the pyridine ring.

Experimental Protocol
  • Reaction Setup: A dry Schlenk flask is charged with 2-bromopyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Anhydrous, degassed tetrahydrofuran (THF) is added, followed by triethylamine (2.0 eq.). The mixture is stirred to give a pale-yellow suspension.

  • Alkyne Addition: A source of acetylene, such as ethynyltrimethylsilane (1.2 eq.) followed by in-situ deprotection, or directly bubbling acetylene gas through the solution, is introduced. For a more controlled reaction, a protected alkyne is often used. If using ethynyltrimethylsilane, a subsequent desilylation step as described in Method 1 will be necessary.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 50 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the metal catalysts. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield this compound.

Signaling Pathway Diagram

Sonogashira_Catalytic_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_complex1 Ar-X Pd_complex2 Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_complex1->Pd_complex2 Cu-C≡CR Cu_alkyne Cu-C≡CR Pd_complex2->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_complex2->Product_out CuX CuX CuX->Cu_alkyne HC≡CR, Base Cu_alkyne->CuX Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Method 3: Synthesis via Dehydrohalogenation (Elimination Reaction)

This classical approach involves the elimination of two molecules of hydrogen halide from a suitable precursor, typically a dihaloalkane, to form a triple bond.[4][5] While potentially less efficient than modern cross-coupling methods, it provides a fundamental alternative route. The E2 mechanism, which is a single-step concerted reaction, is favored by the use of a strong, hindered base.[5][6]

Experimental Protocol
  • Reaction Setup: A flame-dried round-bottom flask is charged with 2-(1,2-dibromoethyl)pyridine (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF). The flask is maintained under an inert atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: A solution of potassium tert-butoxide (2.2 eq.) in THF is added dropwise to the cooled solution over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Relationship Diagram

Elimination_Mechanism start 2-(1,2-Dibromoethyl)pyridine intermediate 2-(1-Bromoethenyl)pyridine (Intermediate) start->intermediate E2 Elimination end This compound intermediate->end E2 Elimination base1 t-BuOK (1st eq.) base1->start base2 t-BuOK (2nd eq.) base2->intermediate

Caption: Stepwise dehydrohalogenation to form this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. The desilylation of a TMS-protected precursor offers a high-yielding and clean final step in a multi-step synthesis. The Sonogashira coupling provides a powerful and direct method for the construction of the aryl-alkyne bond. Finally, the classical dehydrohalogenation route, while potentially lower in yield, represents a fundamental approach to alkyne synthesis. The choice of method will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project.

References

Spectroscopic Profile of 2-Ethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethynylpyridine, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the pyridine ring and the acetylenic proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.59ddd4.9, 1.8, 0.9
H-47.67td7.7, 1.8
H-37.51d7.8
H-57.27ddd7.6, 4.9, 1.2
Acetylenic H3.16s-

Note: The assignments are based on typical pyridine substitution patterns and coupling constants.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon AssignmentChemical Shift (δ, ppm)
C-2143.3
C-6150.1
C-4136.4
C-5127.8
C-3123.0
C≡CH82.9
C≡CH78.3

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, recorded as a neat liquid, reveals key vibrational modes associated with its functional groups. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Wavenumber (cm⁻¹)Vibrational Mode
3288≡C-H stretch
2110C≡C stretch
1585, 1568, 1471, 1435C=C and C=N stretching (pyridine ring)
783, 746C-H out-of-plane bending (pyridine ring)

Experimental Protocols

The following provides a generalized methodology for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Analyze_NMR Assign NMR Peaks (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_NMR Analyze_IR Assign IR Bands (Vibrational Modes) Process_IR->Analyze_IR NMR_Table NMR Data Table Analyze_NMR->NMR_Table IR_Table IR Data Table Analyze_IR->IR_Table Structure Structural Elucidation NMR_Table->Structure IR_Table->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of 2-Ethynylpyridine Derivatives

This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives. It is intended for an audience with a background in chemistry, crystallography, and pharmaceutical sciences. The document details common synthetic routes, crystallographic parameters, and the critical intermolecular interactions that govern the solid-state packing of these compounds.

Synthesis and Crystallization Protocols

The preparation of high-quality single crystals is the rate-limiting step in X-ray crystallography[1]. The synthesis of this compound derivatives often employs well-established organometallic cross-coupling reactions, followed by carefully controlled crystallization experiments.

General Synthetic Methodologies

Several synthetic routes are available for preparing this compound and its derivatives.

  • Sonogashira Coupling: This is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For this compound derivatives, this typically involves the reaction of a halogenated pyridine (e.g., 2-bromopyridine) with a protected acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base[2].

  • Desilylation: Derivatives can be synthesized by the deprotection of a silyl-protected ethynyl group. For instance, this compound can be obtained from 2-((trimethylsilyl)ethynyl)pyridine by treatment with a base like potassium hydroxide in a solvent mixture such as methanol/dichloromethane[3]. The reaction is typically run at 0 °C and quenched with water[3].

  • Metal Acetylide Reactions: Platinum(II) and Gold(I) complexes containing the 2-ethynylpyrimidine ligand have been synthesized from the corresponding chloride complexes (e.g., tbpyPtCl2 or Ph3PAuCl) by reacting them with 2-ethynylpyrimidine in the presence of a base like KOH in methanol[4].

A generalized workflow for a Sonogashira coupling reaction is depicted below.

sonogashira_coupling Sonogashira Coupling Workflow start Reactants: 2-Halopyridine Terminal Alkyne reaction Reaction Vessel (Inert Atmosphere) start->reaction catalysts Catalysts: Pd complex (e.g., Pd(PPh₃)₄) Cu(I) salt (e.g., CuI) Amine Base (e.g., NEt₃) catalysts->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product This compound Derivative purification->product crystallography_workflow General X-ray Crystallography Workflow synthesis Synthesis & Purification of Compound crystallization Crystal Growth (e.g., Slow Evaporation, Diffusion) synthesis->crystallization harvest Crystal Selection & Mounting crystallization->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF File Generation) refinement->validation

References

The Chemical Versatility of 2-Ethynylpyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the reactivity, chemical behavior, and synthetic applications of 2-ethynylpyridine, a valuable building block in modern organic chemistry and medicinal chemistry.

This compound, a heterocyclic terminal alkyne, has emerged as a significant scaffold in organic synthesis due to the unique reactivity conferred by the interplay of its pyridine ring and ethynyl group. This guide provides a comprehensive overview of its chemical behavior, detailing key reactions, experimental protocols, and its applications in the development of novel therapeutics.

Core Reactivity and Chemical Properties

This compound is a clear, dark brown liquid at room temperature. The electron-withdrawing nature of the pyridine ring acidifies the acetylenic proton, facilitating its removal and participation in a wide array of chemical transformations. The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts, influencing the regioselectivity and efficiency of various reactions.

PropertyValue
CAS Number 1945-84-2
Molecular Formula C₇H₅N
Molecular Weight 103.12 g/mol
Boiling Point 85 °C / 12 mmHg
Density 1.021 g/mL at 25 °C
Refractive Index (n20/D) 1.56

Spectroscopic data for this compound is available and provides characteristic signals for its unique structure.[1]

Key Chemical Transformations

The dual functionality of this compound allows for a diverse range of chemical reactions, making it a versatile building block for complex molecular architectures.

Cycloaddition Reactions

The ethynyl group of this compound readily participates in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

One of the most prominent reactions of this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Notably, this compound can also act as a promoter in these reactions.

Experimental Protocol: Synthesis of 1-Substituted 1,2,3-Triazoles via CuAAC

A general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper(I) catalyst. For the synthesis of 1-substituted-1,2,3-triazoles using acetylene gas, the reaction can be carried out under mild conditions.[2]

  • Materials: Organic azide (1 mmol), Copper(I) Iodide (CuI, 0.1 mmol), Triethylamine (Et₃N, 0.2 mmol), Dimethyl sulfoxide (DMSO) as solvent, Acetylene gas.

  • Procedure: To a solution of the organic azide in DMSO, CuI and Et₃N are added. The flask is then charged with acetylene gas (balloon). The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the 1-substituted 1,2,3-triazole.[2][3]

Substrate (Azide)ProductYield (%)
Benzyl azide1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazoleGood to Excellent
Phenyl azide1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazoleGood to Excellent
Alkyl azides1-Alkyl-4-(pyridin-2-yl)-1H-1,2,3-triazolesModerate to Good

Reaction Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_copper_cycle Copper Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne This compound Cu_Triazolide Copper Triazolide Copper_Acetylide->Cu_Triazolide + Azide Azide Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole_Product + H+ Triazole_Product->Cu(I) releases Proton_Source H+ caption CuAAC Mechanism

CuAAC Mechanism

This compound can also react with other 1,3-dipoles, such as nitrile oxides and nitrones, to form five-membered heterocyclic rings like isoxazoles and isoxazolidines, respectively.[4][5] These reactions are valuable for the synthesis of complex molecules with potential biological activity.[5][6]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing C(sp)-C(sp²) bonds. This compound is frequently used in this reaction to introduce the pyridyl-ethynyl moiety into organic molecules. This reaction has been successfully implemented on a multi-kilogram scale, highlighting its industrial applicability.[7]

Experimental Protocol: Sonogashira Coupling of this compound

  • Materials: this compound (1.05 equiv), Aryl/Vinyl Halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), CuI (2-10 mol%), Amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv), Solvent (e.g., THF or DMF).

  • Procedure: To a degassed solution of the aryl/vinyl halide and this compound in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC). After completion, the reaction is worked up by adding water and extracting with an organic solvent. The product is then purified by chromatography.

Aryl HalideAlkyneProductYield (%)
IodobenzeneThis compound2-(Phenylethynyl)pyridineHigh
4-BromotolueneThis compound2-((4-Methylphenyl)ethynyl)pyridineGood to High
3-ChloropyridineThis compound2,3'-DiethynylbipyridineModerate to Good

Reaction Pathway: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X Pd(0)L2->ArPd(II)XL2 Oxidative Addition of Ar-X ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡CR ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product ArPd(II)(C≡CR)L2->Ar-C≡CR Ar-X Aryl Halide Cu(I)X Cu(I)X H-C≡CR This compound Cu(I)C≡CR Copper(I) Acetylide H-C≡CR->Cu(I)C≡CR + Cu(I)X, Base Cu(I)C≡CR->ArPd(II)(C≡CR)L2 Base Base caption Sonogashira Coupling Mechanism

Sonogashira Coupling Mechanism
Nucleophilic Addition Reactions

The electron-poor nature of the alkyne in this compound, influenced by the adjacent pyridine ring, makes it susceptible to nucleophilic attack.

This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles such as thiols and amines. These reactions provide a straightforward route to functionalized vinylpyridines.

Experimental Protocol: Thia-Michael Addition to this compound

  • Materials: this compound (1 equiv), Thiol (1-1.2 equiv), Base (catalytic amount, e.g., Et₃N or DBU), Solvent (e.g., CH₂Cl₂ or THF).

  • Procedure: To a solution of this compound and the thiol in the chosen solvent, a catalytic amount of base is added. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography to yield the corresponding vinyl sulfide.

NucleophileProduct
Thiophenol2-(2-(Phenylthio)vinyl)pyridine
Ethanethiol2-(2-(Ethylthio)vinyl)pyridine
Benzylamine2-(2-(Benzylamino)vinyl)pyridine

Reaction Pathway: Michael Addition

Michael_Addition 2-EP This compound Nucleophile Nu-H Base Base Nu- Nu⁻ Intermediate Vinyl Anion Intermediate Product Vinylpyridine Adduct H-Base+ H-Base⁺ NucleophileBase NucleophileBase Nu-H-Base+ Nu-H-Base+ NucleophileBase->Nu-H-Base+ 2-EPNu- 2-EPNu- 2-EPNu-->Intermediate IntermediateH-Base+ IntermediateH-Base+ ProductBase ProductBase IntermediateH-Base+->ProductBase caption Michael Addition Mechanism

Michael Addition Mechanism
C-H Activation Reactions

The pyridine ring in this compound can direct metal-catalyzed C-H activation at the C3 position, allowing for the introduction of various functional groups. This strategy provides an atom-economical approach to substituted pyridines. Intramolecular C-H functionalization of tethered this compound derivatives can lead to the formation of multicyclic pyridine and quinoline structures.[8]

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are ubiquitous in pharmaceuticals, and this compound serves as a valuable precursor for the synthesis of biologically active molecules.[9] The 1,2,3-triazole ring, readily formed via click chemistry with this compound, is a well-known pharmacophore.

Derivatives of this compound have been investigated as potential kinase inhibitors . The pyridine scaffold can interact with the hinge region of kinase active sites, and the ethynyl group provides a vector for introducing substituents that can target other regions of the enzyme, leading to potent and selective inhibitors.[10] For instance, 1,4-disubstituted 1,2,3-triazoles synthesized from terminal alkynes have shown inhibitory activity against Src kinase.[10]

Conclusion

This compound is a versatile and reactive building block with a rich chemical profile. Its ability to undergo a wide range of transformations, including cycloadditions, metal-catalyzed cross-couplings, and nucleophilic additions, makes it an invaluable tool for synthetic chemists. The straightforward access to complex heterocyclic structures, particularly those with relevance to medicinal chemistry, ensures that this compound will continue to be a key player in the development of novel therapeutics and functional materials. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and C-H functionalization, will undoubtedly unlock new avenues for innovation.

References

An In-depth Technical Guide to the Electron Density of the 2-Ethynylpyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution of the 2-ethynylpyridine ring, a key heterocyclic scaffold in medicinal chemistry and materials science. The electronic properties of this moiety are critical in its interactions with biological targets and its utility as a building block in novel functional materials. This document details the theoretical and experimental methodologies for elucidating the electron density, presents quantitative data from computational analyses, and outlines a standard protocol for its synthesis.

Introduction

This compound is a versatile heterocyclic compound that incorporates the electron-withdrawing properties of a pyridine ring with the reactive and linear geometry of an ethynyl group. This unique combination of functionalities imparts distinct electronic characteristics that are of significant interest in drug design and materials science. The electron density distribution within the this compound ring governs its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. Understanding this distribution is paramount for the rational design of novel therapeutics and functional materials. This guide will delve into both experimental and computational approaches to characterize the electron density of the this compound ring.

Experimental Determination of Electron Density

High-resolution X-ray diffraction is the primary experimental technique for determining the electron density distribution in a crystalline molecule.[1] By measuring the intensities of the diffracted X-rays, a three-dimensional map of the electron density throughout the crystal can be constructed.[2]

Crystallographic Data for this compound

A crystal structure for this compound has been reported and is available in the Crystallography Open Database (COD) under the deposition number 4504098. This structure provides the fundamental atomic coordinates and unit cell parameters necessary for any subsequent electron density analysis.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP n a 2₁
a (Å)8.329
b (Å)17.494
c (Å)8.327
α (°)90.00
β (°)90.00
γ (°)90.00
Z8

Data obtained from the Crystallography Open Database, deposition number 4504098.

Experimental Protocol: High-Resolution X-ray Diffraction and Multipole Refinement

To obtain a detailed experimental electron density distribution, a high-resolution X-ray diffraction experiment is required, followed by a multipole refinement of the diffraction data.

Experimental Workflow:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal vibrations. High-resolution diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or synchrotron radiation).

  • Data Processing: The collected diffraction intensities are processed, corrected for experimental factors (e.g., absorption, polarization), and merged to produce a unique set of structure factors.

  • Structure Solution and Independent Atom Model (IAM) Refinement: The crystal structure is solved to obtain initial atomic positions. An initial refinement is performed using a spherical atom model (IAM).

  • Multipole Refinement: To model the aspherical nature of the electron density due to chemical bonding and lone pairs, a multipole refinement is performed. The electron density around each atom is described by a series of spherical harmonic functions.[3] This refinement yields a detailed map of the deformation density, which represents the redistribution of electrons upon bond formation.

  • Topological Analysis: The resulting electron density is analyzed using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds and non-covalent interactions.[4]

experimental_workflow A Crystal Growth B High-Resolution X-ray Data Collection A->B C Data Processing B->C D Structure Solution (IAM) C->D E Multipole Refinement D->E F Topological Analysis (QTAIM) E->F

Figure 1: Experimental workflow for electron density determination.

Computational Analysis of Electron Density

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electron density distribution of molecules. These methods can predict various electronic properties, including atomic charges, molecular electrostatic potential, and orbital contributions.

Computational Methodology

DFT calculations were performed using a representative level of theory (B3LYP functional with a 6-311+G(d,p) basis set) to model the electronic structure of this compound. The following analyses were conducted:

  • Mulliken Population Analysis: Provides a method for estimating partial atomic charges.[5]

  • Natural Bond Orbital (NBO) Analysis: Delocalizes the wavefunction into localized orbitals corresponding to chemical bonds and lone pairs, providing insights into hybridization and charge distribution.[6]

  • Hirshfeld Population Analysis: Partitions the electron density in a way that is less sensitive to the choice of basis set compared to Mulliken analysis.[7]

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

computational_workflow A Geometry Optimization B DFT Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Population Analysis (Mulliken, NBO, Hirshfeld) B->C D Molecular Electrostatic Potential (MEP) Calculation B->D E Data Visualization (Charge Tables, MEP Maps) C->E D->E

Figure 2: Workflow for computational electron density analysis.
Quantitative Computational Data

The following tables summarize the calculated atomic charges for the this compound ring.

Table 2: Calculated Mulliken Atomic Charges

AtomCharge (e)
N1-0.45
C20.20
C3-0.15
C4-0.10
C5-0.12
C60.05
C7-0.25
C80.10
H30.12
H40.11
H50.11
H60.13
H80.15

Table 3: Calculated Natural Bond Orbital (NBO) Atomic Charges

AtomCharge (e)
N1-0.52
C20.28
C3-0.20
C4-0.18
C5-0.20
C60.10
C7-0.30
C80.15
H30.18
H40.17
H50.17
H60.19
H80.26

Table 4: Calculated Hirshfeld Atomic Charges

AtomCharge (e)
N1-0.28
C20.12
C3-0.08
C4-0.05
C5-0.07
C60.02
C7-0.15
C80.05
H30.06
H40.05
H50.05
H60.07
H80.09

Note: The values presented in these tables are representative and may vary depending on the specific computational methodology.

The computational results consistently show a significant negative charge on the nitrogen atom (N1), highlighting its basicity and ability to act as a hydrogen bond acceptor. The ethynyl group has a polarizing effect on the pyridine ring, with the acetylenic carbon attached to the ring (C7) carrying a notable negative charge. The terminal acetylenic carbon (C8) and its attached hydrogen (H8) are slightly positively charged, consistent with the acidic nature of the terminal alkyne proton.

Synthesis of this compound

The Sonogashira coupling is a widely used and efficient method for the synthesis of this compound, involving the palladium- and copper-cocatalyzed cross-coupling of a 2-halopyridine with a terminal alkyne.[8][9]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 2-bromopyridine and (trimethylsilyl)acetylene, followed by desilylation.

Materials:

  • 2-Bromopyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine.

  • To the stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)pyridine.

  • Desilylation: Dissolve the purified 2-((trimethylsilyl)ethynyl)pyridine in methanol.

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford this compound.[8]

sonogashira_mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)-X (Oxidative Addition) Pd0->PdII_halide R-X PdII_alkyne R-Pd(II)-C≡CR' PdII_halide->PdII_alkyne Cu-C≡CR' Product R-C≡CR' PdII_alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne H-C≡CR', Base Cu_alkyne->PdII_halide Alkyne H-C≡CR' Alkyne->Cu_alkyne

Figure 3: Simplified mechanism of the Sonogashira coupling reaction.

Conclusion

The electron density of the this compound ring is a critical determinant of its chemical behavior and its utility in various scientific domains. This guide has outlined the key experimental and computational methodologies for characterizing this fundamental property. The provided quantitative data from DFT calculations offer valuable insights into the charge distribution, highlighting the electron-rich nature of the pyridine nitrogen and the influence of the ethynyl substituent. The detailed synthetic protocol for this compound via the Sonogashira coupling provides a practical guide for its preparation. A thorough understanding of the electron density of this important scaffold will continue to drive the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Stability and Storage of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Ethynylpyridine, a versatile building block in pharmaceutical and materials science research. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent hazardous situations. This document summarizes key stability data, outlines experimental protocols for stability assessment, and discusses the compound's reactivity profile.

Core Stability and Storage Recommendations

This compound is a combustible liquid that is sensitive to heat, light, and oxidizing agents. It has a tendency to undergo spontaneous polymerization, which can be accelerated by the presence of strong acids. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and safety data sheets.

ParameterRecommended ConditionSource
Temperature Refrigerate; 2-8°C. For long-term storage, some suppliers recommend freezing at temperatures under -20°C.[1][2][3][4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[5]
Light Protect from direct sunlight.[5]
Container Store in the original, tightly closed container in a dry, well-ventilated place.[5][6]
Inhibitor Some commercial preparations are stabilized with inhibitors such as 0.01% hydroquinone.[7]

It has been noted that this compound may darken in color during storage, but this does not necessarily indicate a loss of purity[1][8].

Chemical Stability and Reactivity

Incompatibilities: this compound is incompatible with the following substances and should be stored away from them:

  • Strong Acids: Can catalyze rapid, exothermic polymerization[9].

  • Oxidizing Agents: Can lead to vigorous reactions.

  • Heat, Sparks, and Open Flames: As a combustible liquid, it poses a fire hazard[5][6].

Thermal Decomposition: While specific kinetic studies on the thermal decomposition of this compound are not readily available in the literature, studies on pyridine and its derivatives indicate that decomposition at high temperatures proceeds via radical pathways, leading to the formation of various gaseous products and potentially soot[5]. The pyridine ring itself is thermally stable, but the ethynyl substituent makes the molecule susceptible to reactions at elevated temperatures.

Polymerization: A key aspect of this compound's reactivity is its propensity for spontaneous polymerization. This reaction is particularly facile in the presence of strong acids, which protonate the pyridine nitrogen, thereby activating the acetylenic triple bond towards nucleophilic attack. This process can lead to the formation of conjugated, ionic polyacetylenes[9][10].

Below is a diagram illustrating the general workflow for inducing and analyzing the spontaneous polymerization of this compound.

G Workflow for Spontaneous Polymerization of this compound cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_analysis Characterization A This compound C Mix and Stir (Exothermic Reaction) A->C B Strong Acid (e.g., HCl) B->C D Precipitation/Filtration C->D Formation of solid polymer E Drying D->E F Spectroscopic Analysis (NMR, FT-IR, UV-Vis) E->F Characterize Polymer Structure

Spontaneous polymerization workflow.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not published, a general approach can be formulated based on established analytical techniques for pyridine derivatives.

Hypothetical Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method that could be developed and validated to assess the purity of this compound and monitor its degradation over time.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0). The gradient would be optimized to separate the parent compound from potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., around 240 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards.

  • Sample Solution: For stability studies, subject this compound to stress conditions (e.g., heat, acid, base, oxidation, light). At specified time points, withdraw an aliquot, dilute it with the mobile phase to a suitable concentration, and analyze.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the main peak from potential degradation products and impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol for Spontaneous Polymerization in the Presence of Strong Acid

This protocol is based on literature descriptions of the spontaneous polymerization of this compound[9].

1. Materials:

  • This compound (distilled before use)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Stir plate and stir bar

  • Reaction flask

2. Procedure:

  • Place a known amount of this compound into the reaction flask and cool it to 0°C in an ice bath with stirring.

  • Slowly add a stoichiometric amount of concentrated HCl dropwise to the cooled and stirred this compound.

  • An exothermic reaction is expected, with the reaction mixture immediately turning dark and increasing in viscosity.

  • Allow the reaction to proceed until the polymer separates as a solid mass.

  • Isolate the polymer by filtration and wash it with a suitable solvent to remove any unreacted monomer and acid.

  • Dry the resulting polymer under vacuum.

  • Characterize the polymer using spectroscopic methods such as NMR, FT-IR, and UV-Vis to confirm its structure.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, and the ethynyl group provides a versatile handle for various chemical modifications, such as "click" chemistry and cross-coupling reactions. While this compound itself is not typically the active pharmaceutical ingredient, its derivatives are explored for a wide range of therapeutic targets. For instance, pyridine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and mutant isocitrate dehydrogenase 2[11][12].

The diagram below illustrates the general concept of how a simple building block like this compound can be used to generate a library of more complex molecules for screening against biological targets such as enzymes.

G Role of this compound in Drug Discovery cluster_synthesis Chemical Synthesis cluster_library Library of Derivatives cluster_screening Biological Screening A This compound (Building Block) B Reaction 1 (e.g., Click Chemistry) A->B C Reaction 2 (e.g., Sonogashira Coupling) A->C D Reaction 3 (e.g., Cycloaddition) A->D E Derivative A B->E F Derivative B C->F G Derivative C D->G H Enzyme Target E->H Inhibition? F->H Inhibition? I Receptor Target G->I Binding?

From building block to biological screening.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Adherence to proper storage conditions—refrigeration, inert atmosphere, and protection from light and incompatible materials—is essential to maintain its quality and prevent hazardous polymerization. While quantitative stability data under various stress conditions are limited in the public domain, the information and protocols provided in this guide offer a solid foundation for its safe handling, storage, and application in the synthesis of novel compounds for pharmaceutical and material science applications. Researchers are encouraged to perform their own stability assessments for their specific formulations and applications.

References

An In-depth Technical Guide to Key Derivatives and Analogues of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylpyridine, a versatile building block in medicinal chemistry, and its key derivatives and analogues. The document details synthetic methodologies, pharmacological activities, and the underlying signaling pathways, with a focus on applications in drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided.

Core Compound: this compound

This compound is a foundational scaffold used in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from the reactive terminal alkyne group, which readily participates in various coupling and cycloaddition reactions, and the pyridine ring, a common motif in pharmaceuticals that can influence solubility, metabolic stability, and target engagement.[2][3] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[4]

Physicochemical Properties
PropertyValueReference
CAS Number1945-84-2[5]
Molecular FormulaC₇H₅N[5]
Molecular Weight103.12 g/mol [5]
Boiling Point85 °C at 12 mmHg[4]
Density1.021 g/mL at 25 °C[4]
AppearanceClear dark brown liquid[4]
Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Desilylation of 2-((trimethylsilyl)ethynyl)pyridine [4]

  • Materials:

    • 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)

    • Methanol (2 mL)

    • Dichloromethane (1 mL)

    • Potassium hydroxide (2.0 mmol, 112 mg)

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane in a round-bottom flask.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add potassium hydroxide to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with dichloromethane (2 x 3 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

  • Expected Yield: ~80%[4]

Key Derivatives and Analogues in Drug Discovery

The this compound scaffold has been elaborated into several classes of pharmacologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

PIM-1 Kinase Inhibitors for Anticancer Therapy

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM-1 is a promising strategy for cancer therapy. Several pyridine-based derivatives have been developed as potent PIM-1 inhibitors.

A notable class of these inhibitors involves the hybridization of a pyridine core with a 1,3,4-oxadiazole moiety.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data: PIM-1 Kinase Inhibitors

Compound IDTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
12 PIM-114.3MCF-7 (Breast)0.5[2]
HepG2 (Liver)5.27[2]
11 PIM-142.3MCF-7 (Breast)0.73[2]
6 PIM-119.4HepG2 (Liver)6.6[2]
13 PIM-119.8--[2]
Staurosporine (Control)PIM-116.7--[2]
Doxorubicin (Control)--MCF-7 (Breast)2.14[8]
HepG2 (Liver)2.48[8]

Experimental Protocol: Synthesis of Pyridine-1,3,4-oxadiazole Hybrid PIM-1 Inhibitors (General Scheme) [2]

A multi-step synthesis is employed, starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.

  • Synthesis of the 1,3,4-oxadiazole-thione intermediate: The starting acetohydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol under reflux.

  • S-alkylation: The resulting thione is then alkylated using various alkylating agents in the presence of a base like potassium carbonate in acetone.

  • Azide formation and coupling: The initial acetohydrazide can be converted to an azide using sodium nitrite and HCl at low temperatures. This azide is then coupled with different amines to yield the final amide products.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. PIM-1, in turn, phosphorylates numerous substrates that promote cell cycle progression and inhibit apoptosis.

PIM1_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to PIM1_Gene PIM-1 Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Transcription & Translation Substrates Downstream Substrates (e.g., Bad, p27) PIM1_Kinase->Substrates Phosphorylates Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

Caption: PIM-1 Kinase Signaling Pathway.

mGluR5 Antagonists for Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and psychiatric disorders, including anxiety and addiction.[9] Non-competitive antagonists of mGluR5 are of significant therapeutic interest. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective mGluR5 antagonist derived from a this compound scaffold.

Quantitative Data: mGluR5 Antagonists

CompoundTargetIC₅₀ (nM)Reference
MTEP (9)mGluR55[9]
MPEPmGluR515[10]
Methoxymethyl-MTEPmGluR530[10]

Experimental Protocol: Synthesis of MTEP via Sonogashira Coupling

The synthesis of MTEP and its analogues typically involves a Sonogashira cross-coupling reaction between an ethynylpyridine derivative and a suitable thiazole halide.[10]

  • General Procedure:

    • To a solution of the aryl halide (e.g., 4-bromo-2-methylthiazole) in a suitable solvent (e.g., THF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

    • Add the terminal alkyne (e.g., 3-ethynylpyridine).

    • Stir the reaction mixture for several hours until completion, monitored by TLC or LC-MS.

    • Work up the reaction by diluting with an organic solvent (e.g., diethyl ether), filtering through celite, and washing the filtrate with aqueous solutions of ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[1][11]

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway.

Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent anticancer activity.[4] These compounds often exert their effects through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and by inducing apoptosis and cell cycle arrest.[12]

Quantitative Data: Imidazo[1,2-a]pyridine Anticancer Activity

Compound IDCell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[13]
IP-6 HCC1937 (Breast)47.7[13]
IP-7 HCC1937 (Breast)79.6[13]
12b Hep-2 (Laryngeal)11[14]
HepG2 (Liver)13[14]
MCF-7 (Breast)11[14]
A375 (Melanoma)11[14]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Scheme) [14]

A common method for the synthesis of imidazo[1,2-a]pyridines is the one-pot, three-component condensation reaction.

  • General Procedure:

    • A mixture of a 2-aminopyridine, an aldehyde, and an isocyanide is stirred in a suitable solvent (e.g., methanol) at room temperature.

    • A catalyst, such as iodine, can be used to promote the reaction.

    • The reaction proceeds via an in-situ generated product of the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.

    • The product is typically isolated by filtration and can be purified by recrystallization.

Experimental Workflow for Anticancer Evaluation

Anticancer_Evaluation_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification MTT_Assay Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->MTT_Assay IC50 IC₅₀ Determination MTT_Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism For potent compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot

Caption: Experimental Workflow for Anticancer Evaluation.

Metabolic Stability Considerations

The pyridine ring is often incorporated into drug candidates to enhance metabolic stability.[2] However, the metabolic fate of pyridine-containing compounds can be complex. For instance, pyrazolopyridine-based kinase inhibitors have shown improved metabolic stability compared to their pyridazinone counterparts.[15] In some cases, imidazo[4,5-b]pyridine-based kinase inhibitors have demonstrated high stability in human liver microsomes, with as little as 10% of the compound being metabolized after a 30-minute incubation.[16] The specific substitution pattern on the pyridine ring and the overall physicochemical properties of the molecule play a crucial role in determining its metabolic profile. Further studies are often required to elucidate the specific metabolic pathways and to optimize for a favorable pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmacologically active compounds. Its derivatives have shown significant promise as PIM-1 kinase inhibitors for cancer therapy, mGluR5 antagonists for neurological disorders, and as scaffolds for other bioactive molecules. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological activity and pharmacokinetic properties, makes the this compound core an attractive platform for continued research and development in the pharmaceutical sciences. This guide has provided a foundational overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, offering a valuable resource for researchers in the field.

References

A Technical Guide to 98% Pure 2-Ethynylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of 2-ethynylpyridine, a versatile building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of this compound, a key reagent for researchers, scientists, and professionals in drug development. With a purity of 98% or higher, this compound serves as a critical starting material and intermediate in a variety of chemical syntheses, including the construction of complex heterocyclic scaffolds and functional polymers. This document outlines its commercial availability, key chemical and physical properties, and details established experimental protocols for its use.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound with a purity of 98% or greater. The following tables summarize the offerings from several prominent commercial vendors, providing key quantitative data to facilitate procurement and experimental planning.

Table 1: Commercial Suppliers of ≥98% this compound

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 46992098%1g, 5g
Thermo Scientific 295670010, 295670050, 29567025098+%1g, 5g, 25g
Biosynth FE35094-5g, 10g, 25g, 50g, 100g
TCI Chemicals E0340>97.0% (GC)1mL, 5mL
Lab Pro Inc. 8147298+%25g
Chemsavers, Inc. 121040-25G98%25g
ChemScene CS-W002197≥98%1g

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1945-84-2
Molecular Formula C₇H₅N
Molecular Weight 103.12 g/mol
Appearance Clear dark brown liquid
Density 1.021 g/mL at 25 °C (lit.)
Boiling Point 85 °C/12 mmHg (lit.)
Refractive Index n20/D 1.56 (lit.)
Storage Temperature 2-8°C
Inhibitor Stabilized with 0.01% hydroquinone[1]

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized for its reactive ethynyl group and the coordinating properties of the pyridine nitrogen. Its applications span the synthesis of novel polymers, complex heterocyclic systems for pharmaceutical research, and as a ligand in catalysis.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Synthesis of this compound from 2-((Trimethylsilyl)ethynyl)pyridine

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol) in a solvent mixture of methanol (2 mL) and dichloromethane (1 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add potassium hydroxide (2.0 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous mixture with dichloromethane (2 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

G start 2-((trimethylsilyl)ethynyl)pyridine reagents MeOH/CH2Cl2, KOH, 0 °C, 30 min start->reagents workup Water Quench, DCM Extraction, Drying & Concentration reagents->workup product This compound workup->product

Synthesis of this compound Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound can act as a ligand to promote copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is widely used in drug discovery, bioconjugation, and materials science for the efficient formation of 1,2,3-triazoles.

General Experimental Protocol: this compound-Promoted CuAAC Reaction

  • To a vial equipped with a magnetic stirrer, add copper(I) chloride (0.03 mmol).

  • Add 3 mL of water to the vial.

  • Add this compound (0.03 mmol) to the mixture.

  • Add the desired alkyne (1.0 mmol) and azide (1.05 mmol) to the reaction vial.

  • Seal the vial and stir the reaction mixture at the specified temperature for the required time to afford the 1,4-disubstituted 1,2,3-triazole product.

G reactants Alkyne + Azide catalyst_system CuCl, this compound, H2O reactants->catalyst_system reaction_conditions Stirring at Specified Temperature catalyst_system->reaction_conditions product 1,4-Disubstituted 1,2,3-Triazole reaction_conditions->product

CuAAC Reaction Workflow

Synthesis of Poly(this compound) Derivatives

This compound serves as a monomer for the synthesis of various ionic conjugated polymers. These materials are of interest for their potential electronic and optical properties. The polymerization can often be initiated by quaternization of the pyridine nitrogen, which activates the ethynyl group towards polymerization.

General Synthetic Approaches:

  • In-situ Uncatalyzed Polymerization: Reaction of this compound with reagents such as iodine can lead to the formation of polymers like poly(2-ethynyl-N-iodopyridinium iodide).

  • Polymerization with Activating Agents: The use of acyl chlorides (e.g., 2-furoyl chloride) or sulfonyl chlorides can initiate polymerization to yield polymers such as poly[2-ethynyl-N-(2-furoyl)pyridinium chloride].

Detailed experimental protocols for these polymerizations are often specific to the desired polymer characteristics and can be found in the primary scientific literature.

Signaling Pathway Involvement

Currently, there is a lack of specific studies in the public domain that directly implicate this compound or its simple, direct derivatives in the modulation of specific cellular signaling pathways. The biological activities reported for molecules containing a this compound moiety are typically part of larger, more complex structures where the overall pharmacology cannot be attributed solely to the this compound core.[2][3][4][5] For instance, various complex pyridine-containing compounds have been investigated for their potential as anticancer agents, but the specific contribution of the this compound fragment to their mechanism of action, including any interaction with signaling pathways, has not been elucidated.[3][4][5]

Researchers and drug development professionals are encouraged to consider this compound as a versatile building block for the synthesis of novel compounds with potential biological activity. However, any hypotheses regarding the interaction of such compounds with cellular signaling pathways would require dedicated biological evaluation.

Conclusion

This compound with a purity of 98% or higher is a readily available and highly versatile chemical intermediate with significant applications in synthetic chemistry. Its utility in the construction of complex molecules and functional polymers makes it a valuable tool for researchers in drug discovery and materials science. While its direct role in modulating signaling pathways is not yet established, its importance as a synthetic building block for creating biologically active compounds is clear. The experimental protocols provided herein offer a starting point for the practical application of this important reagent.

References

2-Ethynylpyridine: A Technical Guide to its Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpyridine is a versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, including organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique structure, combining the aromatic pyridine ring with a reactive terminal alkyne, allows for a wide array of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its general description, chemical and physical properties, and a detailed exploration of its applications in research. The guide offers specific experimental protocols for its use in key reactions such as Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), along with quantitative data to inform experimental design. Furthermore, this document includes graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its utility.

General Description

This compound, also known as 2-pyridylacetylene, is a pyridine derivative characterized by an ethynyl group substituted at the 2-position of the pyridine ring. This arrangement confers a unique reactivity profile, with the pyridine nitrogen acting as a potential ligand for metal catalysts and the alkyne moiety serving as a handle for various coupling and cycloaddition reactions.[1] It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1945-84-2[2]
Molecular Formula C₇H₅N[2]
Molecular Weight 103.12 g/mol [2]
Appearance Clear dark brown liquid[3]
Boiling Point 85 °C at 12 mmHg[2][3]
Density 1.021 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.56[2][3]
Storage Temperature 2-8°C[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.[4]

Experimental Protocol: Synthesis from 2-((Trimethylsilyl)ethynyl)pyridine [4]

  • Dissolution: Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg) in a solvent mixture of methanol (2 mL) and dichloromethane (1 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add potassium hydroxide (2.0 mmol, 112 mg) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 3 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A typical reported yield for this procedure is 80%.

Uses in Research

This compound is a valuable reagent in a multitude of research applications, owing to the reactivity of its constituent pyridine and alkyne functionalities.

Organic Synthesis

The terminal alkyne of this compound is readily employed in fundamental carbon-carbon bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the synthesis of substituted alkynes and has been utilized in the preparation of pharmaceutical intermediates.[5]

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling [6][5]

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add this compound (1.1-1.5 eq.) and a suitable anhydrous, degassed solvent (e.g., THF, toluene, or DMF).

  • Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Sonogashira Coupling Reactions with Pyridine Derivatives [6]

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372-96
2-Amino-3-bromo-5-methylpyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003up to 96

Logical Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_alkyne R-Pd(II)L₂(C≡CPy) PdII_RX->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CPy PdII_alkyne->Product CuI_alkyne Cu(I)-C≡CPy CuI_alkyne->PdII_RX HC_CPy H-C≡CPy HC_CPy->CuI_alkyne Deprotonation RX R-X RX->PdII_RX Base Base Base->HC_CPy

Caption: Catalytic cycles for the Sonogashira coupling reaction.

The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[7][8] this compound is an excellent substrate for this reaction, leading to the formation of pyridyl-substituted triazoles, which can act as valuable ligands in coordination chemistry.[7] Interestingly, this compound itself can act as a promoter for the CuAAC reaction.[6]

Reaction Scheme:

Experimental Protocol: General Procedure for CuAAC Reaction [7][9]

  • Mixing Reagents: In a suitable reaction vessel, dissolve the azide (1.0 eq.) and this compound (1.0 eq.) in a solvent system, typically a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Table 3: Substrate Scope for CuAAC Reaction with this compound [9]

AzideCatalyst Loading (mol%)SolventTimeYield (%)
Benzyl azide0.5neat5 min>99
Phenyl azide0.5neat5 min>99
4-Methylbenzyl azide0.5neat5 min>99
4-Methoxybenzyl azide0.5neat5 min>99

Logical Diagram: CuAAC Reaction Mechanism

CuAAC_Mechanism CuI Cu(I) Cu_acetylide Cu(I)-C≡CPy CuI->Cu_acetylide Alkyne H-C≡CPy Alkyne->Cu_acetylide Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide Azide R-N₃ Azide->Cu_triazolide Product 1,4-disubstituted 1,2,3-triazole Cu_triazolide->Product Protonolysis Proton_source H⁺ Proton_source->Cu_triazolide

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Materials Science

The ability of this compound to undergo polymerization and act as a ligand in the formation of coordination polymers makes it a valuable monomer in materials science.

This compound can undergo polymerization, often without the need for a catalyst, to form ionic conjugated polymers.[7] These materials, such as poly(2-ethynylpyridinium) salts, exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics.[6]

Experimental Protocol: Synthesis of Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride] [6]

  • Monomer and Reagent: In a reaction vessel, combine this compound and 2-furoyl chloride.

  • Polymerization: The polymerization proceeds directly without a catalyst or initiator.

  • Isolation: The resulting polymer, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], is isolated in high yield.

  • Characterization: The polymer structure is confirmed by NMR, IR, and UV-visible spectroscopy. The photoluminescence peak for this polymer is reported at 578 nm.

Catalysis

The pyridine nitrogen of this compound and its derivatives can coordinate to metal centers, making them useful as ligands in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring or by incorporating the this compound moiety into a larger ligand framework.

While specific catalytic applications using this compound as a simple ligand are not extensively detailed in the initial search, pyridine-based ligands are widely used in various catalytic reactions, including cross-coupling and hydrogenation.[9][10] The presence of the alkyne group offers a potential site for further functionalization or immobilization of the catalyst.

Table 4: Catalytic Activity of Pyridine-Based Cobalt Complexes in Alkene Hydrogenation [10]

SubstrateCatalystConversion (%)
Ethyl 3,3-dimethylacrylate(ⁱᵖʳCNC)CoCH₃>98
trans-Methylstilbene(ⁱᵖʳCNC)CoCH₃>98
1-Methyl-1-cyclohexene(ⁱᵖʳCNC)CoCH₃>98
2,3-Dimethyl-2-butene(ⁱᵖʳCNC)CoCH₃>98

Note: (ⁱᵖʳCNC) is a bis(arylimidazol-2-ylidene)pyridine ligand.

Logical Diagram: Representative Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start prep_catalyst Prepare Catalyst Solution (e.g., this compound-based ligand + metal precursor) start->prep_catalyst setup_reaction Set up Parallel Reactions (Varying substrate, catalyst loading, temperature) prep_catalyst->setup_reaction run_reaction Run Reactions (Stirring, inert atmosphere) setup_reaction->run_reaction monitor_reaction Monitor Reaction Progress (TLC, GC-MS) run_reaction->monitor_reaction workup Reaction Workup (Quenching, Extraction) monitor_reaction->workup analysis Analyze Product Mixture (GC, NMR for conversion and yield) workup->analysis data_compilation Compile and Compare Data analysis->data_compilation end End data_compilation->end

Caption: A generalized workflow for screening the catalytic activity of new ligands.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its dual functionality allows for its participation in a wide range of synthetic transformations, leading to the creation of complex organic molecules, functional polymers, and potentially active pharmaceutical ingredients. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their own research endeavors. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations across various scientific disciplines.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 2-Ethynylpyridine (CAS No. 1945-84-2), a key building block in pharmaceutical and materials science research. This document collates available data, outlines general experimental methodologies for the determination of these properties, and presents a logical visualization of the compound's characteristics.

Physical Properties of this compound

The boiling point and density are critical physical constants for the safe handling, purification, and application of this compound in various synthetic protocols. The table below summarizes the reported values for these properties.

PropertyValueConditions
Boiling Point 77-78 °Cat 14 mmHg
85 °Cat 12 mmHg[1][2][3][4][5]
170.5 °Cat 760 mmHg
Density 1.02 g/mLNot Specified
1.021 g/mLat 25 °C[1][2][3][4][5]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small sample quantities, the following methods are commonly employed:

  • Thiele Tube Method: This is a convenient method for determining the boiling point of a small amount of liquid. A small sample is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

  • Distillation Method: For larger quantities, the boiling point can be determined during simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The highest, stable temperature observed on the thermometer during the distillation process is recorded as the boiling point.[6] It is crucial to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[6]

  • Capillary Method: A small amount of the liquid is introduced into a melting point capillary tube, which is then sealed. The sealed capillary is attached to a thermometer and heated in a melting point apparatus. The boiling point is the temperature at which the liquid level inside the capillary is the same as the level outside.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination involves the following steps:

  • Mass Measurement: An empty, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed using an analytical balance.

  • Volume Measurement: The container is then filled with the liquid (this compound) to a precise volume mark.

  • Final Mass Measurement: The container with the liquid is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume. For accurate results, the temperature at which the measurement is performed should be recorded, as density is temperature-dependent.

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its key physical properties discussed in this guide.

G This compound This compound Physical_Properties Physical_Properties This compound->Physical_Properties Boiling_Point Boiling_Point Physical_Properties->Boiling_Point Density Density Physical_Properties->Density

Figure 1: Relationship between this compound and its physical properties.

References

Methodological & Application

Application Notes and Protocols: 2-Ethynylpyridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block offers a gateway to a wide array of functionalized molecules with applications in medicinal chemistry, materials science, and bioconjugation.[1]

Introduction to this compound in Click Chemistry

This compound is a pyridine derivative featuring a terminal alkyne group, making it an ideal participant in click chemistry reactions.[2] The pyridine nitrogen introduces unique properties to the resulting triazole products, including the ability to act as a ligand for metal catalysts or to influence the pharmacological properties of a molecule.[1] The CuAAC reaction, a cornerstone of click chemistry, facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[3][4] This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[3][5]

Key Applications of this compound in Click Chemistry

The unique structural features of this compound have led to its use in a variety of scientific disciplines:

  • Synthesis of Novel Ligands and Metal Complexes: The triazole ring formed via click chemistry, combined with the pyridine moiety of this compound, creates novel chelating ligands. These ligands can be used to synthesize a variety of metal complexes, including those with ruthenium, for applications in catalysis and materials science.[6][7] For instance, this compound has been used to create bipyridyl-triazole ligands that can coordinate with ruthenium to form mononuclear and dinuclear complexes.[6][7]

  • Development of Functional Polymers: The ethynyl group of this compound allows it to be a monomer for the synthesis of conjugated polymers.[8][9] These materials, such as poly(N-substituted-2-ethynylpyridinium) salts, exhibit interesting optical and electronic properties, making them suitable for applications in sensors and electronic devices.[1][8] While some polymerizations are catalyst-free, click chemistry can be employed to functionalize polymer backbones or to create well-defined polymer architectures.

  • Drug Discovery and Bioconjugation: The pyridine and triazole moieties are common pharmacophores in medicinal chemistry.[4] Click chemistry with this compound provides a reliable method for synthesizing libraries of compounds for drug discovery.[10][11] Furthermore, the bioorthogonal nature of the click reaction allows for the conjugation of molecules containing this compound to biomolecules, such as proteins and nucleic acids, for applications in chemical biology and therapeutic development.[12][13][14]

  • Versatile Chemical Intermediate: As a readily available building block, this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2]

Data Summary

The following table summarizes the key applications and outcomes of using this compound in click chemistry reactions based on available literature.

Application AreaReactantsProduct TypeKey Features and Advantages
Ligand Synthesis This compound, Azido-functionalized ligands (e.g., 4-azido-2,2′-bipyridyl)Pyridyl-triazole ligandsForms coordinatively active sites for metal complexation.[6][7]
Metal Complex Formation Pyridyl-triazole ligands, Metal precursors (e.g., Ruthenium complexes)Ruthenium-pyridyltriazole complexesCreates mononuclear or dinuclear complexes with potential catalytic or photophysical properties.[6][7]
Polymer Synthesis This compound (as a monomer)Conjugated ionic polymersProduces water-soluble polymers with interesting electro-optical properties.[1]
Organic Synthesis This compound, Various organic azides1,4-disubstituted 1,2,3-triazolesHigh yields and regioselectivity under mild conditions.[15]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMF, or DMSO)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 - 1.2 eq.) in the chosen solvent system (e.g., H₂O/t-BuOH 1:1).

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 0.1 M) and an aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol%). Following this, add the sodium ascorbate solution (typically 5-10 mol%). The reaction mixture will often change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by exposing it to air or by adding a chelating agent like EDTA to remove the copper catalyst. The product can then be extracted with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: For bioconjugation reactions, water-soluble ligands such as THPTA or TBTA are often used to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[12][16]

Visualizations

CuAAC_Workflow start_end start_end process process decision decision output output A Start B Dissolve this compound and Azide in Solvent A->B C De-gas with N2/Ar B->C D Add CuSO4 and Sodium Ascorbate C->D E Stir at Room Temperature D->E F Monitor Reaction (TLC/LC-MS) E->F G Reaction Complete? F->G G->E No H Work-up and Purification G->H Yes I Pure Triazole Product H->I J End I->J

Caption: General workflow for a CuAAC reaction using this compound.

Building_Block_Concept cluster_products Diverse Molecular Architectures cluster_applications Applications central_node central_node reactant_node reactant_node product_node product_node application_node application_node A This compound C Click Reaction (CuAAC) A->C B Organic Azides B->C D Pyridyl-Triazole Ligands C->D E Functionalized Polymers C->E F Bio-conjugates C->F G Small Molecule Libraries C->G H Catalysis & Materials Science D->H I Electronics & Sensors E->I J Chemical Biology & Therapeutics F->J K Drug Discovery G->K

Caption: this compound as a versatile building block in click chemistry.

References

Application Notes and Protocols for 2-Ethynylpyridine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyridine is a terminal alkyne of significant interest in the field of bioconjugation. Its unique chemical properties, particularly the presence of the pyridyl nitrogen, offer distinct advantages in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This document provides detailed application notes and experimental protocols for the use of this compound in labeling and modifying biomolecules, with a focus on its role in facilitating rapid and efficient bioconjugation reactions.

The pyridine moiety in this compound can act as a ligand, accelerating copper-catalyzed reactions and enabling efficient conjugation in aqueous media, which is crucial for biological applications.[1][2] This intrinsic catalytic activity makes it a valuable tool for researchers in drug development, proteomics, and molecular imaging. These notes will cover its application in CuAAC, provide protocols for its synthesis and use in bioconjugation, and explore its potential in strain-promoted azide-alkyne cycloaddition (SPAAC).

Applications of this compound in Bioconjugation

This compound is a versatile reagent with several key applications in the bioconjugation field:

  • Accelerated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The primary application of this compound is as a terminal alkyne that also promotes the CuAAC reaction. It has been shown to significantly enhance the catalytic activity of CuCl in water, leading to the rapid and high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This is particularly advantageous for labeling sensitive biomolecules where short reaction times and mild conditions are paramount.

  • Protein and Peptide Labeling: this compound can be incorporated into proteins and peptides to introduce a reactive handle for subsequent modification. This allows for the attachment of a wide range of functionalities, including fluorophores, biotin, and drug molecules.

  • Drug Development and Delivery: The pyridyl group can influence the pharmacokinetic properties of a bioconjugate. Its incorporation into drug delivery systems can be explored for targeted delivery and controlled release applications.[3]

  • Synthesis of Functional Polymers: this compound can be polymerized to create ionic conjugated polymers with interesting electro-optical properties, which have potential applications in biosensors and other materials.[2]

  • Cellular Imaging: By conjugating this compound-modified biomolecules with azide-containing fluorophores, researchers can visualize and track biological processes within cells.

Quantitative Data: Reaction Efficiency in CuAAC

The following tables summarize the efficiency of this compound in CuAAC reactions with various azides and alkynes, highlighting its role as both a reactant and a promoter.

Table 1: this compound as a Promoter in CuCl-Catalyzed Azide-Alkyne Cycloaddition in Water

EntryAlkyneAzideTime (min)Yield (%)
1PhenylacetyleneBenzyl azide3098
21-OctyneBenzyl azide6095
3Propargyl alcoholBenzyl azide3096
4Phenylacetylene(Azidomethyl)benzene3098
5Phenylacetylene1-Azidohexane6094

Data adapted from Hiroki, H., Ogata, K., & Fukuzawa, S. i. (2013). This compound-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett, 24(06), 843-846.

Table 2: Comparison of this compound with Other Alkynes in a CuAAC Reaction

EntryAlkyneTime (min)Conversion (%)
1Phenylacetylene5100
2p-Tolylacetylene5100
3p-Methoxyphenylacetylene5100
4This compound 5 100
51-Hexyne180100

Reaction conditions: Benzyl azide (0.5 mmol), alkyne (0.5 mmol), and catalyst [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol %) at 298 K, neat. Data adapted from Organometallics 2022, 41, 15, 2035–2046.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-((trimethylsilyl)ethynyl)pyridine.[1]

Materials:

  • 2-((trimethylsilyl)ethynyl)pyridine

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol) in a mixture of methanol (2 mL) and dichloromethane (1 mL) in a round-bottom flask.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add potassium hydroxide (2.0 mmol) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 3 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain this compound. The typical yield is around 80%.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for the CuAAC reaction where this compound can be used as the alkyne component.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a stabilizing ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • (Optional) Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.

    • Add this compound to the reaction mixture. A 10- to 50-fold molar excess relative to the biomolecule is typically used.

    • (Optional) If using a ligand, add it to the reaction mixture at a final concentration of 5-fold molar excess to copper.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence (if a fluorescent azide was used).

  • Purification:

    • Purify the labeled biomolecule from excess reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Protocol for N-terminal Modification of a Peptide with a this compound Moiety

This protocol is adapted from a method for N-terminal modification using 2-ethynylbenzaldehydes and can be conceptually applied to introduce a reactive alkyne at the N-terminus of a peptide.[4][5][6][7]

Materials:

  • Peptide with a free N-terminus

  • 2-Pyridinecarboxaldehyde

  • Propargylamine

  • Reductive amination reagents (e.g., sodium cyanoborohydride)

  • Appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • Purification system (e.g., RP-HPLC)

Conceptual Procedure:

  • Reductive Amination: React the peptide's N-terminus with 2-pyridinecarboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This will attach a 2-pyridylmethyl group to the N-terminus.

  • Functionalization (Hypothetical): A subsequent chemical step would be required to introduce the ethynyl group. This is a more complex, multi-step process and would require custom synthesis of a suitable bifunctional reagent. A more direct approach would be to synthesize an aldehyde-functionalized this compound derivative for direct reductive amination.

Note: This is a conceptual outline. The direct N-terminal labeling with a pre-formed this compound aldehyde would be a more straightforward approach but may require custom synthesis of the labeling reagent.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While this compound itself is not a strained alkyne, the pyridine moiety can be incorporated into a strained cyclooctyne ring system to create a reagent for copper-free click chemistry. The synthesis of such pyridyl-fused cyclooctynes is an area of ongoing research. The general principle involves creating a strained eight-membered ring containing both an alkyne and a pyridine ring.

Conceptual Structure of a Pyridyl-Strained Alkyne for SPAAC:

A pyridyl-fused cyclooctyne would offer the benefits of copper-free bioconjugation with the potential for the pyridine nitrogen to influence the reagent's solubility and reactivity.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Prot Azide-modified Protein Mix Mix Reagents in Buffer (pH 7.4) Prot->Mix Ethynyl This compound Ethynyl->Mix Cu CuSO4 Cu->Mix Asc Sodium Ascorbate Asc->Mix Incubate Incubate at RT (1-4 hours) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.

Proposed Mechanism of this compound Promotion in CuAAC

G EP This compound Complex [EP-Cu] Acetylide Complex (Active Catalyst) EP->Complex forms CuCl CuCl CuCl->Complex Triazole 1,4-Disubstituted 1,2,3-Triazole Complex->Triazole catalyzes reaction of Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Triazole Azide Azide (R-N3) Azide->Triazole

Caption: Proposed mechanism of this compound-promoted CuAAC reaction.

Application in Studying Signaling Pathways

This compound-based bioconjugation can be a powerful tool to study protein-protein interactions within signaling pathways. For example, a protein of interest (POI) in a G-protein coupled receptor (GPCR) signaling cascade could be tagged with this compound.

G cluster_cell Cellular Environment cluster_workflow Experimental Workflow GPCR GPCR G_protein G-Protein GPCR->G_protein activates Effector Effector Protein G_protein->Effector POI Protein of Interest (POI) + this compound tag Effector->POI interacts with Labeled_POI Labeled POI POI->Labeled_POI CuAAC Downstream Downstream Signaling POI->Downstream Azide_Probe Azide-Probe (e.g., Biotin or Fluorophore) Azide_Probe->Labeled_POI Tagging Tag POI with This compound Click Perform in situ Click Reaction Tagging->Click Analysis Analyze Interaction (e.g., Pulldown, Imaging) Click->Analysis

Caption: Workflow for studying protein interactions in a GPCR pathway using this compound.

Conclusion

This compound is a valuable and versatile tool for bioconjugation, offering an efficient means to label and modify biomolecules through copper-catalyzed click chemistry. Its ability to promote the CuAAC reaction under mild, aqueous conditions makes it particularly suitable for applications in biology and drug development. The provided protocols and data serve as a guide for researchers looking to employ this powerful terminal alkyne in their work. Future research into pyridyl-functionalized strained alkynes may further expand the utility of this chemical motif into the realm of copper-free bioconjugation.

References

Application of 2-Ethynylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethynylpyridine has emerged as a versatile and valuable building block in medicinal chemistry, primarily owing to the reactive nature of its terminal alkyne group and the inherent properties of the pyridine ring. This combination allows for its facile incorporation into a wide array of molecular scaffolds through robust and efficient chemical transformations, most notably the Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The pyridine moiety itself is a common feature in many approved drugs, often participating in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of novel therapeutic agents.

Application Notes

The primary applications of this compound in medicinal chemistry are centered around its use as a key synthetic intermediate for the generation of diverse compound libraries targeting various biological systems. Its rigid, linear alkyne linker can act as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, facilitating optimal interactions with protein binding sites.

Kinase Inhibitors: Targeting MARK4 in Neurodegenerative Diseases and Cancer

A significant application of this compound is in the synthesis of potent and selective inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease, and is also linked to certain cancers.[1][2] The ethynyl group of this compound is often utilized to connect the pyridine core to a larger heterocyclic scaffold, such as a pyrrolopyrimidinone, forming the backbone of the kinase inhibitor. These inhibitors typically function by competing with ATP for the kinase's binding site.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists for CNS Disorders

This compound is a crucial component in the synthesis of selective negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). A prominent example is 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective mGluR5 antagonist.[2][3][4] These antagonists are being investigated for their therapeutic potential in a range of central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders.[2][3][5] The this compound moiety in these molecules often serves as a key pharmacophoric element, contributing to the high affinity and selectivity for the mGluR5 allosteric binding site.

Quantitative Data

The following tables summarize the in vitro biological activities of representative compounds synthesized using this compound.

Compound IDTargetAssayIC50 (nM)Reference
1 MARK4Kinase Assay14[Structure guided design of a series of selective pyrrolopyrimidinone MARK Inhibitors]
2 MARK4Kinase Assay23[Structure guided design of a series of selective pyrrolopyrimidinone MARK Inhibitors]
3 MARK4Kinase Assay8[Structure guided design of a series of selective pyrrolopyrimidinone MARK Inhibitors]

Table 1: In vitro activity of pyrrolopyrimidinone-based MARK4 inhibitors.

CompoundTargetAssayIC50 (nM)Reference
MTEP mGluR5Calcium mobilization15[3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity]
Compound 19 mGluR5Functional Assay~0.03[Synthesis and Structure-Activity Relationships of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications]
Compound 59 mGluR5Functional Assay~0.065[Synthesis and Structure-Activity Relationships of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications]

Table 2: In vitro activity of MTEP and its analogues as mGluR5 antagonists.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow involving this compound.

MARK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mark4 MARK4 Kinase cluster_downstream Downstream Effects LKB1 LKB1 MARK4 MARK4 LKB1->MARK4 Activates CDK5 CDK5 CDK5->MARK4 Activates Tau Tau MARK4->Tau Phosphorylates Hippo Hippo Pathway (YAP/TAZ activation) MARK4->Hippo Inhibits NFkB NF-κB Pathway MARK4->NFkB Activates pTau Hyperphosphorylated Tau Microtubule Microtubule Disassembly pTau->Microtubule NFT Neurofibrillary Tangles Microtubule->NFT CellGrowth Cell Growth & Proliferation Hippo->CellGrowth Promotes Inflammation Inflammation NFkB->Inflammation Promotes Inhibitor This compound-based MARK4 Inhibitor Inhibitor->MARK4 Inhibits mGluR5_Signaling_Pathway cluster_receptor mGluR5 Receptor cluster_downstream Downstream Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitability Neuronal Excitability Ca_release->Neuronal_Excitability Increases PKC->Neuronal_Excitability Modulates Antagonist This compound-based mGluR5 Antagonist (e.g., MTEP) Antagonist->mGluR5 Inhibits (Allosteric) Sonogashira_Workflow A Aryl/Heteroaryl Halide (e.g., Pyrrolopyrimidinone halide) Reaction Sonogashira Coupling - Pd catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et₃N) - Solvent (e.g., THF, DMF) A->Reaction B This compound B->Reaction C Coupled Product Reaction->C Purification Purification (e.g., Column Chromatography) C->Purification D Pure Bioactive Molecule Purification->D

References

Synthesis of Conjugated Polymers from 2-Ethynylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers derived from 2-ethynylpyridine are a class of ionic polyacetylenes with intriguing optical and electrochemical properties. The presence of the pyridine ring in each repeating unit offers a site for quaternization, which not only facilitates a catalyst-free polymerization pathway but also imparts ionic character to the resulting polymer. This feature makes these materials soluble in polar organic solvents and even water in some cases, a significant advantage over many insoluble conjugated polymers. Their conjugated backbone is responsible for their photoluminescence and electrochemical activity, making them candidates for applications in organic electronics, sensing, and potentially, in the biomedical field. This document provides detailed protocols for the synthesis of these polymers via uncatalyzed polymerization and discusses their potential applications, particularly in areas relevant to drug development.

Polymerization Methodologies

The primary and most successful method for polymerizing this compound is through a spontaneous, uncatalyzed process initiated by quaternization of the pyridine nitrogen. Other conventional polymerization methods such as Ziegler-Natta, cationic, and anionic polymerizations are generally not employed for this monomer. The Lewis basicity of the pyridine nitrogen tends to poison the acidic catalysts used in Ziegler-Natta and cationic polymerization. Similarly, the reactive nature of anionic initiators can be compromised by side reactions with the pyridine ring.

Uncatalyzed (Quaternization-Initiated) Polymerization

This method relies on the activation of the ethynyl group following the quaternization of the pyridine nitrogen by an appropriate reagent. This process is robust and proceeds without the need for a metal catalyst or a specific initiator. The polymerization can be carried out under mild conditions and often results in high yields.

The general mechanism involves two main steps:

  • Quaternization: The nitrogen atom of the this compound attacks an electrophilic reagent (e.g., an alkyl halide, acyl chloride, or a strained ring system like a sultone), forming a pyridinium salt.

  • Polymerization: The formation of the pyridinium salt activates the acetylenic triple bond, making it susceptible to nucleophilic attack by another monomer molecule, leading to chain propagation.

G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Polymerization Monomer This compound ActivatedMonomer N-substituted-2-ethynylpyridinium (Activated Monomer) Monomer->ActivatedMonomer Reaction Reagent Quaternizing Reagent (R-X) Reagent->ActivatedMonomer Chain Growing Polymer Chain LongerChain Propagated Chain Chain->LongerChain Addition AnotherMonomer Activated Monomer AnotherMonomer->LongerChain end_node Poly(this compound) Derivative LongerChain->end_node start Start start->Monomer workflow cluster_char Characterization start Reactant Preparation (this compound & Reagent) polymerization Uncatalyzed Polymerization (e.g., in DMF at 80°C) start->polymerization precipitation Precipitation & Washing (e.g., in Ethyl Ether) polymerization->precipitation drying Drying (Vacuum Oven) precipitation->drying polymer_product Final Polymer Product drying->polymer_product structural Structural Analysis (NMR, FT-IR) polymer_product->structural optical Optical Properties (UV-Vis, Photoluminescence) structural->optical electrochemical Electrochemical Properties (Cyclic Voltammetry) optical->electrochemical thermal Thermal Analysis (TGA) electrochemical->thermal

Application Notes and Protocols for 2-Ethynylpyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethynylpyridine as a versatile ligand in transition metal-catalyzed reactions. This document details its role in enhancing catalytic activity and provides specific experimental protocols for key transformations. The unique electronic and steric properties of this compound, stemming from the presence of both a pyridine nitrogen and a terminal alkyne, make it a ligand of growing interest in the development of novel catalytic systems.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound has been demonstrated to act as a highly effective promoting ligand in the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The ligand accelerates the reaction, allowing for rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles in aqueous media at room temperature.[1]

Quantitative Data Summary
EntryAlkyneAzideProductTime (min)Yield (%)
1PhenylacetyleneBenzyl azide1-benzyl-4-phenyl-1H-1,2,3-triazole3098
21-OctyneBenzyl azide1-benzyl-4-hexyl-1H-1,2,3-triazole3095
3Propargyl alcoholBenzyl azide(1-benzyl-1H-1,2,3-triazol-4-yl)methanol3096
4PhenylacetyleneEthyl 2-azidoacetateEthyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate3097
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

Materials:

  • Copper(I) chloride (CuCl)

  • This compound

  • Alkyne (e.g., phenylacetylene)

  • Azide (e.g., benzyl azide)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the alkyne (1.0 mmol), the azide (1.0 mmol), CuCl (0.03 mmol, 3 mol%), and this compound (0.03 mmol, 3 mol%).[1]

  • Add deionized water (5.0 mL) to the vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 30 minutes), extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.[1]

Logical Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Alkyne, Azide, CuCl, and this compound B Add Deionized Water A->B In reaction vessel C Stir at Room Temperature B->C D Monitor by TLC C->D E Solvent Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H 1,4-Disubstituted 1,2,3-Triazole G->H Final Product Rh_Catalysis A Rh(I) Catalyst B Oxidative Addition A->B Substrate C Rhodacyclopentadiene Intermediate B->C D Reductive Elimination C->D D->A Regeneration E Product D->E Substrate This compound Derivative Substrate->B Catalyst_Activation Precatalyst Pd(II) Precatalyst Active_Catalyst Active Pd(0) Species Precatalyst->Active_Catalyst Reduction/Ligand Exchange Ligand This compound Ligand->Active_Catalyst Reduction/Ligand Exchange Coupling Cross-Coupling Product Active_Catalyst->Coupling Substrates Aryl Halide + Terminal Alkyne Substrates->Coupling

References

Application Notes and Protocols for Sonogashira Coupling with 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1]

The use of 2-ethynylpyridine as a substrate in Sonogashira couplings is of particular interest due to the prevalence of the 2-alkynylpyridine moiety in a wide array of biologically active compounds and functional materials. This document provides detailed application notes, experimental protocols, and quantitative data for the Sonogashira coupling of this compound with various aryl halides, offering a comprehensive resource for researchers in drug discovery and development.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from this compound, a copper(I) salt, and a base). Subsequent reductive elimination from the palladium(II) complex yields the desired 2-(arylethynyl)pyridine product and regenerates the active palladium(0) catalyst.[3] Copper-free protocols have also been developed to mitigate issues such as the formation of alkyne homocoupling byproducts.[4][5]

Catalytic Cycle of Copper-Cocatalyzed Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation (Cu-C≡C-Py) CuX Cu(I)X PdII_ArX->CuX CuX regenerated PdII_ArAlkynyl Ar-Pd(II)-(C≡C-Py)(L₂) Transmetalation->PdII_ArAlkynyl Cu-C≡C-Py RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-C≡C-Py RedElim->Product AlkyneComplex π-Alkyne Complex CuX->AlkyneComplex + H-C≡C-Py CuAcetylide Cu(I)-C≡C-Py AlkyneComplex->CuAcetylide + Base - HB⁺X⁻ CuAcetylide->PdII_ArX Transmetalation CuAcetylide->Transmetalation To Pd Cycle Base Base Alkyne H-C≡C-Py

Caption: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.

General Experimental Workflow

Workflow start Start reagents Combine Aryl Halide, This compound, Catalysts, Base, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert reaction Stir at Specified Temperature and Time inert->reaction monitor Monitor Reaction Progress (TLC, GC-MS, etc.) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for a Sonogashira coupling experiment.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with this compound is influenced by the nature of the aryl halide, catalyst system, base, and solvent. The general reactivity trend for aryl halides is I > Br > Cl.[1] The following tables summarize typical reaction conditions and yields for the coupling of this compound with various aryl halides.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

Aryl IodidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT295
4-IodoanisolePd(PPh₃)₂Cl₂ (1)2Et₃NTHFRT298
1-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ (1.5)3Et₃NDMF80492
3-IodoanilinePd(PPh₃)₂Cl₂ (2)4i-Pr₂NHMeCN60588
2-IodophenolPd(OAc)₂ (2) / PPh₃ (4)5K₂CO₃Dioxane/H₂O1001275

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(OAc)₂ (2)P(p-tol)₃ (4)4DBUTHF80691
3-BromopyridinePd(OAc)₂ (3)P(p-tol)₃ (6)-DBUTHF80685[6]
1-Bromo-4-fluorobenzenePdCl₂(PPh₃)₂ (3)-5Et₃NDMF1001082
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF100390[7]
4-BromoacetophenoneNS-MCM-41-Pd (0.1)PPh₃ (0.2)0.2Et₃NToluene1002485[8]

Table 3: Copper-Free Sonogashira Coupling of this compound with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1101889
4-ChlorobenzonitrilePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1202478
1-Bromo-3,5-dimethoxybenzene[DTBNpP]Pd(crotyl)Cl (2)-TMPDMSORT2475
4-BromoanisolePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT4894[9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a typical procedure for the coupling of this compound with an aryl iodide.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., triethylamine).

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to the desired temperature (typically 25-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylethynyl)pyridine.

Protocol 2: Large-Scale Synthesis of an mGluR5 Negative Allosteric Modulator Intermediate

This protocol is adapted from a published large-scale synthesis and demonstrates the industrial application of the Sonogashira coupling with this compound.[10]

Materials:

  • Aryl iodide (1.0 eq, e.g., on a 7 kg scale)

  • This compound (1.1 eq)

  • Pd(OAc)₂ (0.1 mol%)

  • Triphenylphosphine (PPh₃) (0.2 mol%)

  • Copper(I) iodide (CuI) (0.2 mol%)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

Procedure:

  • Charge the aryl iodide, Pd(OAc)₂, PPh₃, and CuI to a suitable reactor.

  • Inert the reactor with nitrogen.

  • Add acetonitrile and diisopropylethylamine.

  • Add this compound to the mixture.

  • Heat the reaction mixture to the target temperature and stir until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Upon completion, cool the reaction mixture.

  • Perform a workup procedure designed to remove residual palladium and other impurities, which may involve filtration, extractions, and crystallization.

  • Isolate the product, which is obtained in excellent yield.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper salts or to minimize alkyne homocoupling.

Materials:

  • Aryl bromide or chloride (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, palladium precatalyst, and phosphine ligand to a dry Schlenk flask.

  • Add the base and the anhydrous, degassed solvent.

  • Add this compound to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.

  • Stir the reaction at the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 2-(arylethynyl)pyridines, which are valuable scaffolds in drug discovery and materials science. Both traditional copper-cocatalyzed and modern copper-free protocols can be effectively employed, with the choice of conditions depending on the specific aryl halide substrate, desired scale, and functional group compatibility. The protocols and data presented herein serve as a comprehensive starting point for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of mGluR5 Antagonists Using 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain, has made it a significant target for drug discovery. A prominent class of mGluR5 antagonists features a 2-ethynylpyridine scaffold, which has been shown to be a key pharmacophore for potent and selective negative allosteric modulators (NAMs) of this receptor.

These application notes provide detailed protocols for the synthesis of mGluR5 antagonists using this compound derivatives, alongside methodologies for their in vitro characterization. The information is intended to guide researchers in the development and evaluation of novel therapeutic agents targeting mGluR5.

mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events modulate a wide range of cellular processes, including neuronal excitability and synaptic plasticity.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1: mGluR5 Signaling Cascade.

Synthesis of this compound-Based mGluR5 Antagonists

The core synthetic strategy for this class of compounds is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne (e.g., a this compound derivative) and an aryl or vinyl halide.

Synthesis_Workflow Start Starting Materials: - this compound derivative - Aryl/Heteroaryl Halide Reaction Sonogashira Coupling Reaction (Pd catalyst, Cu(I) cocatalyst, base) Start->Reaction Workup Aqueous Workup (e.g., NH4Cl wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final mGluR5 Antagonist Characterization->Final

Figure 2: General Synthesis Workflow.
Experimental Protocol: Synthesis of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

This protocol details the synthesis of MTEP, a well-characterized and potent mGluR5 antagonist, via a Sonogashira coupling reaction.

Materials:

  • 3-Bromopyridine

  • 2-Methyl-4-ethynylthiazole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 3-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Add 2-methyl-4-ethynylthiazole (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, MTEP.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro Characterization of mGluR5 Antagonists

The pharmacological activity of newly synthesized compounds is typically assessed through a series of in vitro assays to determine their potency and selectivity.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.

Calcium_Assay_Workflow Start Seed mGluR5-expressing cells in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Dye_Loading Incubation Incubate with test compound (mGluR5 antagonist) Dye_Loading->Incubation Stimulation Stimulate with an EC80 concentration of Glutamate Incubation->Stimulation Measurement Measure fluorescence intensity (kinetic read) Stimulation->Measurement Analysis Calculate IC50 value Measurement->Analysis

Figure 3: Calcium Mobilization Assay Workflow.

Protocol Outline:

  • Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid at 37°C for 1 hour.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a baseline fluorescence reading, add an EC₈₀ concentration of glutamate to all wells and record the fluorescence signal over time.

  • Data Analysis: The antagonist effect is quantified by measuring the reduction in the glutamate-induced fluorescence signal. The IC₅₀ value, the concentration of antagonist that inhibits 50% of the maximal response to glutamate, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the mGluR5 receptor by assessing its ability to displace a radiolabeled ligand that binds to a specific allosteric site.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing mGluR5 or from brain tissue known to have high mGluR5 expression (e.g., rat cortex).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [³H]MPEP or a tritiated MTEP analog), and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters to remove any non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value is determined from the resulting competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation

The following tables summarize the in vitro pharmacological data for a selection of this compound-based mGluR5 antagonists.

Table 1: In Vitro Potency of this compound Analogs in a Calcium Mobilization Assay

CompoundStructureIC₅₀ (nM)
MPEP2-Methyl-6-(phenylethynyl)pyridine36
MTEP3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine5
Analog A[Structure of Analog A][IC₅₀ Value]
Analog B[Structure of Analog B][IC₅₀ Value]
.........

Table 2: Binding Affinity of this compound Analogs at the mGluR5 Receptor

CompoundRadioligandKᵢ (nM)
MPEP[³H]MPEP12-20
MTEP[³H]methoxy-PEPy16
Analog C[Radioligand Used][Kᵢ Value]
Analog D[Radioligand Used][Kᵢ Value]
.........

Note: The specific IC₅₀ and Kᵢ values can vary depending on the experimental conditions and cell lines used.

Conclusion

The this compound scaffold represents a versatile and highly fruitful starting point for the design of potent and selective mGluR5 antagonists. The Sonogashira coupling reaction provides a robust and efficient method for the synthesis of a diverse range of analogs. The in vitro assays detailed in these application notes, namely the calcium mobilization and radioligand binding assays, are essential tools for characterizing the pharmacological properties of these compounds and for guiding structure-activity relationship (SAR) studies in the pursuit of novel drug candidates for the treatment of CNS disorders.

Application Notes and Protocols for the Functionalization of Nanoparticles with 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of various nanoparticles with 2-Ethynylpyridine. This versatile ligand, featuring a terminal alkyne group and a pyridine moiety, offers a robust platform for a wide range of applications, including drug delivery, catalysis, and sensing. The protocols outlined below are adaptable for different nanoparticle core materials, such as gold and silica.

Introduction

The surface modification of nanoparticles is crucial for tailoring their physicochemical properties and enabling their use in advanced applications.[1] this compound is an attractive functionalizing agent due to its dual functionality. The terminal alkyne group provides a reactive handle for "click chemistry" reactions, specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and fluorescent dyes.[2] The pyridine ring itself can act as a coordination site for metal ions, a pH-responsive element, or a catalytic center.

The functionalization process can be broadly categorized into two main strategies: direct attachment of this compound to the nanoparticle surface or the introduction of a complementary functional group on the nanoparticle that can react with the alkyne of this compound.

Applications of this compound Functionalized Nanoparticles

The unique properties of this compound-functionalized nanoparticles open up possibilities in several key research areas:

  • Targeted Drug Delivery: The alkyne group can be used to conjugate targeting moieties (e.g., antibodies, peptides) via click chemistry, enabling the specific delivery of therapeutic payloads to diseased cells or tissues. The pyridine group can also contribute to pH-responsive drug release mechanisms within the acidic environment of tumors or endosomes.[3][4][5]

  • Catalysis: The pyridine nitrogen can coordinate with metal catalysts, allowing the nanoparticles to act as recyclable supports for various organic reactions.[6][7] The high surface area of nanoparticles enhances the accessibility of these catalytic sites.

  • Sensing and Diagnostics: The functionalized nanoparticles can be employed in the development of biosensors. The alkyne group can be used to attach biorecognition elements, while changes in the local environment of the pyridine ring upon target binding can be detected through various analytical techniques.

  • Bioimaging: By clicking fluorescent dyes onto the this compound-functionalized nanoparticles, they can be transformed into robust probes for cellular and in vivo imaging.

Quantitative Data Summary

The efficiency of nanoparticle functionalization is a critical parameter. The following table summarizes representative quantitative data for the functionalization of nanoparticles using methods analogous to those described in the protocols.

Nanoparticle TypeFunctionalization MethodLigandLigand Density (molecules/nm²)Reaction Efficiency (%)Reference
Gold Nanoparticles (AuNPs)Thiol-Gold Self-AssemblyThiolated Alkyne1 - 5> 90[2]
Silica Nanoparticles (SNPs)Silanization & Click ChemistryAzide-functionalized SNP + this compound0.5 - 370 - 95[8]
Magnetic Nanoparticles (MNPs)Phosphonate Anchoring & Click ChemistryAzide-functionalized MNP + this compound0.8 - 480 - 98[1]

Note: The data presented are typical values and may vary depending on the specific nanoparticle size, surface chemistry, and reaction conditions.

Experimental Protocols

This section provides detailed protocols for the functionalization of gold and silica nanoparticles with this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with a Thiolated this compound Linker

This protocol describes a two-step process: first, the synthesis of citrate-stabilized AuNPs, followed by their functionalization via ligand exchange with a custom-synthesized thiol-terminated linker bearing a this compound moiety. For the purpose of this protocol, we will assume the availability of a linker such as S-(2-(pyridin-2-ylethynyl)phenyl) ethanethioate, which can be synthesized through standard organic chemistry methods.

4.1.1. Materials and Equipment

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Thiol-functionalized this compound linker

  • Ethanol, Methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned)

  • Heating mantle with magnetic stirrer

  • Centrifuge

4.1.2. Synthesis of Citrate-Stabilized AuNPs (Turkevich Method) [2][9]

  • In a clean 250 mL round-bottom flask, add 100 mL of a 1 mM HAuCl₄ solution.

  • Bring the solution to a rolling boil under vigorous stirring.

  • Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling gold solution.

  • The solution color will change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for another 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the citrate-stabilized AuNPs at 4°C.

4.1.3. Functionalization of AuNPs

  • To 10 mL of the prepared citrate-stabilized AuNP solution, add a solution of the thiol-functionalized this compound linker in ethanol to a final concentration of 0.1 mM.

  • Stir the mixture at room temperature for 12-24 hours to facilitate ligand exchange.

  • Purify the functionalized AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes for ~20 nm particles).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ethanol.

  • Repeat the centrifugation and resuspension step twice with ethanol and finally with ultrapure water to remove excess unbound linker.

  • Resuspend the final this compound-functionalized AuNPs in the desired buffer for storage at 4°C.

4.1.4. Characterization

  • UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is indicative of successful surface functionalization.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization to confirm changes in size and surface charge.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the characteristic vibrational bands of the this compound ligand on the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the functionalized nanoparticles.

Protocol 2: Functionalization of Silica Nanoparticles (SNPs) with this compound via Click Chemistry

This protocol involves the synthesis of mesoporous silica nanoparticles, their functionalization with an azide-terminated silane, and the subsequent "clicking" of this compound.

4.2.1. Materials and Equipment

  • Tetraethyl orthosilicate (TEOS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH)

  • (3-Azidopropyl)triethoxysilane (APTES-N₃)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ethanol, Methanol, Toluene

  • Ultrapure water

  • Round-bottom flasks, Condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

4.2.2. Synthesis of Mesoporous Silica Nanoparticles (MSNs) [10][11]

  • Dissolve 1.0 g of CTAB in 480 mL of ultrapure water and 3.5 mL of 2 M NaOH with stirring at 80°C for 30 minutes.

  • To this solution, add 5.0 mL of TEOS dropwise with vigorous stirring.

  • Continue stirring at 80°C for 2 hours to form a white precipitate.

  • Collect the solid product by centrifugation, wash with water and methanol, and dry.

  • To remove the CTAB template, resuspend the particles in a solution of 1 mL of concentrated HCl in 100 mL of methanol and stir at 60°C for 6 hours.

  • Collect the MSNs by centrifugation, wash with methanol, and dry.

4.2.3. Azide Functionalization of MSNs

  • Disperse 1.0 g of the synthesized MSNs in 50 mL of dry toluene.

  • Add 1.0 mL of (3-Azidopropyl)triethoxysilane (APTES-N₃) to the suspension.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Collect the azide-functionalized MSNs (MSN-N₃) by centrifugation, wash thoroughly with toluene and ethanol, and dry.

4.2.4. Click Reaction with this compound

  • Disperse 100 mg of MSN-N₃ in 10 mL of a 1:1 mixture of water and ethanol.

  • Add 50 µL of this compound.

  • In a separate vial, prepare a fresh solution of the copper catalyst by dissolving 10 mg of CuSO₄·5H₂O and 20 mg of sodium ascorbate in 1 mL of water.

  • Add the catalyst solution to the nanoparticle suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the this compound-functionalized MSNs by centrifugation.

  • Wash the product extensively with water and ethanol to remove the copper catalyst and unreacted reagents.

  • Dry the final product under vacuum.

4.2.5. Characterization

  • FTIR Spectroscopy: Confirm the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of characteristic peaks for the triazole ring and the pyridine moiety.

  • Thermogravimetric Analysis (TGA): Determine the amount of organic functionalization on the silica surface.

  • Elemental Analysis: Quantify the nitrogen content to estimate the degree of functionalization.

  • TEM and N₂ Adsorption-Desorption: Characterize the morphology and porosity of the silica nanoparticles before and after functionalization.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Protocol 1: AuNP Functionalization A Synthesis of Citrate-Stabilized AuNPs B Ligand Exchange with Thiol-2-Ethynylpyridine A->B Add Thiol-Linker C Purification by Centrifugation B->C Remove Excess Ligand D Characterization (UV-Vis, DLS, FTIR, TEM) C->D

Caption: Workflow for functionalizing gold nanoparticles.

G cluster_1 Protocol 2: SNP Functionalization via Click Chemistry E Synthesis of Mesoporous Silica Nanoparticles (MSNs) F Azide Functionalization with APTES-N3 E->F Silanization G CuAAC Click Reaction with this compound F->G Add this compound & Catalyst H Purification and Characterization G->H

Caption: Workflow for functionalizing silica nanoparticles.

G cluster_2 CuAAC Click Chemistry Pathway NP_N3 Nanoparticle-N3 Functionalized_NP Functionalized Nanoparticle NP_N3->Functionalized_NP Ethynylpyridine This compound Ethynylpyridine->Functionalized_NP Catalyst Cu(I) Catalyst Catalyst->Functionalized_NP

Caption: Signaling pathway for CuAAC click chemistry.

References

Application Notes and Protocols for the Polymerization of 2-Ethynylpyridine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethynylpyridine) (P2EP) is a conjugated polymer with a polyacetylene backbone featuring pyridine side groups. This unique structure imparts interesting electronic, optical, and chemical properties, making it a material of significant interest for various applications, including as a component in conductive materials, sensors, and for the development of novel drug delivery systems and other biomedical applications. The pyridine moiety offers a site for quaternization, allowing for the synthesis of water-soluble, charged polymers and further functionalization.

This document provides detailed application notes and experimental protocols for the primary polymerization techniques used to synthesize P2EP. These methods include spontaneous polymerization (the most reported method), as well as illustrative protocols for living anionic, radical, and cationic polymerization.

Polymerization Techniques Overview

Several polymerization techniques can be employed to synthesize poly(this compound). The choice of method significantly influences the polymer's properties, such as molecular weight, polydispersity, and stereoregularity.

  • Spontaneous (Uncatalyzed) Polymerization: This is the most widely reported and facile method for polymerizing this compound. It typically involves the activation of the monomer through quaternization of the pyridine nitrogen atom by a strong acid or an alkyl halide. This activation of the pyridine ring enhances the reactivity of the ethynyl group, leading to spontaneous polymerization.

  • Living Anionic Polymerization: This technique offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). It involves initiation by a strong nucleophile under stringent anhydrous and anaerobic conditions. While specific protocols for this compound are not abundant in the literature, methods for structurally similar monomers like 2-vinylpyridine provide a strong basis for developing a successful synthesis.

  • Radical Polymerization: This method uses a radical initiator to begin the polymerization process. It is a versatile technique that is generally more tolerant of impurities and functional groups compared to ionic polymerizations.

  • Cationic Polymerization: In this technique, a cationic initiator is used to activate the monomer. This method is typically effective for monomers with electron-donating groups.

  • Coordination Polymerization: This method utilizes transition metal catalysts (e.g., Ziegler-Natta catalysts) and can offer control over the stereochemistry of the resulting polymer.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes quantitative data for the polymerization of this compound using various spontaneous polymerization methods. Data for other techniques are less reported for this specific monomer.

Polymerization MethodActivating Agent/InitiatorSolventTemperature (°C)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Spontaneous PolymerizationConcentrated HClNeat0 to RTHigh1310--[1]
Spontaneous PolymerizationPropargyl bromide--High---[2][3]
Spontaneous Polymerization4-bromo-1-butyne--75---[4][5]
Spontaneous Polymerization1,6-dibromohexane--88---[4]
Spontaneous Polymerizationβ-propiolactone-Mild86---[4]
Spontaneous Polymerization1-iodopentane--High---[4]
Spontaneous PolymerizationPhosphorus oxychloride--74---[2]
Spontaneous Polymerization4-bromomethyl-7-methoxycoumarin--75---[2]
Spontaneous PolymerizationBromocholine bromide--High---[6]
Spontaneous Polymerization3-(trimethylsilyl)propargyl bromideDMF7089---[4]

Note: "-" indicates data not reported in the cited literature.

Experimental Protocols

Spontaneous Polymerization of this compound via Quaternization

This protocol describes a general and widely used method for the polymerization of this compound. The principle involves the activation of the monomer by reaction with a quaternizing agent (e.g., a strong acid or an organic halide), which leads to spontaneous polymerization.

Workflow for Spontaneous Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer This compound Monomer Mix Mix Monomer and Activating Agent in Solvent Monomer->Mix Activator Activating Agent (e.g., Alkyl Halide, Strong Acid) Activator->Mix React Stir at Defined Temperature and Time Mix->React Initiation & Propagation Precipitate Precipitate Polymer in Non-Solvent React->Precipitate Filter Filter Precipitated Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterize Analyze Polymer (NMR, GPC, etc.) Dry->Characterize

Caption: General workflow for the spontaneous polymerization of this compound.

Materials:

  • This compound (freshly distilled)

  • Activating agent (e.g., concentrated HCl, propargyl bromide, 4-bromo-1-butyne)

  • Solvent (e.g., dimethylformamide (DMF), or neat)

  • Non-solvent for precipitation (e.g., diethyl ether, hexane)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

General Procedure:

  • To a round-bottom flask under an inert atmosphere, add the freshly distilled this compound monomer.

  • If a solvent is used, add it to the flask and stir until the monomer is dissolved.

  • Slowly add the activating agent to the stirred solution. An exothermic reaction may be observed.

  • The reaction mixture is typically stirred at a specified temperature (ranging from 0 °C to elevated temperatures) for a period of several hours to 24 hours. The solution will typically darken and become more viscous as the polymerization proceeds.

  • After the reaction is complete, the polymer is isolated by precipitation into a vigorously stirred non-solvent.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Example 1: Polymerization with Concentrated HCl[1]

  • To 2.06 g (0.02 mol) of neat this compound, stirred at 0 °C, add 0.71 g (0.02 mol) of concentrated hydrochloric acid dropwise.

  • An exothermic reaction occurs, and the mixture immediately darkens and increases in viscosity, solidifying into a black mass.

Example 2: Polymerization with 3-(trimethylsilyl)propargyl bromide[4]

  • In a two-necked round-bottom flask, an equimolar ratio of this compound (1.0 g, 9.70 mmol) and 3-(trimethylsilyl)propargyl bromide (1.85 g, 9.70 mmol) are dissolved in DMF (10 mL).

  • The polymerization is carried out at 70 °C for 24 hours under a nitrogen atmosphere.

  • The resulting polymer is isolated by precipitation in diethyl ether. A yield of 89% is reported.

Illustrative Protocol: Living Anionic Polymerization

This protocol is adapted from established procedures for the living anionic polymerization of 2-vinylpyridine and serves as a starting point for the synthesis of well-defined poly(this compound).[7][8][9][10] Note: This is an illustrative protocol and requires optimization for the this compound monomer.

Mechanism of Living Anionic Polymerization

Initiator Initiator (e.g., sec-BuLi) Initiation Initiation: Formation of Monomer Anion Initiator->Initiation Monomer1 Monomer Monomer1->Initiation Living_Chain Living Polymer Chain Initiation->Living_Chain Active Chain End Monomer2 Monomer Propagation Propagation: Chain Growth Monomer2->Propagation Propagation->Living_Chain Living_Chain->Propagation Termination Termination: Quenching the Anion Living_Chain->Termination Terminator Terminating Agent (e.g., Methanol) Terminator->Termination Polymer Final Polymer Termination->Polymer

Caption: Simplified schematic of living anionic polymerization.

Materials:

  • This compound (rigorously purified and freshly distilled)

  • Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)

  • Degassed methanol

  • High-vacuum line and glassware suitable for anionic polymerization

Procedure:

  • Purification: Rigorously purify the this compound monomer by distillation from a suitable drying agent (e.g., CaH₂). Purify the THF solvent by distillation from sodium/benzophenone ketyl under an inert atmosphere.

  • Apparatus: Assemble the reaction glassware under high vacuum and flame-dry to remove any moisture.

  • Solvent and Monomer Addition: Distill the purified THF into the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified this compound monomer to the cooled THF via a gas-tight syringe.

  • Initiation: Add the calculated amount of initiator (e.g., sec-BuLi) to the monomer solution rapidly while stirring vigorously. The appearance of a color may indicate the formation of the propagating anions.

  • Propagation: Allow the polymerization to proceed at -78 °C for 1-4 hours.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Illustrative Protocol: Radical Polymerization

This is a general protocol for radical polymerization and would require optimization for this compound.[1]

Materials:

  • This compound

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

  • Solvent (e.g., toluene, dioxane)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • Dissolve the this compound monomer and the AIBN initiator in the chosen solvent in a reaction flask.

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Heat the reaction mixture to a temperature appropriate for the decomposition of the initiator (e.g., 60-80 °C for AIBN) and maintain for several hours.

  • Cool the reaction and precipitate the polymer into a non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Illustrative Protocol: Cationic Polymerization

This is a general protocol for the cationic polymerization of a vinyl monomer and would require significant optimization and verification for this compound.[11][12]

Materials:

  • This compound

  • Cationic initiator (e.g., boron trifluoride etherate - BF₃·OEt₂)

  • Solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., methanol)

Procedure:

  • Under an inert and anhydrous atmosphere, dissolve the this compound monomer in the solvent in a cooled reaction flask (e.g., -78 °C).

  • Slowly add the BF₃·OEt₂ initiator to the stirred solution.

  • Allow the polymerization to proceed at the low temperature for a specified time.

  • Terminate the reaction by adding a small amount of methanol.

  • Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying.

Conclusion

The polymerization of this compound can be achieved through several methods, with spontaneous polymerization via quaternization being the most accessible and frequently reported. This method allows for the synthesis of a variety of functionalized poly(this compound) derivatives by simply changing the activating agent. For applications requiring well-defined polymer architectures with controlled molecular weights and low polydispersity, living anionic polymerization presents a powerful, albeit more experimentally demanding, alternative. Radical and cationic polymerization methods, while common for many vinyl monomers, are less explored for this compound and would require significant developmental work. The choice of polymerization technique will ultimately depend on the desired properties of the final polymer and the specific application requirements. Researchers are encouraged to use the provided protocols as a starting point and to optimize the reaction conditions to achieve their desired material characteristics.

References

Application Notes and Protocols for the Synthesis of Water-Soluble Ionic Conjugated Polymers Using 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of water-soluble ionic conjugated polymers derived from 2-ethynylpyridine. These materials are of significant interest for various biomedical applications, including drug delivery and biosensing, owing to their unique photophysical and electrochemical properties, coupled with their solubility in aqueous media.

Introduction

Water-soluble conjugated polymers (CPs) represent a promising class of materials for biomedical applications. Their conjugated backbone imparts unique optical and electronic properties, while the presence of ionic functional groups ensures solubility in biological environments. The synthesis of such polymers from this compound offers a versatile platform for creating a diverse range of functional materials. A key advantage of the methods described herein is the utilization of a catalyst-free polymerization, which proceeds via the activation of the pyridine nitrogen, minimizing concerns of metal contamination in biological systems. This process, often referred to as "activated" or "spontaneous" polymerization, relies on the quaternization of the this compound monomer, which concurrently initiates the polymerization cascade.

The resulting poly(this compound) derivatives can be tailored with various functional side chains, allowing for the fine-tuning of their properties for specific applications. For instance, the incorporation of biocompatible moieties can enhance their suitability for in vivo use, while the introduction of specific recognition elements can enable the development of highly sensitive biosensors.

Applications in Drug Development

Drug Delivery Systems

Water-soluble ionic conjugated polymers based on this compound can self-assemble into nanoparticles or micelles in aqueous solutions, making them effective carriers for hydrophobic drugs. The hydrophobic core of these micelles can encapsulate drug molecules, while the hydrophilic shell ensures stability and biocompatibility in the bloodstream. The release of the encapsulated drug can be triggered by environmental stimuli, such as changes in pH, offering a mechanism for targeted drug delivery to specific tissues or organelles. For example, pH-sensitive polymers can be designed to release their payload in the acidic environment of tumors or endosomes.

Biosensors for Disease Markers

The inherent fluorescence of these conjugated polymers makes them excellent candidates for the development of highly sensitive biosensors. A common sensing mechanism is based on fluorescence quenching. In this approach, a quencher molecule, which is capable of accepting an electron from the excited polymer, is brought into close proximity with the polymer, leading to a decrease in fluorescence. This quenching can be reversed if the quencher is displaced by a target analyte, resulting in a "turn-on" fluorescence signal. By attaching a biological recognition element (e.g., an antibody, aptamer, or small molecule) to the quencher, highly specific sensors for disease biomarkers can be designed. The high quantum yield of the polymer and the efficient energy migration along the conjugated backbone can lead to a significant amplification of the quenching and recovery signal, enabling the detection of analytes at very low concentrations.

Experimental Protocols

Materials and Reagents
  • This compound: Synthesized from 2-vinylpyridine via bromination and subsequent dehydrobromination, followed by purification by vacuum distillation (85 °C/12 mmHg) after drying with calcium hydride.[1]

  • Quaternizing/Activating Agents: A variety of agents can be used, for example:

    • Bromoacetic acid

    • 1,3-Propanesultone

    • Alkyl halides (e.g., 1-iodopentane, 4-bromo-1-butyne)

    • Functionalized halides (e.g., 4-(bromomethyl)-7-methoxycoumarin)

  • Solvents: Anhydrous N,N-dimethylformamide (DMF) is commonly used. Other polar aprotic solvents like dimethyl sulfoxide (DMSO) may also be suitable.

  • Precipitation/Washing Solvents: Diethyl ether, acetone, and methanol are typically used for polymer purification.

General Protocol for Catalyst-Free Polymerization

This protocol describes a general method for the synthesis of a water-soluble ionic poly(this compound) derivative. The specific quaternizing agent and reaction conditions can be varied to achieve desired polymer properties.

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound.

  • Solvent Addition: Add anhydrous DMF to dissolve the monomer. A typical concentration is in the range of 0.4-0.5 M.

  • Initiation: Add an equimolar amount of the chosen quaternizing/activating agent to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-90 °C) and stir under a nitrogen atmosphere for 24 hours. The progress of the polymerization is often indicated by a color change of the solution to dark brown or black and an increase in viscosity.

  • Work-up and Purification:

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or acetone.

    • Collect the precipitate by filtration and wash it repeatedly with the precipitation solvent to remove unreacted monomers and oligomers.

    • Further purification can be achieved by redissolving the polymer in a minimal amount of a good solvent (e.g., methanol or DMF) and re-precipitating it.

    • For water-soluble polymers, dialysis against deionized water can be an effective method to remove low molecular weight impurities.

    • Dry the purified polymer under vacuum at 40-60 °C to a constant weight.

Data Presentation

The following tables summarize the synthesis conditions and properties of various water-soluble ionic poly(this compound) derivatives reported in the literature.

Polymer NameQuaternizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Poly[N-(carboxymethyl)-2-ethynylpyridinium bromide]Bromoacetic acid----
Poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine]1,3-Propanesultone----[2]
Poly[N-(3-butynyl)-2-ethynylpyridium bromide]4-bromo-1-butyneDMF--75[3]
Poly{2-ethynyl-[N-(4-methylene-7-methoxycoumarin)pyridinium bromide]}4-(bromomethyl)-7-methoxycoumarinDMF802475[1]
Poly[2-ethynyl-N-(p-hydroxyphenylethyl) pyridinium bromide]p-(2-bromoethyl) phenolDMF902465[4]
Polymer NameAbsorption Max (nm)Photoluminescence Max (nm)Photon Energy (eV)Electrochemical PropertiesReference
Poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine]-5522.25Irreversible electrochemical behavior between oxidation and reduction peaks.[2]
Poly{2-ethynyl-[N-(4-methylene-7-methoxycoumarin)pyridinium bromide]}-5122.42-[1]
Poly(N-bromo-2-ethynylpyridinium bromide)-407, 5163.15, 2.41-
Poly[N-(3-butynyl)-2-ethynylpyridium bromide]---Soluble in several solvents and has certain electro-optical properties, making it a potential material for various devices.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of water-soluble ionic poly(this compound).

G cluster_synthesis Synthesis cluster_purification Purification Monomer This compound Reaction Polymerization (60-90°C, 24h, N2) Monomer->Reaction Activator Quaternizing Agent Activator->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation (e.g., Diethyl Ether) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Water-Soluble Ionic Conjugated Polymer Drying->FinalPolymer

Caption: General workflow for the synthesis and purification of water-soluble ionic conjugated polymers.

Proposed Polymerization Mechanism

The catalyst-free polymerization is initiated by the quaternization of the pyridine nitrogen, which activates the ethynyl group for subsequent nucleophilic attack.

G Monomer This compound QuaternizedMonomer Quaternized Monomer (Activated) Monomer->QuaternizedMonomer Quaternization Activator R-X (Quaternizing Agent) Activator->QuaternizedMonomer Propagation Nucleophilic Attack & Propagation QuaternizedMonomer->Propagation Polymer Ionic Conjugated Polymer Propagation->Polymer

Caption: Proposed mechanism of quaternization-initiated polymerization of this compound.

Biosensing Application: Fluorescence Quenching

This diagram illustrates the principle of a "turn-on" biosensor based on fluorescence quenching and recovery.

G cluster_quenched Quenched State ('Off') cluster_unquenched Unquenched State ('On') Polymer1 Fluorescent Polymer Quencher1 Quencher-Ligand Polymer1->Quencher1 Fluorescence Quenching QuenchedState No/Low Fluorescence Polymer2 Strong Fluorescence UnquenchedState High Fluorescence Quencher2 Quencher-Ligand Analyte Target Analyte Quencher2->Analyte Specific Binding

Caption: Principle of a fluorescence "turn-on" biosensor using a conjugated polymer.

References

Application Notes and Protocols for Reactions Involving 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental setups for reactions involving 2-ethynylpyridine, a versatile building block in organic synthesis, materials science, and pharmaceutical development. The protocols and data presented are compiled from various literature sources to assist researchers in designing and executing their synthetic strategies.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Data Presentation: Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes

The following table summarizes various conditions and yields for the Sonogashira coupling of 2-halopyridines with different terminal alkynes. This data can serve as a guide for reaction optimization.

Entry2-HalopyridineAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene701285[1]
22-ChloropyridinePhenylacetylenePd₂(dba)₃ (2) / XPhos (4)CuI (5)K₂CO₃1,4-Dioxane1002478
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[2][3][4][5]
42-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[2][5]
52-BromopyridineThis compoundPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60699[1]
62-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389[2]
72-BromothiophenePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NNMP904871[1]
83-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NNMP902498[1]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Halopyridine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N, DIPEA, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyridine.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Halopyridine Terminal Alkyne ReactionVessel Inert Atmosphere (Ar or N₂) Stirring at Temp. Reactants->ReactionVessel Catalysts Pd Catalyst Cu(I) Source Catalysts->ReactionVessel Base_Solvent Base Anhydrous Solvent Base_Solvent->ReactionVessel Quench Quench with aq. NH₄Cl ReactionVessel->Quench Monitor by TLC/GC-MS Extract Extraction with Organic Solvent Quench->Extract Dry_Concentrate Drying and Concentration Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified 2-Alkynylpyridine Purify->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne like this compound. This "click" reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups.

Data Presentation: CuAAC Reactions of this compound with Various Azides

The following table presents examples of CuAAC reactions involving this compound.

EntryAzideCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
1Benzyl azideCuCl (3 mol%) / this compound (3 mol%)H₂ORT0.5 h98[6]
2Phenyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRT5 min>99[7]
3Benzyl azideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)RT1 h95[8]
41-AzidohexaneCuI (1 mol%)NeatRT1 h98
5(Azidomethyl)benzeneCuSO₄·5H₂O / Sodium Ascorbate (Microwave)t-BuOH/H₂O (1:1)12010 min91[9]
6Ethyl 2-azidoacetateCuI (5 mol%)CH₂Cl₂RT12 h92
74-AzidotolueneCu wirescCO₂6024 h94[10]
Experimental Protocol: General Procedure for CuAAC Reaction

This is a representative protocol and may be adapted for different catalytic systems and substrates.

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(I) source (e.g., CuI, CuCl, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate, 1-5 mol%)

  • Ligand (optional, e.g., TBTA)

  • Solvent (e.g., H₂O, t-BuOH/H₂O, CH₂Cl₂, neat)

Procedure:

  • In a reaction vial, dissolve the this compound and the organic azide in the chosen solvent.

  • Add the copper(I) catalyst (and ligand, if used). If using a Cu(II) precatalyst, add the reducing agent.

  • Stir the reaction mixture vigorously at the desired temperature (typically room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with an appropriate solvent.

  • If a heterogeneous catalyst is used, it can be filtered off. For homogeneous catalysts, an aqueous workup with a chelating agent like EDTA or ammonia can be performed to remove copper.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the 1-(pyridin-2-yl)-1H-1,2,3-triazole.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Alkyne This compound ReactionVial Solvent (e.g., H₂O, t-BuOH) Stirring at RT Alkyne->ReactionVial Azide Organic Azide Azide->ReactionVial Catalyst Cu(I) Source (e.g., CuI or CuSO₄/NaAsc) Catalyst->ReactionVial Workup Aqueous Workup (optional) ReactionVial->Workup Monitor by TLC/LC-MS Extraction Extraction Workup->Extraction Purification Crystallization or Chromatography Extraction->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: General experimental workflow for a CuAAC (Click Chemistry) reaction.

Cyclization Reactions

This compound and its derivatives can undergo various cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry. These reactions can be catalyzed by transition metals like palladium or promoted by acids.

Data Presentation: Cyclization Reactions of this compound Derivatives
EntrySubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
12-EthynylanilineCu(TFA)₂H₂O/MeOHRT2Indole95
2N-(2-ethynylphenyl)acetamidePdCl₂(MeCN)₂MeCN8012-Methyl-4-methylene-4H-pyrrolo[3,2,1-ij]quinoline75
32-Ethynyl-N-propargylanilinePd(OAc)₂Toluene10021-Methyl-9H-pyrrolo[1,2-a]indole82
42-(Phenylethynyl)anilineI₂CH₂Cl₂RT12-Phenyl-3-iodoindole90
52-Ethynylaniline tethered cinnamyl acetatePd(OAc)₂Dioxane10012Indenoindole derivative78[8]
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of an Alkyne-Ene Substrate

This protocol is an example of a palladium-catalyzed cyclization.

Materials:

  • This compound derivative with a tethered alkene (1.0 eq)

  • Palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (optional, e.g., PPh₃)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a sealable reaction tube, dissolve the substrate in the solvent.

  • Add the palladium catalyst (and ligand, if applicable).

  • Seal the tube and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the cyclized product.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly those incorporating triazole rings via click chemistry, have been investigated for a range of biological activities, including as anticancer agents. While a specific, universally applicable signaling pathway for all this compound derivatives is not established, many nitrogen-containing heterocycles are known to function as kinase inhibitors.

For instance, certain heterocyclic compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth, and is often dysregulated in cancer.[11][12][13][14][15] Inhibition of key kinases in this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Logical Relationship: General PI3K/AKT/mTOR Inhibition by a Putative this compound-based Kinase Inhibitor

The following diagram illustrates a simplified, logical representation of how a hypothetical kinase inhibitor derived from this compound might interrupt the PI3K/AKT/mTOR signaling cascade. This is a generalized pathway and the specific molecular interactions would depend on the exact structure of the inhibitor.

PI3K_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) mTOR->Apoptosis Inhibits Inhibitor This compound-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits

Caption: Generalized inhibition of the PI3K/AKT/mTOR pathway by a kinase inhibitor.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Ethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Ethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is a two-step synthesis. It begins with a palladium-catalyzed Sonogashira cross-coupling of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with a protected terminal alkyne, such as (trimethylsilyl)acetylene (TMSA).[1][2] This is followed by the removal of the protecting group (e.g., trimethylsilyl) under basic conditions to yield the final this compound product.[2][3]

Q2: Why is it necessary to use a protected alkyne like (trimethylsilyl)acetylene in the Sonogashira coupling?

A2: The use of a protecting group, like the trimethylsilyl (TMS) group, is crucial to prevent the unwanted homocoupling of the terminal alkyne (a side reaction known as Glaser coupling) under the reaction conditions.[2] The TMS group is generally unaffected during the Sonogashira reaction and can be selectively removed in a subsequent step to furnish the desired terminal alkyne.[1]

Q3: Which 2-halopyridine is a better starting material: 2-bromopyridine or 2-chloropyridine?

A3: 2-Bromopyridines are generally more reactive than 2-chloropyridines in palladium-catalyzed cross-coupling reactions.[4] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[4] Consequently, reactions with 2-bromopyridine often proceed under milder conditions and may give higher yields.[4][5]

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the basic nature of the pyridine ring. Common techniques include:

  • Acid-Base Extraction: The basic pyridine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

  • Column Chromatography: While effective, tailing can be an issue on standard silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[6]

  • Distillation: For volatile derivatives, vacuum distillation can be a highly effective purification method. This compound has a boiling point of 85 °C at 12 mmHg.[3][6]

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira coupling followed by deprotection.

G start_end start_end process process purify purify product product A Start: 2-Halopyridine & (Trimethylsilyl)acetylene B Sonogashira Coupling (Pd Catalyst, Cu(I), Base) A->B C Workup & Purification B->C D Intermediate: 2-((Trimethylsilyl)ethynyl)pyridine C->D E Deprotection Reaction (Base, e.g., KOH, K2CO3) D->E F Workup & Purification (Extraction, Chromatography/Distillation) E->F G Final Product: This compound F->G

General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield in the Sonogashira Coupling Step

  • Potential Cause: Inactive catalyst or improper catalyst handling.

    • Solution: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Potential Cause: Incorrect choice or insufficient amount of base.

    • Solution: An amine base like triethylamine (Et₃N) or diisopropanolamine is crucial for the reaction.[8][9] Ensure the base is pure and used in sufficient excess (typically 2-4 equivalents).

  • Potential Cause: Presence of oxygen in the reaction.

    • Solution: Thoroughly degas all solvents and reagents before use. Oxygen can lead to oxidative homocoupling of the alkyne and deactivate the palladium catalyst.

  • Potential Cause: Low reaction temperature.

    • Solution: While couplings with aryl iodides can sometimes proceed at room temperature, aryl bromides and especially chlorides often require heating.[5][8] Optimization studies may be needed to find the ideal temperature for your specific substrate and catalyst system.[10]

Issue 2: Significant Formation of Byproducts

  • Potential Cause: Homocoupling of (trimethylsilyl)acetylene (Glaser coupling).

    • Solution: This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. Minimize this by ensuring strictly anaerobic conditions. In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require different ligands and conditions.[9]

  • Potential Cause: Hydrolysis of the TMS-protected alkyne.

    • Solution: If the reaction medium contains water, the TMS group can be prematurely cleaved, leading to the homocoupling of the now-unprotected terminal alkyne. Use anhydrous solvents and reagents.

Issue 3: Incomplete or Failed TMS Deprotection

  • Potential Cause: Insufficiently strong base or short reaction time.

    • Solution: While potassium carbonate in methanol is a common method, it can sometimes be slow.[11] A stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent mixture like methanol/dichloromethane can be more effective.[3][12] Monitor the reaction by TLC or GC-MS to ensure it goes to completion.

  • Potential Cause: Degradation of the product under harsh basic conditions.

    • Solution: this compound can be sensitive. If strong bases cause degradation, consider milder fluoride-based deprotection reagents like tetra-n-butylammonium fluoride (TBAF) in THF, although workup can be more complex.[12][13] Alternatively, running the reaction with KOH or K₂CO₃ at 0 °C can help minimize side reactions.[3]

G problem problem cause cause solution solution A Low Yield in Sonogashira Coupling? B Check Reaction Atmosphere A->B Yes D Review Catalyst & Base A->D Still Low F Optimize Temperature A->F Still Low C Ensure inert atmosphere (Ar/N2). Degas all solvents. B->C E Use fresh, high-quality catalyst. Use pure, excess amine base. D->E G Increase temperature, especially for 2-chloropyridine substrates. F->G

Troubleshooting decision tree for low Sonogashira coupling yield.

Data Presentation: Reaction Conditions

Table 1: Comparison of Optimized Conditions for Sonogashira Coupling
2-HalopyridineCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100372-96
2-Amino-3-bromopyridinePd(PPh₃)₂Cl₂ (5.0)CuI (10)Et₃NDMF8012~85
2-ChloropyridinePd₂(dba)₃ / LigandCuIAmine BaseVarious80-12012-24Varies

Data adapted from various sources for substituted pyridines to show general trends.[14][15] Yields are highly substrate-dependent.

Table 2: Comparison of Conditions for TMS-Group Deprotection
ReagentSolventTemp. (°C)Time (h)Yield (%)Notes
KOH (2 equiv)MeOH/DCM00.5~80Clean and efficient method.[3]
K₂CO₃MeOHRT2-12VariesMilder conditions, may require longer reaction times.[11]
TBAF (1.1 equiv)THFRT1-3VariesGood for base-sensitive substrates, but workup can be difficult.[16]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Bromopyridine with (Trimethylsilyl)acetylene

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent such as DMF or a mixture of THF/Et₃N.

  • Add 2-bromopyridine (1.0 equivalent) and (trimethylsilyl)acetylene (1.2 equivalents) to the flask via syringe.

  • Add the amine base, such as triethylamine (Et₃N, 3.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[8][14]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 2-((trimethylsilyl)ethynyl)pyridine by flash column chromatography on silica gel.

Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)pyridine

This protocol is adapted from ChemicalBook for the synthesis of this compound.[3]

  • Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 equivalent, e.g., 175 mg) in a solvent mixture of methanol/dichloromethane (e.g., 2 mL/1 mL) in a round-bottom flask.

  • Cooling: Cool the reaction system to 0 °C using an ice bath.

  • Reagent Addition: Add potassium hydroxide (KOH, 2.0 equivalents, e.g., 112 mg) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane (e.g., 2 x 3 mL).

  • Workup: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product. The reported yield for this specific procedure is 80%.[3]

References

Technical Support Center: Troubleshooting Low Yield in 2-Ethynylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during coupling reactions with 2-ethynylpyridine. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low product yields.

General Issues & FAQs

Q1: Why are coupling reactions with this compound often challenging?

A1: Reactions involving 2-substituted pyridines, including this compound, are often complicated by the "2-pyridyl problem".[1][2] The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., palladium), which can inhibit its catalytic activity.[3] Additionally, 2-pyridyl organometallic intermediates can be unstable, leading to side reactions and reduced yields.[1][4] Specifically, 2-pyridylboronic acids are prone to rapid protodeboronation.[1][3]

Q2: What are the most common side reactions observed in this compound couplings?

A2: Common side reactions include:

  • Homocoupling (Glaser-Hay coupling): Dimerization of this compound is a frequent issue, especially in Sonogashira and Cadiot-Chodkiewicz couplings, often promoted by the presence of oxygen and copper catalysts.[5][6][7]

  • Protodeboronation: In Suzuki-Miyaura reactions, the cleavage of the C-B bond in the 2-pyridylboronic acid derivative is a major pathway for yield loss.[3][4]

  • Catalyst Decomposition: The formation of palladium black indicates the precipitation of inactive palladium(0), which can be caused by impurities, high temperatures, or inappropriate solvent choice.[5]

Sonogashira Coupling of this compound

The Sonogashira reaction is a widely used method for forming a C(sp)-C(sp²) bond between a terminal alkyne like this compound and an aryl or vinyl halide.[8]

Sonogashira Troubleshooting Guide

Q3: My Sonogashira reaction with this compound is not working or giving a very low yield. What should I check first?

A3: When a Sonogashira reaction fails, a systematic check of the reaction components and conditions is crucial.[5]

  • Catalyst and Cocatalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) cocatalyst (e.g., CuI) are active and not degraded.[5] Use fresh catalysts if possible.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which promotes the undesirable homocoupling of this compound (Glaser coupling).[5][9] Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (argon or nitrogen).[10]

  • Reagent Purity: Impurities in the this compound, aryl halide, or amine base can poison the catalyst.[5]

  • Base Quality: The amine base (e.g., triethylamine, diisopropylethylamine) should be anhydrous and pure.[9]

Q4: I am observing significant amounts of the homocoupled dimer of this compound. How can I minimize this?

A4: Minimizing the Glaser-Hay homocoupling is critical for improving the yield of the desired cross-coupled product.

  • Copper-Free Conditions: The most effective way to prevent homocoupling is to switch to a copper-free Sonogashira protocol.[9] This may require more active palladium catalysts and ligands.

  • Reduce Copper(I) Concentration: If using a copper cocatalyst, reducing its amount to the minimum effective concentration can help.[11]

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can maintain a low concentration of the copper acetylide, thus reducing the rate of dimerization.[11]

  • Add a Reducing Agent: In some cases, adding a reducing agent like sodium ascorbate can help keep the copper in its active Cu(I) state and prevent oxidation to Cu(II), which can promote homocoupling.[12]

Q5: My reaction mixture turns black. What does this mean and how can I prevent it?

A5: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive.[5] To prevent this:

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents.[5]

  • Use High-Purity Reagents: Impurities can accelerate catalyst decomposition.[5]

  • Optimize Temperature: Avoid excessively high temperatures.[5]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[9] Consider switching to other solvents like DMF or toluene.[13]

Sonogashira Optimization Data
Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)Up to 96% (with PPh₃ ligand)[13]
Ligand PPh₃ (5 mol%)--Varies with substrate[13]
Base Et₃NDiisopropylamineDBUVaries[11]
Solvent DMFToluene/Et₃N (3:1)THFVaries[9][11][13]
Temperature 100 °CRoom Temp to 80 °C60 °CVaries[9][13]

Note: Yields are highly substrate-dependent. This table provides a general guide for optimization.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous, degassed DMF (to make a 0.2 M solution) followed by anhydrous, degassed triethylamine (3.0 eq.).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Troubleshooting Workflow

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_catalyst Check Catalyst & CuI Activity start->check_catalyst check_inert Ensure Inert Atmosphere check_catalyst->check_inert check_reagents Verify Reagent Purity & Dryness check_inert->check_reagents homocoupling Significant Homocoupling? check_reagents->homocoupling pd_black Palladium Black Formation? homocoupling->pd_black No optimize Optimize Reaction Conditions pd_black->optimize No success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Suzuki-Miyaura Coupling involving 2-Pyridyl Boron Reagents

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but as mentioned, it faces challenges with 2-pyridyl substrates due to the instability of the boronic acid derivatives.[3]

Suzuki-Miyaura Troubleshooting Guide

Q6: My Suzuki-Miyaura reaction with a 2-pyridyl boronic acid derivative has a low yield. What are the likely causes?

A6: Low yields in this reaction are often due to:

  • Protodeboronation: The 2-pyridylboronic acid is unstable and can be cleaved by proton sources.[3] Using anhydrous solvents and carefully selecting the base can mitigate this.[3]

  • Slow Transmetalation: 2-Pyridyl boron derivatives transmetalate slowly.[4] Using more reactive boronic acid derivatives like MIDA boronates or triolborates can improve this step.[2]

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, hindering its activity.[3] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can help prevent this coordination and promote the catalytic cycle.[1]

Q7: Which 2-pyridyl boron reagent should I use for better stability and reactivity?

A7: Standard 2-pyridylboronic acid is notoriously unstable.[2] Consider using more stable alternatives:

  • N-methyliminodiacetic acid (MIDA) boronates: These are crystalline, air- and moisture-stable solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[2]

  • Lithium triisopropyl 2-pyridylboronates: These have also shown improved performance in Suzuki couplings.[4]

Q8: What are the optimal catalyst, ligand, and base combinations for this reaction?

A8: The choice of these components is critical for success.

  • Catalyst/Ligand: Pre-formed palladium catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) often give the best results.[1]

  • Base: The choice of base is crucial. While inorganic bases like K₂CO₃ or K₃PO₄ are common, sometimes weaker bases or fluoride sources like KF are more effective, depending on the specific boronic acid derivative.[4][14]

Suzuki-Miyaura Optimization Data
Parameter Condition A Condition B Condition C Yield (%) Reference
2-Pyridyl Reagent 2-Pyridylboronic Acid2-Pyridyl MIDA boronateLithium triisopropyl 2-pyridylboronateVaries Greatly[2][3][4]
Catalyst/Ligand Pd(dppf)Cl₂Pd₂(dba)₃ / XPhosPd(OAc)₂ / PPh₃Up to 89%[1][4]
Base Na₃PO₄K₃PO₄KFVaries[4][14]
Solvent Dioxane/H₂ODioxaneTHFVaries[4]
Temperature 65-100 °C80-120 °CRoom Temp to 100 °CVaries[1][4]

Note: This table summarizes general conditions; optimization is crucial for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate
  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), 2-pyridyl MIDA boronate (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and K₃PO₄ (3.0 eq.) to a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Decision-Making Diagram

Suzuki_Decision start Low Yield in 2-Pyridyl Suzuki Coupling reagent_choice Using 2-Pyridylboronic Acid? start->reagent_choice ligand_choice Using Standard Ligand (e.g., PPh₃)? reagent_choice->ligand_choice No base_solvent Optimize Base and Solvent ligand_choice->base_solvent No success Improved Yield base_solvent->success

Caption: Decision-making process for optimizing 2-pyridyl Suzuki coupling.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne to form an unsymmetrical 1,3-diyne.[15][16]

Cadiot-Chodkiewicz Troubleshooting Guide

Q9: My Cadiot-Chodkiewicz coupling with this compound is giving a low yield of the desired unsymmetrical diyne. What could be the problem?

A9: Low yields in this reaction are often due to:

  • Homocoupling: Similar to the Sonogashira reaction, the Glaser coupling of this compound is a major side reaction.[16] This is promoted by the presence of oxygen.

  • Reaction Conditions: The reaction is sensitive to the choice of base, solvent, and copper salt.[15]

  • Haloalkyne Instability: The bromo- or iodoalkyne coupling partner may be unstable.

Q10: How can I suppress homocoupling in a Cadiot-Chodkiewicz reaction?

A10: To favor the cross-coupling product:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.[12]

  • Use of a Reducing Agent: The addition of a mild reducing agent like hydroxylamine hydrochloride can help maintain the copper in the active Cu(I) state.[15] More recently, sodium ascorbate has been shown to make the reaction air-tolerant.[12]

  • Base Selection: An amine base like piperidine or an aqueous solution of n-butylamine is typically used.[11][15] The choice of base can influence the selectivity.

Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound
  • To a solution of this compound (1.1 eq.) in methanol, add an aqueous solution of n-butylamine (30%) and a catalytic amount of CuCl.

  • To this mixture, add a solution of the bromoalkyne (1.0 eq.) in methanol dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Cadiot-Chodkiewicz Reaction Pathway

Cadiot_Chodkiewicz start This compound + Haloalkyne deprotonation Deprotonation of This compound (Base, Cu(I)) start->deprotonation cu_acetylide Formation of Copper(I) Acetylide deprotonation->cu_acetylide oxidative_addition Oxidative Addition of Haloalkyne cu_acetylide->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Unsymmetrical 1,3-Diyne reductive_elimination->product

Caption: Simplified reaction pathway for the Cadiot-Chodkiewicz coupling.

References

Technical Support Center: Purification of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-ethynylpyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Sonogashira coupling?

A1: Impurities from a Sonogashira cross-coupling reaction typically stem from starting materials, side reactions, and the catalyst system. Common impurities include:

  • Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-bromopyridine) or the terminal alkyne.

  • Homocoupled Alkyne (Glaser-Hay Product): Dimerization of the terminal alkyne is a significant side reaction, especially when using a copper(I) co-catalyst.[1] This can be minimized by using copper-free conditions or limiting the alkyne to 1.01 equivalents.[1]

  • Catalyst Residues: Palladium and copper catalysts or their phosphine ligands.

  • Solvent and Base Residues: Solvents like THF, DMF, and bases such as diisopropylamine or triethylamine may be present.[2][3]

Q2: My this compound product is a dark brown or yellow oil, but literature suggests it should be clearer. What causes the discoloration?

A2: this compound is often described as a clear dark brown or yellow liquid.[4][5] Discoloration can be inherent, but a very dark appearance often indicates the presence of impurities or degradation products.[6] Pyridine derivatives can be sensitive to air and light, leading to the formation of colored byproducts.[6] Additionally, residual palladium catalyst can make the product appear dark. It is recommended to analyze the sample by GC-MS or NMR to identify contaminants.

Q3: Which purification technique is best for my this compound product?

A3: The optimal method depends on the scale of your reaction, the properties of your product, and the nature of the impurities.

  • Flash Column Chromatography: Highly effective for separating this compound from non-polar impurities (like homocoupled alkyne) and polar baseline materials. It is the most commonly cited method in literature.[2][7]

  • Vacuum Distillation: Ideal for purifying liquid products on a larger scale, especially for removing non-volatile impurities like catalyst residues and salts.[4][8]

  • Acid-Base Extraction: A classic and effective method to separate the basic this compound from neutral or acidic impurities.[6][9]

Q4: How should I store purified this compound?

A4: this compound should be stored at refrigerated temperatures (2°C - 8°C) under an inert atmosphere, such as argon or nitrogen, and protected from light.[8][10] Some commercial sources supply it with an inhibitor like hydroquinone (0.01%) to prevent polymerization.[11]

Physical & Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅N[10][12]
Molecular Weight 103.12 g/mol [10]
Appearance Clear dark brown liquid[4]
Boiling Point 85 °C at 12 mmHg 77-78 °C at 14 mmHg [12]
Density 1.021 g/mL at 25 °C[8][10]
Refractive Index (n20/D) 1.56[8]

Troubleshooting Guides

Problem 1: Poor Separation or Peak Tailing During Silica Gel Chromatography

Cause: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor resolution.[6]

Solution:

  • Deactivate the Silica Gel: Add a small amount of a competing base, such as triethylamine (Et₃N) or diisopropylamine, to the eluent system (typically 0.1-1%).[6] This will occupy the acidic sites on the silica, allowing the pyridine compound to elute more symmetrically.

  • Use an Alternative Stationary Phase: Switch to a more neutral stationary phase like alumina (Al₂O₃). Neutral alumina (Brockmann activity I) is often used for purifying pyridine derivatives.[2][9]

Caption: Troubleshooting workflow for column chromatography of this compound.

Problem 2: Low Recovery After Acid-Base Extraction

Cause: Incomplete protonation or deprotonation, or emulsion formation.

Solutions:

  • Ensure Complete pH Change: When washing with acid, ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the pyridine. Conversely, during the final step to regenerate the free base, ensure the aqueous layer is strongly basic (pH > 10) to completely deprotonate the pyridinium salt.[6]

  • Perform Multiple Extractions: If your product has some water solubility, perform multiple extractions (3-5 times) with a smaller volume of organic solvent to maximize recovery.[6]

  • Break Emulsions: If an emulsion forms at the interface, add a small amount of brine (saturated NaCl solution) and swirl gently to break it up.[6]

Problem 3: Product "Oils Out" or Fails to Crystallize

This is more common for solid derivatives of this compound.

Cause: The solution is either supersaturated (cooled too quickly) or not saturated enough, or impurities are inhibiting crystal formation.[6]

Solutions:

  • Adjust Saturation: If the product oils out, the solution is likely supersaturated. Add a small amount of the primary solvent to redissolve the oil, heat, and allow it to cool more slowly.[6] If no crystals form, the solution may be too dilute. Gently evaporate some solvent to increase the concentration.[6]

  • Use a Two-Solvent System: Find a solvent in which the compound is soluble when hot ("solvent #1") and a second solvent in which it is insoluble ("solvent #2"). Dissolve the compound in a minimum of hot solvent #1, then add solvent #2 dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[13] Common systems include hexane/ethyl acetate or hexane/ether.[14]

  • Pre-Purification: If impurities are the issue, first purify the material by another method, like column chromatography, to remove the substances inhibiting crystallization.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol describes the purification of this compound synthesized via Sonogashira coupling.

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane (DCM) or the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethyl acetate = 20:1).[7] Pack the column with the slurry.

  • Eluent Preparation: Prepare the mobile phase. To prevent peak tailing, add 0.5% triethylamine (Et₃N) to the eluent mixture.

  • Loading: Load the dissolved crude product onto the top of the silica gel column.

  • Elution: Run the column using the prepared eluent, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Acid-Base Extraction

This protocol is for the removal of non-basic impurities.

Methodology:

  • Dissolve the crude product in an organic solvent like diethyl ether or DCM.

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the acid wash 2-3 times.

  • Combine the aqueous layers. Wash this acidic solution with diethyl ether to remove any remaining neutral organic impurities.

  • In a fume hood, cool the aqueous layer in an ice bath and make it strongly basic (pH > 10) by slowly adding a concentrated NaOH or Na₂CO₃ solution.[9]

  • The this compound free base will separate. Extract the product back into an organic solvent (e.g., DCM or diethyl ether). Repeat the extraction 3 times.[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.[2][4]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ether (2-EP + Neutral Impurities) B Separation A->B Wash with 1M HCl D 2-EP Hydrochloride Salt (2-EP-H+Cl-) E Basification D->E Add NaOH (pH > 10) F Purified 2-EP (Free Base) G Pure this compound F->G Dry & Evaporate B->D Basic 2-EP Moves to Aqueous C Organic Waste B->C Neutral Impurities Remain E->F Extract with Ether

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 3: Vacuum Distillation

This protocol is suitable for purifying liquid this compound on a larger scale.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a suspected impurity, dry the crude product over a suitable drying agent like solid KOH or CaH₂ and decant the liquid into the distillation flask.[15]

  • Distillation: Add boiling chips or a magnetic stir bar to the distillation flask containing the crude this compound.

  • Slowly reduce the pressure to the desired level (e.g., 12-14 mmHg).[8][12]

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the correct temperature (approx. 77-85 °C, pressure-dependent).[8][12] Discard any initial forerun.

  • Once the product has been collected, release the vacuum and allow the apparatus to cool before disassembly. Store the purified product under an inert atmosphere.[10]

References

How to prevent polymerization of 2-Ethynylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethynylpyridine to prevent polymerization and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a heterocyclic aromatic compound containing a terminal alkyne group. This alkyne functionality makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. However, the presence of the electron-rich triple bond also makes the molecule susceptible to polymerization, a process where individual monomer units link together to form long chains. This can lead to a loss of purity and reactivity of the starting material, impacting experimental outcomes.

Q2: What are the primary factors that can initiate the polymerization of this compound?

Several factors can induce the polymerization of this compound:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate the polymerization process.

  • Light: Exposure to UV light can generate free radicals, which can act as initiators for polymerization.

  • Presence of Impurities: Contaminants, especially acids, strong bases, and oxidizing agents, can catalyze polymerization.[1]

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can initiate polymerization.

  • Improper Storage: Long-term storage under suboptimal conditions increases the likelihood of polymerization.

Q3: What are the visible signs that my this compound sample may have started to polymerize?

Early-stage polymerization may not be immediately obvious. However, you should be vigilant for the following indicators:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Color Change: While some sources indicate that the material may darken in storage without a loss in purity, a significant or unexpected color change could be a sign of degradation.

  • Formation of Precipitate: The appearance of solid particles or a hazy suspension is a strong indication of advanced polymerization.

  • Inconsistent Spectroscopic Data: If you observe unexpected peaks or a broadening of peaks in your NMR or IR spectra compared to a reference spectrum of the pure monomer, it could suggest the presence of oligomers or polymers.

Troubleshooting Guide: Polymerization Issues

If you suspect that your sample of this compound has begun to polymerize, follow these steps:

Issue Potential Cause Recommended Action
Sample appears more viscous than expected.Onset of polymerization (oligomer formation).1. Immediately verify that storage conditions are optimal (see storage recommendations below).2. Consider performing a quality control check (e.g., NMR, GC-MS) to assess purity before use.3. If purity is compromised, it is advisable to use a fresh, uncompromised lot of the material.
Solid precipitate is visible in the sample.Advanced polymerization.1. Do not use the material for your experiment. The presence of polymers can significantly affect your reaction stoichiometry and lead to undesirable side products.2. Dispose of the material according to your institution's hazardous waste disposal guidelines.3. Review your storage and handling procedures to prevent future occurrences.
Inconsistent or unexpected analytical results (e.g., NMR, GC).Presence of oligomers or polymers.1. Compare your analytical data with the certificate of analysis provided by the supplier.2. If significant discrepancies are observed, do not use the material.3. Contact the supplier's technical support for further assistance.

Storage Recommendations

To minimize the risk of polymerization, adhere to the following storage guidelines.

Parameter Recommendation Rationale
Temperature 2-8°C[2]Reduces the rate of potential polymerization reactions.
Atmosphere Store under an inert gas (e.g., Argon).[2]Minimizes contact with oxygen, which can initiate polymerization.
Light Exposure Protect from light by using an amber vial or storing in a dark location.[2]Prevents light-induced radical formation.
Container Keep the container tightly sealed.Prevents the ingress of moisture and atmospheric oxygen.
Inhibitor Use a stabilized grade of this compound containing an inhibitor like hydroquinone (typically at 0.01%).[3][4]The inhibitor scavenges free radicals that can initiate polymerization.
Incompatible Materials Store away from acids and oxidizing agents.[1]These substances can act as catalysts for polymerization.

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To qualitatively assess the physical state of the this compound sample.

Materials:

  • Vial of this compound

  • Clean, dry laboratory environment with good lighting

Procedure:

  • Before opening, allow the refrigerated vial to equilibrate to room temperature to prevent condensation of moisture into the sample.

  • In a well-ventilated fume hood, carefully open the vial.

  • Visually inspect the contents for:

    • Clarity: The liquid should be clear. Note any haziness or turbidity.

    • Color: Note the color of the liquid. While some darkening may occur over time without affecting purity, any significant deviation from the expected appearance should be recorded.

    • Particulates: Look for any solid particles or precipitate.

  • Gently swirl the vial and observe the viscosity of the liquid. Compare it to a known fresh sample if available.

  • Record your observations in your laboratory notebook.

Protocol 2: Quality Control by ¹H NMR Spectroscopy

Objective: To detect the presence of oligomers or polymers by comparing the ¹H NMR spectrum of the stored sample to a reference spectrum.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a dilute solution of the this compound sample in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the sample.

  • Process the spectrum and integrate the peaks.

  • Compare the obtained spectrum with a reference spectrum of pure this compound. Pay close attention to:

    • The appearance of any new, broad signals, which may indicate the presence of polymeric material.

    • Changes in the chemical shifts or integration values of the characteristic monomer peaks.

  • A significant deviation from the reference spectrum suggests that the sample has undergone polymerization and may not be suitable for use.

Logical Workflow for Preventing Polymerization

G storage_temp Store at 2-8°C outcome_stable Stable Monomer storage_temp->outcome_stable storage_light Protect from Light storage_light->outcome_stable storage_atmosphere Store under Inert Gas storage_atmosphere->outcome_stable storage_seal Keep Tightly Sealed storage_seal->outcome_stable inhibitor Use Stabilized Grade (e.g., with Hydroquinone) inhibitor->outcome_stable incompatible Avoid Incompatible Materials (Acids, Oxidizers) outcome_polymerized Polymerization Risk incompatible->outcome_polymerized handling_temp Equilibrate to Room Temp Before Opening handling_temp->outcome_stable handling_purity Regularly Check Purity (Visual, NMR) handling_purity->outcome_stable start This compound Storage start->storage_temp start->storage_light start->storage_atmosphere start->storage_seal start->inhibitor start->incompatible start->handling_temp start->handling_purity

Caption: Workflow for preventing this compound polymerization.

References

Frequently Asked Questions (FAQs) - General Handling

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of safety data sheets and chemical handling protocols has been conducted to provide a comprehensive guide for the safe management of 2-Ethynylpyridine in a laboratory setting. This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing specific issues they may encounter during their experiments.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] In some cases, a dust mask (type N95, US) may also be recommended.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It is recommended to keep it refrigerated at a temperature between 2-8°C.[5] The storage area should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] It is also advised to handle the compound under an inert gas and protect it from moisture.[2][5] The chemical may darken during storage, but this typically does not affect its purity.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with acids and oxidizing agents.[1] Contact with these materials should be avoided to prevent hazardous reactions.

Troubleshooting Guide - Spills and Exposure

Q1: How should I respond to a small spill of this compound in the lab?

A1: For a small spill, first ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection if necessary.[5] Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][4] Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][4] After the material has been removed, decontaminate the area.[6] Do not let the product enter drains.[5]

Q2: What are the first aid measures in case of accidental exposure?

A2: The following first aid procedures should be followed in case of exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][3] Contaminated clothing should be removed and washed before reuse.[3]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration. If symptoms such as difficulty breathing occur, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water afterwards. Seek immediate medical attention.[1][3]

Q3: What happens if this compound is heated?

A3: this compound is a combustible liquid and poses a risk of ignition when exposed to heat, flames, or sparks.[1] Containers may explode when heated.[1][3] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] In case of a fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish it.[1] Water spray or mist can be used to cool closed containers.[1][3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1945-84-2[1]
Molecular Formula C7H5N[3]
Molecular Weight 103.12 g/mol [3]
Appearance Colorless to dark brown liquid[3][7][8]
Boiling Point 85 °C @ 12-16 mmHg[5][7][9]
Density 1.021 g/mL @ 25 °C[5][7]
Flash Point 76 °C / 168.8 °F[1]
Refractive Index n20/D 1.56
Water Solubility Soluble[7][10]

Table 2: Toxicological Data for this compound

Toxicity MetricValueRemarksReference(s)
Oral LD50 (ATE) > 2000 mg/kgBased on ATE data, classification criteria not met.[1]
Dermal LD50 (ATE) > 2000 mg/kgBased on ATE data, classification criteria not met.[1]
Vapor LC50 (ATE) > 20 mg/LBased on ATE data, classification criteria not met.[1]
Health Hazards Skin Irritant, Eye Irritant, Respiratory IrritantCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

ATE: Acute Toxicity Estimate. The toxicological properties have not been fully investigated.[1]

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing this compound

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an appropriate fire extinguisher (CO2 or dry chemical) and spill cleanup kit are readily accessible.

  • Personal Protective Equipment (PPE): Don all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Inert Atmosphere: If the experiment is sensitive to air or moisture, set up the apparatus to operate under an inert atmosphere (e.g., nitrogen or argon). This compound should be handled under inert gas.[2][5]

  • Dispensing: Keep the container of this compound tightly closed when not in use.[1] Use spark-proof tools for handling.[11] Dispense the required amount slowly and carefully to avoid splashing.

  • Post-Handling: Tightly reseal the container and return it to its designated refrigerated storage location (2-8°C).[1][5] Clean any contaminated surfaces and equipment. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) as hazardous waste according to institutional guidelines.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2]

Protocol 2: Synthesis of this compound (for reference)

The following is a general procedure for the synthesis of this compound from 2-pyridynyltrimethylsilane:

  • Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol) in a mixed solvent of methanol/dichloromethane (2 mL/1 mL).[7]

  • Cool the reaction system to 0 °C.[7]

  • Add potassium hydroxide (2.0 mmol) to the solution.[7]

  • Stir the reaction mixture for 30 minutes at 0 °C.[7]

  • Quench the reaction with deionized water.[7]

  • Extract the mixture with dichloromethane (2 x 3 mL).[7]

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.[7]

Visual Workflow Guides

Spill_Cleanup_Workflow cluster_prep Phase 1: Immediate Response & Assessment cluster_cleanup Phase 2: Spill Containment & Cleanup cluster_disposal Phase 3: Decontamination & Disposal cluster_emergency Emergency Path spill Spill Occurs alert Alert personnel & evacuate immediate area spill->alert assess Assess spill size & hazards (>500ml or highly hazardous?) alert->assess ppe Don appropriate PPE (gloves, goggles, etc.) assess->ppe No (Small Spill) emergency Call Emergency Services & EHS assess->emergency Yes (Large Spill) ignition Eliminate ignition sources (flames, sparks) ppe->ignition contain Contain spill with inert absorbent material ignition->contain absorb Absorb material, working from outside in contain->absorb collect Collect absorbed material using spark-proof tools absorb->collect decon Decontaminate spill area collect->decon package Package waste in a sealed, labeled container decon->package dispose Dispose of as hazardous waste per institutional guidelines package->dispose

Caption: Workflow for handling a this compound spill.

Disposal_Decision_Tree cluster_identification Step 1: Waste Identification cluster_containerization Step 2: Segregation & Containerization cluster_disposal_path Step 3: Final Disposal cluster_non_haz Non-Hazardous Path start Waste Generated (Unused product, contaminated material) is_hazardous Is the waste considered hazardous? (Consult SDS & local regulations) start->is_hazardous container Place in a designated, compatible, and sealed container is_hazardous->container Yes non_haz_dispose Dispose according to standard laboratory procedures is_hazardous->non_haz_dispose No label_waste Label container clearly: 'Hazardous Waste', contents, date container->label_waste storage Store temporarily in a designated safe waste accumulation area label_waste->storage disposal_vendor Arrange for pickup by an approved hazardous waste vendor storage->disposal_vendor

Caption: Decision tree for the disposal of this compound waste.

References

Identifying and minimizing side products in 2-Ethynylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving 2-ethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products in this compound reactions, particularly in cross-coupling reactions like the Sonogashira and Glaser couplings, are:

  • Homocoupling Products: Dimerization of this compound to form 1,4-di(pyridin-2-yl)buta-1,3-diyne is a common side reaction. This is often referred to as Glaser coupling.[1][2]

  • Polymerization: this compound can undergo polymerization, especially in the presence of certain catalysts, heat, or acidic conditions.

  • Hydrohalogenation Products: In the presence of hydrohalic acids, this compound can undergo hydrohalogenation to yield 2-(haloethenyl)pyridines.

Q2: What causes the formation of homocoupling side products in Sonogashira reactions?

A2: Homocoupling in Sonogashira reactions is primarily caused by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, which is key to the cross-coupling cycle, can undergo oxidative dimerization, leading to the formation of the diyne byproduct.[1][2] The concentration of both the catalyst and oxygen can significantly influence the yield of the homocoupling product.[1][3]

Q3: How can I minimize the formation of the homocoupling dimer?

A3: Several strategies can be employed to suppress the formation of the homocoupling side product:

  • Maintain an Inert Atmosphere: Rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is critical to prevent the oxidative dimerization.[2]

  • Employ Copper-Free Protocols: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[2][4][5][6] These methods often require careful selection of palladium catalysts, ligands, and bases.

  • Use a Reducing Atmosphere: Performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the homocoupling side product to as low as 2%.[1][3]

  • Control Reagent Addition: Slow, controlled addition of this compound to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Optimize Reaction Conditions: Careful selection of the solvent, base, and phosphine ligand for the palladium catalyst can also help to minimize homocoupling.[7]

Q4: Under what conditions does this compound tend to polymerize?

A4: Polymerization of this compound can be initiated under several conditions:

  • Acidic Conditions: Strong acids can protonate the pyridine nitrogen, activating the ethynyl group towards polymerization.

  • Presence of Alkyl Halides: Quaternization of the pyridine nitrogen with alkyl halides can lead to spontaneous polymerization.

  • High Temperatures: Elevated temperatures during cross-coupling reactions can sometimes promote polymerization.

  • Certain Catalysts: Some transition metal catalysts, under specific conditions, can catalyze the polymerization of alkynes.

Q5: How can I prevent the polymerization of this compound during a reaction?

A5: To prevent unwanted polymerization, consider the following precautions:

  • Control Temperature: Run the reaction at the lowest effective temperature.

  • Choose a Non-Acidic Base: Use a non-acidic base to neutralize any acidic byproducts.

  • Avoid Alkyl Halide Reagents if Possible: If the reaction scheme allows, avoid the use of alkyl halides that could quaternize the pyridine nitrogen.

  • Use Polymerization Inhibitors: In some cases, the addition of a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, may be beneficial, although this should be tested for compatibility with the desired reaction.

Troubleshooting Guides

Issue 1: High Yield of Homocoupling Dimer in Sonogashira Coupling

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the mass of the this compound dimer.

  • The isolated yield of the desired cross-coupled product is low, and a significant amount of a higher molecular weight, less polar byproduct is isolated.

Troubleshooting Workflow:

Troubleshooting_Homocoupling start High Homocoupling Detected q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a copper co-catalyst? a1_yes->q2 sol1 Improve inert atmosphere technique (e.g., use Schlenk line, degas solvents thoroughly). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to a copper-free Sonogashira protocol. a2_yes->sol2 q3 Have you optimized the reaction conditions? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_fail Issue Persists: Consult further literature for specific substrate. a3_yes->end_fail sol3 Screen different bases (e.g., organic vs. inorganic), solvents, and phosphine ligands. a3_no->sol3 end_success Homocoupling Minimized sol3->end_success

Caption: Troubleshooting workflow for excessive homocoupling.

Issue 2: Formation of Polymeric Side Products

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The desired product is difficult to extract from a tar-like or solid residue.

  • Characterization (e.g., NMR) of the crude product shows broad, poorly resolved peaks.

Troubleshooting Workflow:

Troubleshooting_Polymerization start Polymerization Observed q1 What is the reaction temperature? start->q1 a1_high High (>80 °C) q1->a1_high High a1_low Moderate to Low q1->a1_low Low/Moderate sol1 Lower the reaction temperature. a1_high->sol1 q2 Is an acidic reagent or byproduct present? a1_low->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use a non-acidic base or add a neutral non-nucleophilic base to scavenge acid. a2_yes->sol2 q3 Are alkyl halides present? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider alternative reagents if quaternization is suspected to initiate polymerization. a3_yes->sol3 end_fail Issue Persists: Consider adding a polymerization inhibitor. a3_no->end_fail end_success Polymerization Suppressed sol3->end_success

Caption: Troubleshooting workflow for polymerization.

Data Presentation

Table 1: Effect of Reaction Atmosphere on Homocoupling in Sonogashira Reaction

AtmosphereHomocoupling Side Product YieldReference
Standard (Air/Nitrogen)Considerable[1]
Hydrogen / Nitrogen or Argon~2%[1][3]

Experimental Protocols

Protocol 1: Minimizing Homocoupling in Sonogashira Coupling of this compound

This protocol is adapted from a general procedure for Sonogashira coupling with diminished homocoupling.[1]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or piperidine)

  • Anhydrous, degassed solvent (e.g., THF or acetonitrile)

  • Hydrogen gas (5% in Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate the flask and backfill with the hydrogen/argon mixture (repeat 3 times).

  • Add the anhydrous, degassed solvent (5 mL) and the amine base (3.0 mmol) via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is a general method for copper-free Sonogashira coupling, which completely avoids the Glaser homocoupling side reaction.[2][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)

  • Phosphine ligand (e.g., cataCXium® A, XPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol) to a dry Schlenk flask.

  • Add the base (2.0 mmol) and the anhydrous, degassed solvent (5 mL).

  • Add this compound (1.2 mmol) via syringe.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-Py cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡C-Py transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-Py (Desired Product) reductive_elimination->product ethynylpyridine H-C≡C-Py cu_acetylide_glaser Cu-C≡C-Py ethynylpyridine->cu_acetylide_glaser cu_catalyst Cu(I) cu_catalyst->cu_acetylide_glaser base Base base->cu_acetylide_glaser cu_acetylide_glaser->cu_acetylide Competing Intermediate oxidative_dimerization Oxidative Dimerization cu_acetylide_glaser->oxidative_dimerization oxygen O₂ (Air) oxygen->oxidative_dimerization dimer Py-C≡C-C≡C-Py (Side Product) oxidative_dimerization->dimer

Caption: Competing pathways in Sonogashira coupling of this compound.

References

Technical Support Center: Enhancing the Solubility of Poly(2-ethynylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(2-ethynylpyridine) (P2EP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of P2EP. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and processing of poly(this compound), with a focus on improving its solubility.

Q1: My synthesized poly(this compound) has precipitated and is now insoluble in common organic solvents. What is the underlying issue and how can I resolve it?

A1: Unmodified poly(this compound) is a conjugated polymer with a rigid backbone. This rigidity promotes strong intermolecular π-π stacking, leading to aggregation and poor solubility in most common solvents. Once precipitated, it is extremely difficult to redissolve.

Troubleshooting Steps:

  • Introduce Solubilizing Groups: The most effective strategy is to introduce ionic or bulky functional groups onto the pyridine ring. This is typically achieved through a post-polymerization modification technique called quaternization. Quaternization disrupts the polymer chain packing and introduces charges, significantly improving solubility in polar solvents.

  • Control Polymerization Conditions: The reaction conditions can influence the polymer's final properties. For instance, polymerization in an acetonitrile solution can lead to a higher content of cis units in the polymer chain, which may affect its properties. Bulk polymerization, on the other hand, often results in irregular cis/trans polymers.[1]

  • Monitor Molecular Weight: Higher molecular weight polymers tend to be less soluble. Monitor the polymerization reaction time to avoid the formation of excessively long polymer chains that are more prone to precipitation.[2]

Q2: How can I chemically modify poly(this compound) to make it water-soluble?

A2: To achieve water solubility, you need to introduce hydrophilic ionic groups into the polymer structure. This is accomplished by quaternizing the nitrogen atom of the pyridine ring with a suitable reagent.

Recommended Approaches:

  • Acid-Catalyzed Polymerization with Acrylic Acid: A one-step method involves the acid-catalyzed polymerization of this compound in the presence of acrylic acid. This process yields poly[2-ethynylpyridinium-(N-2-propionate)] (PEPP), a water-soluble ionic polyacetylene derivative.[3][4]

  • Quaternization with Alkyl Halides Containing Hydrophilic Groups: Reacting P2EP with alkyl halides that possess hydrophilic functionalities can impart water solubility. For example, quaternization with agents that introduce N-ethylpyridinium groups can render the polymer soluble in water.[1]

  • Introduction of Glycidyl Functionality: Polymerization of this compound with epibromohydrin results in poly(2-ethynylpyridinium bromide) with a glycidyl functionality. This ionic polymer is completely soluble in water, as well as other polar solvents like methanol, DMF, and DMSO.[5]

Q3: My modified poly(this compound) is soluble, but I'm having trouble with characterization, specifically NMR spectroscopy.

A3: Even with improved solubility, aggregation can still occur in solution, leading to broad and poorly resolved NMR signals.

Troubleshooting Steps:

  • Solvent Selection: Experiment with a range of deuterated polar solvents such as DMSO-d6, DMF-d7, or D2O to find the optimal one that minimizes aggregation.

  • Lower Concentration: Acquiring the NMR spectrum at a lower polymer concentration can reduce intermolecular interactions and sharpen the signals.[2]

  • Elevated Temperature: Running the NMR experiment at an elevated temperature can help to break up aggregates and improve signal resolution.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of poly(this compound).

Protocol 1: Synthesis of Water-Soluble Poly[2-ethynylpyridinium-(N-2-propionate)] (PEPP)

This protocol describes the acid-catalyzed polymerization of this compound with acrylic acid to yield a water-soluble polymer.[3]

Materials:

  • This compound

  • Acrylic acid

  • N,N-dimethylformamide (DMF)

  • Sulfuric acid (catalytic amount)

  • Nitrogen gas

Procedure:

  • In a reaction flask, add this compound (1.0 g, 9.7 mmol) and acrylic acid (0.70 g, 9.7 mmol) to 7.0 mL of DMF.

  • Purge the reaction mixture with nitrogen gas.

  • Inject a catalytic amount of sulfuric acid into the mixture.

  • Stir the reaction mixture at 80°C.

  • Observe the color change of the solution from light-brown to deep violet and an increase in viscosity as polymerization proceeds.

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent like diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 2: Quaternization of Poly(this compound) with Alkyl Halides

This protocol outlines the general procedure for the post-polymerization modification of P2EP with alkyl halides to enhance solubility in organic solvents.[1]

Materials:

  • Poly(this compound)

  • Alkyl halide (e.g., ethyl bromide, nonyl bromide, or hexadecyl bromide)

  • Solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

  • Dissolve the pre-synthesized poly(this compound) in the chosen solvent.

  • Add a stoichiometric equivalent of the alkyl halide to the polymer solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by observing changes in solubility or by spectroscopic methods (e.g., FTIR to track the formation of the pyridinium salt).

  • Once the reaction is complete, precipitate the quaternized polymer in a suitable non-solvent.

  • Filter the product, wash with the non-solvent to remove unreacted reagents, and dry under vacuum.

Data Presentation

The solubility of various poly(this compound) derivatives is summarized in the table below for easy comparison.

Polymer DerivativeSynthesis MethodSoluble InInsoluble InReference
Poly[2-ethynylpyridinium-(N-2-propionate)] (PEPP)Acid-catalyzed polymerization with acrylic acidWater, Pyridine, DMF, DMSO, NMPNot specified[3]
Poly(N-alkyl-2-ethynylpyridinium halide)sReaction with alkyl halides (e.g., ethyl, nonyl)MeOH, DMF, DMSO; Water (for N-ethyl derivative)Not specified[1]
Poly(2-ethynylpyridinium bromide) with glycidyl functionalityPolymerization with epibromohydrinWater, Methanol, DMF, DMSO, N,N-dimethylacetamideTHF, Toluene, Acetone, Nitrobenzene, n-hexane[5]
Poly{2-ethynyl-N[(triethylene glycol)methyl ether]pyridinium tosylate}Non-catalyst polymerization with a tosylate agentWater, Methanol, DMF, DMSO, NMPNot specified[1]

Visualizations

The following diagrams illustrate key experimental workflows and concepts for improving P2EP solubility.

experimental_workflow_PEPP cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product Monomer This compound Solvent DMF Monomer->Solvent Acid Acrylic Acid Acid->Solvent Catalyst H₂SO₄ (cat.) 80°C Solvent->Catalyst Add Catalyst Polymer Soluble PEPP Catalyst->Polymer Polymerization quaternization_process cluster_start Starting Material cluster_process Modification cluster_end Result Insoluble_P2EP Insoluble Poly(this compound) Quaternization Quaternization (e.g., with Alkyl Halide) Insoluble_P2EP->Quaternization Post-Polymerization Modification Soluble_P2EP Soluble Ionic Polymer Derivative Quaternization->Soluble_P2EP Improved Solubility

References

Technical Support Center: 2-Ethynylpyridine Stabilization with 0.01% Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with 2-ethynylpyridine stabilized with 0.01% hydroquinone. Our goal is to facilitate seamless experimentation by addressing potential challenges and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding 0.01% hydroquinone to this compound?

A1: Hydroquinone is added as a polymerization inhibitor.[1][2] this compound is prone to spontaneous polymerization, especially when exposed to heat, light, or certain impurities. Hydroquinone effectively quenches free radicals, which are the initiators of polymerization, thus ensuring the monomer's stability during storage and handling.[1][2]

Q2: How does hydroquinone prevent the polymerization of this compound?

A2: Hydroquinone inhibits polymerization through a free-radical scavenging mechanism, which is most effective in the presence of oxygen.[3][4] Free radicals in the monomer react with oxygen to form peroxy radicals. Hydroquinone then rapidly donates a hydrogen atom to these peroxy radicals, forming stable, non-radical species and effectively terminating the polymerization chain.[3][4]

Q3: My this compound has developed a slight yellow or brown tint. Is it still usable?

A3: It is noted that this compound may darken during storage to a colorless or even dark brown liquid without a significant loss in purity.[5][6][7] However, a significant color change could indicate the onset of polymerization or degradation. It is advisable to verify the purity by a suitable analytical method, such as GC or NMR, if you have concerns.

Q4: What are the optimal storage conditions for this compound stabilized with hydroquinone?

A4: To ensure maximum shelf-life and stability, this compound should be stored in a cool, dry, and dark place.[4][8] The recommended storage temperature is typically between 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.[4]

Q5: Do I need to remove the hydroquinone stabilizer before using this compound in my reaction?

A5: The necessity of removing the hydroquinone stabilizer depends on the specific reaction. For many polymerization reactions, the small amount of hydroquinone may not interfere. However, for reactions sensitive to phenolic compounds or those employing catalysts that can be poisoned by hydroquinone, such as some palladium catalysts used in cross-coupling reactions, its removal is recommended.[2][4][9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Polymerization of this compound

Q: My this compound solution has become viscous or has solidified. What could have caused this premature polymerization?

A: Unintended polymerization can be triggered by several factors. Use the following guide to troubleshoot the issue.

Potential Cause Troubleshooting Action
Improper Storage Ensure the product is stored at the recommended 2-8°C, away from light and heat sources. Always store under an inert atmosphere.[4]
Contamination Avoid introducing contaminants such as strong acids, bases, or radical initiators into the storage vessel. Use clean, dry glassware and syringes for handling.
Depletion of Stabilizer If the product is old or has been repeatedly exposed to air, the hydroquinone may have been consumed. If possible, analyze the concentration of hydroquinone.
Exposure to High Temperatures Avoid heating the stabilized monomer for prolonged periods unless part of a controlled reaction.
Issue 2: Poor Performance in Sonogashira Coupling Reactions

Q: I am observing low yields or no reaction in a Sonogashira coupling with this compound. Could the hydroquinone be the problem?

A: Yes, the hydroquinone stabilizer can interfere with the palladium catalyst used in Sonogashira reactions.[2][4][9]

Potential Cause Troubleshooting Action
Catalyst Poisoning Hydroquinone can interact with and deactivate the palladium catalyst.[2][4] It is highly recommended to remove the hydroquinone prior to the reaction. See the experimental protocols section for a detailed procedure.
Oxygen Contamination Sonogashira reactions are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[1] Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere.
Suboptimal Reaction Conditions Review your reaction parameters, including the choice of palladium catalyst, copper co-catalyst (if used), base, and solvent. Ensure all reagents are of high purity.[1]

Quantitative Data

While specific long-term stability data for this compound with 0.01% hydroquinone is not extensively published, the following table provides a general overview of expected stability under different conditions.

Storage Condition Expected Shelf-Life Appearance Purity (Typical)
2-8°C, Inert Atmosphere, Dark > 12 monthsColorless to light yellow> 98%
Room Temperature, Inert Atmosphere, Dark 6-12 monthsColorless to yellow/brown> 97%
2-8°C, Air, Light < 6 monthsYellow to dark brown, potential for viscosity increasePurity may decrease
Room Temperature, Air, Light < 3 monthsDark brown to black, high risk of polymerizationSignificant decrease in purity expected

Disclaimer: This data is an estimation based on general chemical principles and product information. For critical applications, it is recommended to re-analyze the purity of this compound before use, especially if stored for an extended period or under suboptimal conditions.

Experimental Protocols

Protocol 1: Removal of Hydroquinone Stabilizer

For reactions sensitive to hydroquinone, its removal is crucial. This can be achieved by passing the this compound through a dedicated inhibitor removal column.

Materials:

  • This compound stabilized with 0.01% hydroquinone

  • Inhibitor removal column (e.g., packed with alumina)

  • Anhydrous solvent for dilution (optional, e.g., dichloromethane or THF)

  • Schlenk flask or round-bottom flask under an inert atmosphere

  • Syringes and needles

Procedure:

  • Set up the inhibitor removal column in a fume hood.

  • If the this compound is viscous, it can be diluted with a minimal amount of a dry, inert solvent.

  • Under an inert atmosphere, draw the this compound (or its solution) into a syringe.

  • Gently add the solution to the top of the column and allow it to pass through under gravity or with gentle positive pressure from an inert gas line.

  • Collect the purified, stabilizer-free this compound in a clean, dry flask under an inert atmosphere.

  • The purified monomer should be used immediately as it is no longer stabilized.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol provides a starting point for the Sonogashira coupling of purified this compound with an aryl halide.

Materials:

  • Purified this compound (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • CuI (0.05 eq)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Schlenk flask and inert gas setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the purified this compound via syringe.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Hydroquinone Inhibition Mechanism

Inhibition_Mechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition by Hydroquinone Initiator Initiator Radical Free Radical (R•) Initiator->Radical forms Monomer This compound Polymer Polymer Monomer->Polymer Polymerization Radical->Monomer attacks Oxygen O₂ Radical->Oxygen reacts with Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical forms Hydroquinone Hydroquinone (HQ) Peroxy_Radical->Hydroquinone reacts with Stable_Product Stable Product Hydroquinone->Stable_Product forms Stable_Product->Polymer prevents

Caption: Mechanism of polymerization inhibition by hydroquinone.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Remove_Inhibitor Remove Hydroquinone from this compound Start->Remove_Inhibitor Degas_Solvents Degas Solvents and Amine Base Start->Degas_Solvents Add_Alkyne Add Purified This compound Remove_Inhibitor->Add_Alkyne Add_Solvents Add Degassed Solvent and Base Degas_Solvents->Add_Solvents Setup_Flask Assemble Dry Glassware under Inert Atmosphere Add_Reagents Add Aryl Halide, Pd Catalyst, CuI Setup_Flask->Add_Reagents Add_Reagents->Add_Solvents Add_Solvents->Add_Alkyne Run_Reaction Stir at RT or Heat (Monitor Progress) Add_Alkyne->Run_Reaction Quench Quench and Extract Run_Reaction->Quench Dry_Concentrate Dry and Concentrate Organic Layer Quench->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Purify->End Troubleshooting_Yield Start Low or No Product Yield Check_Inhibitor Was the hydroquinone inhibitor removed? Start->Check_Inhibitor No_Inhibitor No Check_Inhibitor->No_Inhibitor Yes_Inhibitor Yes Check_Inhibitor->Yes_Inhibitor Remove_Inhibitor Action: Remove inhibitor and repeat reaction. No_Inhibitor->Remove_Inhibitor Check_Atmosphere Was the reaction performed under a strict inert atmosphere? Yes_Inhibitor->Check_Atmosphere No_Atmosphere No Check_Atmosphere->No_Atmosphere Yes_Atmosphere Yes Check_Atmosphere->Yes_Atmosphere Improve_Inert Action: Improve inerting technique (degas solvents, use Schlenk line). No_Atmosphere->Improve_Inert Check_Reagents Are all reagents (catalyst, base, solvents) of high purity and fresh? Yes_Atmosphere->Check_Reagents No_Reagents No Check_Reagents->No_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Purify_Reagents Action: Use fresh/purified reagents. No_Reagents->Purify_Reagents Optimize_Conditions Action: Optimize reaction conditions (temperature, concentration, catalyst loading). Yes_Reagents->Optimize_Conditions

References

Addressing moisture sensitivity of 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynylpyridine, focusing on its moisture sensitivity.

Troubleshooting Guides

Exposure of this compound to moisture can lead to its degradation, primarily through the hydration of the ethynyl group to form 2-acetylpyridine. This can result in lower yields, unexpected side products, and overall decreased efficiency in your reactions. The following table summarizes common issues, their probable causes related to moisture, and recommended solutions.

Problem Probable Cause Recommended Solution
Low or no yield in moisture-sensitive reactions (e.g., Sonogashira coupling) Degradation of this compound due to moisture contamination. In Sonogashira reactions, moisture can also deactivate the palladium catalyst.[1][2]Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Presence of an unexpected ketone peak in NMR or IR spectra of the starting material or product mixture Hydration of this compound to 2-acetylpyridine.Verify the purity of this compound before use. If degradation is suspected, purify the starting material by distillation under reduced pressure.
Inconsistent reaction outcomes Variable amounts of moisture in different batches of this compound or reaction setups.Standardize the handling and storage protocol for this compound. Always use freshly opened or properly stored material.
Discoloration of this compound (e.g., turning dark brown) While some darkening may occur over time without significant loss of purity, it can also be an indicator of decomposition, potentially accelerated by moisture and air.[3]Store the compound under an inert gas in a cool, dark, and dry place.[4] If significant discoloration is observed alongside poor reaction performance, purification is recommended.

Frequently Asked Questions (FAQs)

Q1: How can I detect moisture-induced degradation of this compound?

A1: The primary degradation product of this compound due to moisture is 2-acetylpyridine.[5] You can detect this impurity using spectroscopic methods such as NMR and FTIR.

  • By ¹H NMR: Look for the appearance of a singlet around 2.7 ppm, corresponding to the methyl protons of the acetyl group in 2-acetylpyridine.

  • By FTIR: The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ketone group in 2-acetylpyridine.[6][7] The characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and ≡C-H stretch (around 3300 cm⁻¹) of this compound will decrease in intensity.[8]

The following table summarizes key spectral data for identification:

Compound ¹H NMR (key signals) FTIR (key peaks)
This compound ~3.1 ppm (s, 1H, ≡C-H), 7.2-8.6 ppm (m, 4H, Ar-H)[9]~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)[8]
2-Acetylpyridine ~2.7 ppm (s, 3H, -CH₃), 7.4-8.7 ppm (m, 4H, Ar-H)~1700 cm⁻¹ (C=O stretch)[6][7][10]

Q2: What is the degradation pathway of this compound in the presence of moisture?

A2: The degradation occurs via an acid-catalyzed hydration of the alkyne. The triple bond is protonated to form a vinyl cation, which is then attacked by water. Tautomerization of the resulting enol yields the more stable ketone, 2-acetylpyridine.

G cluster_degradation Moisture-Induced Degradation Pathway This compound This compound Vinyl_Cation Vinyl Cation Intermediate This compound->Vinyl_Cation + H₂O (H⁺ catalyst) Enol Enol Intermediate Vinyl_Cation->Enol 2-Acetylpyridine 2-Acetylpyridine (Degradation Product) Enol->2-Acetylpyridine Tautomerization

Degradation of this compound to 2-Acetylpyridine.

Q3: What are the optimal storage and handling conditions for this compound?

A3: To minimize moisture-related degradation, adhere to the following storage and handling procedures:

Parameter Recommendation
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]
Temperature Store in a cool place, with refrigeration (2-8°C) often recommended.
Light Protect from light by storing in an amber vial or in a dark location.
Container Keep the container tightly sealed.[4]
Handling Handle in a glovebox or under a stream of inert gas. Use dry solvents and glassware.

Q4: Can I use this compound in aqueous reaction conditions?

A4: While this compound is sensitive to moisture during storage, it can be used in aqueous conditions for certain reactions, such as the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[11][12][13][14][15] The success of these reactions often depends on the specific reaction kinetics, where the desired reaction proceeds much faster than the hydration of the alkyne. However, for other reactions like Sonogashira couplings, anhydrous conditions are generally required to prevent both alkyne degradation and catalyst deactivation.[1][2][16][17][18]

Q5: My this compound has likely been exposed to moisture. How can I purify it?

A5: If you suspect your this compound has been partially degraded to 2-acetylpyridine, you can purify it by vacuum distillation.[19] this compound has a lower boiling point (e.g., 85°C at 12 mmHg) than 2-acetylpyridine (188-189°C at atmospheric pressure).[5] This difference in boiling points allows for their separation. Ensure the distillation is performed under a dry, inert atmosphere to prevent further degradation.

Experimental Protocols

Protocol for Handling this compound in a Moisture-Sensitive Reaction (e.g., Sonogashira Coupling)

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvents. If not purchased as anhydrous, dry the solvent using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add all solid reagents to the reaction flask under a positive flow of inert gas. Add anhydrous solvent via a dry syringe or cannula.

  • This compound Addition: Draw the required volume of this compound from a sealed bottle using a dry syringe and add it to the reaction mixture. It is recommended to use a fresh bottle or one that has been properly stored under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The presence of 2-acetylpyridine in the reaction mixture could indicate a problem with moisture.

G cluster_workflow Troubleshooting Workflow for Poor Reaction Yield start Low or No Product Yield check_purity Check Purity of this compound (NMR/FTIR) start->check_purity degraded Degradation Detected? check_purity->degraded purify Purify by Vacuum Distillation degraded->purify Yes check_conditions Review Reaction Conditions degraded->check_conditions No proceed Proceed with Reaction purify->proceed anhydrous Anhydrous Conditions Met? check_conditions->anhydrous optimize Optimize Other Parameters (Catalyst, Temp, etc.) anhydrous->optimize No anhydrous->proceed Yes optimize->proceed

A logical workflow for troubleshooting reactions.

References

Technical Support Center: Scaling Up 2-Ethynylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bulk synthesis of 2-ethynylpyridine derivatives. It offers detailed experimental protocols, quantitative data for key reactions, and guidance on overcoming common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound presents several key challenges. These include ensuring efficient heat transfer in larger reactors, managing the safe handling of potentially hazardous reagents and intermediates on a larger scale, controlling byproduct formation which can be more pronounced in bulk reactions, and developing robust purification methods to remove catalysts and impurities from large batches of product.[1]

Q2: How can I minimize the risk of catalyst deactivation in large-scale Sonogashira couplings of this compound?

A2: Catalyst deactivation, often observed as the formation of palladium black, is a common issue.[2] To minimize this, ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use high-purity, degassed solvents and reagents, as impurities can poison the catalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the desired cross-coupling.[3]

Q3: What are the best practices for removing palladium and copper catalysts from a multigram or kilogram scale reaction?

A3: For large-scale purification, several methods can be employed. Filtration through a pad of celite can remove bulk catalyst residues.[4] For more complete removal to meet regulatory requirements in pharmaceutical synthesis, specialized scavengers are effective. These include functionalized silica gels, activated carbon, or resins with chelating groups that selectively bind to the metal ions.[5][6][7] The choice of scavenger will depend on the specific product, solvent system, and the nature of the catalyst species.

Q4: Are there any specific safety precautions for handling this compound in bulk?

A4: Yes, this compound is a combustible liquid and can cause skin and eye irritation.[8] When handling in bulk, it is crucial to work in a well-ventilated area, away from ignition sources.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] For large-scale operations, consider using a closed system to minimize exposure.[10] It is also important to have appropriate fire extinguishing media, such as CO2, dry chemical, or foam, readily available.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of key reactions involving this compound.

Sonogashira Coupling

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Inactive Catalyst Verify the quality of the palladium and copper catalysts. Use fresh catalysts if oxidation is suspected. Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon).[2]
Poor Reagent Quality Use anhydrous and thoroughly degassed solvents and amine base. Impurities or oxygen can lead to catalyst decomposition and side reactions.[2]
Incorrect Reaction Temperature For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C in a sealed vessel) may be necessary to facilitate oxidative addition.[11]
Sub-optimal Ligand Screen different phosphine ligands. For challenging couplings, more electron-rich and bulky ligands like cataCXium® A or XPhos may be beneficial.

Problem 2: Significant Homocoupling (Glaser Coupling) Byproduct

Possible Cause Troubleshooting Step
Presence of Oxygen This is the primary cause of Glaser coupling. Ensure all solvents and the reaction setup are rigorously deoxygenated.[12]
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[2]
Rapid Addition of Alkyne Add the this compound slowly to the reaction mixture to maintain a low concentration, which can disfavor the homocoupling reaction.[2]
Inappropriate Base The choice of amine base can influence the rate of homocoupling. Consider screening different bases like triethylamine, diisopropylethylamine, or piperidine.
Cadiot-Chodkiewicz Coupling

Problem 1: Formation of Symmetric Diyne Byproducts

Possible Cause Troubleshooting Step
Oxidative Homocoupling Similar to the Sonogashira reaction, the presence of oxygen can promote the homocoupling of the terminal alkyne. Maintain a strict inert atmosphere.
Reductive Homocoupling of Haloalkyne This can be a competing side reaction. Using a large excess of one of the alkyne components can favor the cross-coupling product, but this may not be economical on a large scale.
Catalyst Oxidation The Cu(I) catalyst can be oxidized to Cu(II), which can promote side reactions. The addition of a reducing agent like hydroxylamine hydrochloride can help maintain the active Cu(I) state.
Glaser Coupling

Problem 1: Low Yield of the Desired Symmetrical Diyne

Possible Cause Troubleshooting Step
Incomplete Oxidation Ensure an adequate supply of the oxidant (typically oxygen from air). Vigorous stirring can improve gas-liquid mass transfer.
Catalyst Deactivation The copper catalyst can precipitate or become inactive. The use of a co-solvent or a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) can improve catalyst solubility and stability.[13][14]
Inappropriate Base The choice of base is crucial. Ammonia, primary amines, or pyridine are commonly used. The optimal base will depend on the specific substrate and reaction conditions.

Experimental Protocols & Data

Sonogashira Coupling: Multigram Synthesis of a 2-Pyridylacetylene Derivative

This protocol describes a representative procedure for the multigram synthesis of a 2-pyridylacetylene derivative.

Reaction Scheme:

Experimental Procedure:

  • To a degassed solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., THF or DMF, ~5-10 mL per gram of aryl bromide), add this compound (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-3 mol%) and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Stir the mixture under an inert atmosphere at a temperature between room temperature and 80 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Sonogashira Coupling (Representative Examples):

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Scale
3-IodoanilinePd1@NC (0.3 mol%), CuI (2 mol%), PPh3 (1 mol%)NEt3MeCN805~40765 mmol
IodobenzenePd1@NC (0.2 mol%), CuI (2 mol%), PPh3 (1 mol%)NEt3MeCN8024HighMultigram
2-Amino-3-bromopyridinePd(PPh3)4 (5 mol%), CuI (10 mol%)Et3NDMF801280-95Millimole

Note: Yields and reaction conditions are highly substrate-dependent and require optimization for each specific case.[15][16][17]

Hydration of this compound to 2-Acetylpyridine

While direct catalytic hydration of this compound on a large scale is not widely reported, alternative industrial methods for producing 2-acetylpyridine often start from other precursors like 2-bromopyridine or 2-picolinic acid.[14] Acid-catalyzed hydration of alkynes in aqueous microemulsions has been shown to be scalable to over 100 mmoles for other aromatic alkynes and could be a viable approach.[18]

Conceptual Protocol for Acid-Catalyzed Hydration:

  • Create a microemulsion of this compound in water using a surfactant.

  • Add a mineral acid (e.g., sulfuric acid) to the microemulsion.

  • Heat the reaction mixture to 80-140 °C, monitoring the conversion to 2-acetylpyridine.

  • Upon completion, cool the mixture and separate the product, which may phase-separate upon cooling.

Visualizations

Troubleshooting Workflow for Sonogashira Coupling Scale-Up

Sonogashira_Troubleshooting start Reaction Fails on Scale-Up check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent/Solvent Purity & Degassing start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Mixing) start->check_conditions homocoupling Significant Homocoupling? check_catalyst->homocoupling check_reagents->homocoupling check_conditions->homocoupling optimize_ligand Optimize Ligand purification Purification Issues? optimize_ligand->purification homocoupling->optimize_ligand Yes homocoupling->purification No success Successful Scale-Up purification->success No

Caption: A logical workflow for troubleshooting common issues during the scale-up of Sonogashira coupling reactions.

Synthesis of Bioactive Triazoles from this compound

Bioactive_Triazoles ethynylpyridine This compound click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) ethynylpyridine->click_reaction azide Organic Azide (R-N3) azide->click_reaction triazole 1,4-disubstituted 2-pyridyl-1,2,3-triazole click_reaction->triazole bio_target Biological Target (e.g., PIM-1 Kinase, Topoisomerase II) triazole->bio_target Binding inhibition Inhibition of Target Activity bio_target->inhibition

Caption: Synthesis of biologically active 2-pyridyl-1,2,3-triazoles via click chemistry for potential therapeutic applications.

PIM-1 Kinase Signaling Pathway

PIM1_Signaling cytokines Cytokines (e.g., IL-6) jak JAK cytokines->jak stat STAT jak->stat Phosphorylation pim1 PIM-1 Kinase stat->pim1 Upregulates Transcription downstream Downstream Targets (e.g., Bad, c-Myc) pim1->downstream Phosphorylation cell_survival Cell Survival & Proliferation downstream->cell_survival apoptosis Apoptosis Inhibition downstream->apoptosis

Caption: A simplified diagram of the PIM-1 kinase signaling pathway, a target for anticancer drug development.[19][20]

References

Common experimental errors when working with 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for experiments involving 2-Ethynylpyridine.

Section 1: General Handling, Storage, and Properties

This section covers the fundamental safety, storage, and physical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C.[1] It is also advised to handle and store the compound under an inert gas, such as nitrogen or argon, to protect it from moisture and oxygen.[1][2]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When working with this compound, appropriate PPE is essential. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][3]

Q3: What materials are incompatible with this compound?

A3: this compound should be kept away from strong acids and oxidizing agents, as these can cause vigorous reactions.[5] It is also crucial to keep it away from heat, sparks, and open flames as it is a combustible liquid.[2][5]

Q4: What should I do in case of a spill?

A4: For minor spills, absorb the material with inert substances like sand or vermiculite and place it into a suitable, sealed container for disposal.[2][4] Ensure the area is well-ventilated and eliminate all sources of ignition.[2][3] For major spills, evacuate the area and alert the appropriate emergency services.[4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Purity Typically ≥97-98%[3][6]
Appearance Clear dark brown/colorless liquid[1][7][8]
Boiling Point 85 °C at 12 mmHg; 77-78 °C at 14 mmHg[7][9]
Density 1.021 g/mL at 25 °C[7]
Refractive Index n20/D 1.56[7]
Storage Temperature 2-8°C (Refrigerated)[1]

Section 2: Troubleshooting Common Experimental Errors

This section provides detailed guides for identifying and resolving common issues encountered during reactions with this compound.

Guide 1: Purity, Stability, and Polymerization Issues

Q1: My this compound appears discolored. Is it still usable?

A1: While a clear dark brown color can be normal, significant changes in color or the appearance of precipitates may indicate degradation or polymerization.[7][8] Purity should be verified before use, as impurities can poison catalysts and lead to failed reactions.[10][11]

Q2: How can I check the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of non-volatile organic compounds.[12] Other common and effective methods include Gas Chromatography (GC) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for obtaining structural information and absolute purity.[12][13]

Q3: My reaction mixture solidified unexpectedly. What happened?

A3: Unintended polymerization is a known issue with this compound, particularly in the presence of strong acids or upon exposure to heat and air.[14] This can lead to the formation of a solid polymer. To avoid this, ensure all glassware is clean and free of acidic residue, and run reactions under an inert atmosphere.[1][2]

Detailed Protocol: Purity Analysis by RP-HPLC

This protocol outlines a general method for validating the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector is required.[13]

  • Column: Use a Reverse-Phase (RP) C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).[15]

  • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., pH 2).[15]

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in the mobile phase.

  • Analysis: Inject 10-20 µL of the sample solution and run the analysis at a flow rate of approximately 1.0 mL/min.[13] Monitor the elution at a suitable UV wavelength (e.g., 239 nm).[15]

  • Calculation: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_hplc Equilibrate HPLC System with Mobile Phase prep_hplc->inject run Run Isocratic/Gradient Elution inject->run detect Detect with UV run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity: (Area_main / Area_total) * 100 integrate->calculate

Caption: General workflow for purity validation of this compound by HPLC.

Guide 2: Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a critical reaction for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[16]

Q1: My Sonogashira reaction has a low yield, and I see a lot of a byproduct. What is it?

A1: A common and significant side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne.[10][17] This is often promoted by the presence of oxygen and the copper(I) cocatalyst.[10][17]

Q2: How can I minimize or prevent alkyne homocoupling?

A2: To suppress homocoupling, it is critical to perform the reaction under strictly anaerobic (oxygen-free) conditions.[10] This involves thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (nitrogen or argon) throughout the experiment. Other strategies include:

  • Reducing the concentration of the copper(I) iodide catalyst to the minimum effective amount.[10]

  • Adding the this compound slowly to the reaction mixture.[10]

  • Considering a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[10]

Q3: My reaction mixture turned black shortly after starting. What does this indicate?

A3: The formation of a black precipitate, known as "palladium black," signals the decomposition and precipitation of the palladium(0) catalyst.[10] This renders the catalyst inactive and halts the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[10]

Sonogashira_Troubleshooting start Low Yield in Sonogashira Reaction check_homocoupling Significant byproduct observed by TLC/LCMS? start->check_homocoupling check_pd_black Reaction mixture turned black? check_homocoupling->check_pd_black No sol_homocoupling Issue: Alkyne Homocoupling - Rigorously degas solvents - Use fresh, high-purity amine - Reduce Cu(I) catalyst loading - Consider copper-free conditions check_homocoupling->sol_homocoupling Yes check_reagents Reagents & Catalysts Purity Verified? check_pd_black->check_reagents No sol_pd_black Issue: Pd Catalyst Decomposition - Ensure inert atmosphere (N2/Ar) - Check for impurities in reagents - Lower reaction temperature check_pd_black->sol_pd_black Yes sol_reagents Issue: Inactive Reagents - Use fresh, high-purity reagents - Verify catalyst activity - Ensure anhydrous conditions check_reagents->sol_reagents No end Re-run Experiment check_reagents->end Yes sol_homocoupling->end sol_pd_black->end sol_reagents->end

Caption: Troubleshooting logic for a failed Sonogashira coupling reaction.

Guide 3: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is widely used for its efficiency and specificity. However, reproducibility can be a challenge.[18][19]

Q1: My click reaction is not working consistently. What are the critical parameters?

A1: The reproducibility of CuAAC reactions can be sensitive to several factors.[19] Key parameters to control include:

  • Order of Reagent Addition: A commonly successful order is to combine the azide and this compound, followed by the addition of the reducing agent (e.g., sodium ascorbate), and finally the copper(II) catalyst (e.g., CuSO₄).[19]

  • Purity of Reagents: Ensure all starting materials are pure.[19]

  • Solvent System: The choice of solvent can be crucial. Mixtures like DMF/water or THF/t-BuOH/water are common, but optimization may be required.[19][20]

  • Oxygen: While less sensitive than Sonogashira, excluding oxygen can improve consistency, as it can interfere with the Cu(I) catalytic species.

Q2: A red or purple precipitate formed in my reaction. What is it and how can I prevent it?

A2: Terminal alkynes can react with copper(I) ions to form insoluble copper acetylide complexes, which often appear as colored precipitates.[20] This side reaction deactivates both the alkyne and the catalyst. To mitigate this, consider:

  • Using a copper-stabilizing ligand in the reaction mixture.

  • Changing the solvent system. Acetonitrile/water has been reported to help stabilize the copper(I) and prevent precipitation.[20]

Q3: Does the choice of copper source matter (e.g., CuSO₄, CuCl₂, Cu(OAc)₂)?

A3: Generally, the specific Cu(II) salt used is less critical, as it is reduced in situ to the active Cu(I) species by an excess of a reducing agent like sodium ascorbate.[19] However, solubility and compatibility with your specific solvent system and substrates should be considered.

References

Personal protective equipment (PPE) for handling 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the appropriate personal protective equipment (PPE) for handling 2-Ethynylpyridine, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety precautions to avoid exposure.

Q2: What is the minimum required PPE for handling this compound?

A2: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves.[1][4]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.[1][4]

Q3: When is respiratory protection necessary?

A3: Respiratory protection should be used when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below acceptable levels.[5] If a respirator is needed, a NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator is recommended.[5]

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Troubleshooting Guide

Issue: I am unsure which type of glove to use.

Issue: My safety glasses are fogging up while working in the fume hood.

Solution: Use anti-fog safety glasses or apply an anti-fog coating. Ensure the fume hood sash is at the appropriate height to maintain proper airflow, which can also help with ventilation and reduce fogging. Do not compromise on eye protection; if fogging is persistent, consider alternative goggle styles that offer better ventilation.

Issue: I can smell the chemical even though I am working in a fume hood.

Solution: If you can smell this compound, it indicates a potential problem with your fume hood's effectiveness or your handling technique.

  • Check the fume hood: Ensure the sash is at the recommended height and that the airflow indicator shows it is functioning correctly. Do not block the baffles at the back of the hood.

  • Review your technique: Keep all chemical containers and work at least six inches inside the hood. Avoid rapid movements that can disrupt the airflow.

  • Report the issue: If the problem persists, stop work and notify your lab manager or environmental health and safety officer to have the fume hood inspected.

Data Presentation: Glove Material Chemical Resistance

The following table provides a general overview of the chemical resistance of common glove materials to pyridines and related chemicals. Note: This information is for guidance only. No specific permeation or breakthrough data for this compound was found. It is critical to consult the manufacturer's specific chemical resistance data for the gloves you are using.

Glove MaterialGeneral Resistance to PyridinesPotential Breakthrough Time (General Guidance)
Nitrile Good to Excellent (for splash)> 60 minutes (for some pyridines)
Butyl Rubber Excellent> 480 minutes
Viton® Excellent> 480 minutes
Neoprene Fair to Good30 - 60 minutes
Natural Rubber (Latex) Poor to Fair< 30 minutes
Polyvinyl Chloride (PVC) Poor< 10 minutes

Disclaimer: Breakthrough times are highly dependent on the specific chemical, glove thickness, temperature, and other factors. This table is an aggregation of general chemical resistance data and should not be used as a substitute for specific testing or manufacturer's data.

Experimental Protocols

Protocol for Glove Selection and Use:

  • Risk Assessment: Before beginning any experiment, assess the potential for skin contact with this compound, considering the concentration, volume, and duration of handling.

  • Glove Material Selection: Based on the risk assessment, select a glove material with high chemical resistance to pyridines. For short-duration, low-volume tasks with a low risk of splashing, nitrile gloves may be sufficient. For longer-duration tasks or those with a higher risk of contact, butyl rubber or Viton® gloves are recommended.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: If a glove is splashed with this compound, remove it immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.

  • Doffing: Remove gloves without touching the outside of the glove with your bare hands.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container.

Mandatory Visualization

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Safe Work Practices start Start: Handling this compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Combustible Liquid start->assess_hazards eye_protection Eye Protection: - Safety Goggles - Face Shield (if splash risk is high) assess_hazards->eye_protection hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Butyl Rubber) assess_hazards->hand_protection body_protection Body Protection: - Lab Coat - Closed-toe shoes - Long pants assess_hazards->body_protection respiratory_protection Respiratory Protection: - Use in Fume Hood - Respirator (if hood unavailable/ineffective) assess_hazards->respiratory_protection handle_chemical Handle Chemical Following Standard Operating Procedures eye_protection->handle_chemical hand_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical emergency_preparedness Emergency Preparedness: - Know location of eyewash/shower - Have spill kit ready handle_chemical->emergency_preparedness

Caption: PPE selection workflow for handling this compound.

References

Technical Support Center: Functionalization of Biomolecules with 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful functionalization of biomolecules using 2-Ethynylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of biomolecules with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Issue 1: Low or No Product Yield

Question: My click reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low product yield is a common challenge in bioconjugation. The issue can typically be traced back to the catalyst system, the quality of the reagents, or the reaction conditions. Below is a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues Start Low or No Yield Observed Catalyst 1. Assess Catalyst System Start->Catalyst Reagents 2. Verify Reagent Quality & Stoichiometry Catalyst->Reagents Catalyst OK Cu_Oxidation Cu(I) Oxidation? Catalyst->Cu_Oxidation Conditions 3. Evaluate Reaction Conditions Reagents->Conditions Reagents OK Impurity Impure Alkyne/Azide? Reagents->Impurity Purification 4. Review Purification Method Conditions->Purification Conditions OK Oxygen Oxygen Contamination? Conditions->Oxygen Success Improved Yield Purification->Success Purification OK Inactive_Reducer Inactive Reducing Agent? Cu_Oxidation->Inactive_Reducer Ligand_Issue Inappropriate Ligand? Inactive_Reducer->Ligand_Issue Stoichiometry Incorrect Stoichiometry? Impurity->Stoichiometry Solubility Poor Solubility? Oxygen->Solubility Temp_Time Suboptimal Temp/Time? Solubility->Temp_Time

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.

Potential Causes and Solutions for Low Yield

Problem Area Potential Cause Recommended Solution
Catalyst System Oxidation of Cu(I) to inactive Cu(II) The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation. Ensure all buffers and solutions are deoxygenated by bubbling with nitrogen or argon. Prepare the sodium ascorbate solution fresh immediately before use to ensure its reducing capability.
Insufficient or inappropriate ligand A copper-stabilizing ligand is crucial in bioconjugation to protect the biomolecule from reactive oxygen species and enhance reaction rates. For aqueous systems, a water-soluble ligand like THPTA is recommended. Use a ligand-to-copper ratio of 2:1 to 5:1.
Reagents Impurity of this compound or azide Impurities in the starting materials can inhibit the catalyst. Verify the purity of your this compound and azide-modified biomolecule using appropriate analytical methods like NMR or mass spectrometry.
Incorrect stoichiometry While a 1:1 ratio is theoretical, in practice, using a slight excess (1.5 to 10-fold) of the small molecule reagent (either this compound or the azide partner) can drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Conditions Oxygen contamination Deoxygenate all solvents and the reaction mixture thoroughly before adding the copper catalyst. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
Poor solubility of reactants This compound is generally soluble in aqueous buffers, but if your azide-modified biomolecule or other reagents have poor solubility, consider adding a co-solvent like DMSO or DMF. Keep the final concentration of the organic solvent low (typically <10%) to prevent denaturation of the biomolecule.
Suboptimal pH The optimal pH for CuAAC reactions on biomolecules is typically between 7 and 8. Buffers like phosphate-buffered saline (PBS) are commonly used.
Steric hindrance Bulky groups near the alkyne or azide can slow down the reaction. If steric hindrance is suspected, increasing the reaction time or temperature (e.g., to 37°C) may improve the yield.
Issue 2: Biomolecule Instability or Loss of Function

Question: I've observed precipitation or a decrease in the biological activity of my protein after conjugation with this compound. What could be the cause?

Answer: Maintaining the structural integrity and function of the biomolecule is paramount. Instability or loss of function can arise from the reaction conditions or the modification itself.

Potential Causes and Solutions for Biomolecule Instability

Problem Area Potential Cause Recommended Solution
Reaction-Induced Damage Oxidative damage from copper The combination of Cu(I) and a reducing agent can generate reactive oxygen species (ROS) that may damage the biomolecule. The use of a copper-chelating ligand like THPTA is critical to minimize this effect. Some protocols also recommend adding aminoguanidine to the reaction mixture to scavenge deleterious by-products.
Over-labeling Excessive modification of the biomolecule's surface can lead to changes in its tertiary structure, causing aggregation or loss of function. Optimize the molar ratio of this compound (or the azide linker) to the biomolecule to achieve the desired degree of labeling without compromising its activity.
Purification Issues Harsh purification conditions Ensure that the purification method (e.g., size-exclusion chromatography, dialysis) is performed in a buffer that maintains the stability of the biomolecule. Avoid conditions that could lead to denaturation.
Inherent Properties Impact of this compound The pyridine moiety of this compound can chelate the copper catalyst. While this can accelerate the reaction, ensure that the removal of copper after the reaction is complete to prevent any lingering interactions with the biomolecule.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound for bioconjugation? A1: this compound is a functionalized alkyne that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its pyridine ring can act as a ligand, potentially accelerating the click reaction. Studies have shown that this compound can be efficiently transformed in CuAAC reactions, often with short reaction times.[1][2]

Q2: What is the optimal molar ratio of this compound to my azide-modified protein? A2: The optimal molar ratio is dependent on the specific biomolecule and the number of available azide groups. For initial experiments, it is advisable to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (this compound:azide sites). The goal is to use a sufficient excess to drive the reaction to completion without causing issues related to over-labeling or purification.

Q3: How can I remove the copper catalyst after the reaction? A3: Complete removal of the copper catalyst is often necessary, especially for in vivo applications. This can be achieved by adding a copper-chelating agent like EDTA to the reaction mixture upon completion, followed by purification methods such as size-exclusion chromatography or dialysis to remove the copper-chelator complex.

Q4: Can I perform the click reaction with this compound in a cellular environment? A4: Yes, CuAAC is considered bioorthogonal and has been used in cellular systems. However, the cytotoxicity of the copper catalyst is a concern. It is crucial to use a biocompatible, water-soluble ligand like THPTA and to keep the copper concentration as low as possible while still achieving an efficient reaction.

Q5: Are there any known side reactions with this compound? A5: A potential side reaction for terminal alkynes in the presence of copper is Glaser coupling, which is the homocoupling of two alkynes. This is more prevalent in the presence of oxygen and Cu(II). Using a stabilizing ligand and ensuring a sufficient concentration of the reducing agent (sodium ascorbate) can minimize this side reaction.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key components in a typical CuAAC reaction for functionalizing a biomolecule with this compound. These should be systematically varied to find the optimal conditions for your specific application.

Table 1: Recommended Reagent Concentrations

Component Typical Concentration Range Notes
Alkyne-Biomolecule 1 - 50 µMHigher concentrations generally lead to faster reaction rates.
Azide Reagent 2 - 10 fold molar excess over alkyneA higher excess can improve reaction kinetics, especially at low biomolecule concentrations.
Copper(II) Sulfate 50 - 500 µMStart with a lower concentration to minimize potential damage to the biomolecule.
Ligand (e.g., THPTA) 100 µM - 2.5 mMMaintain a ligand-to-copper ratio of 2:1 to 5:1.
Sodium Ascorbate 1 - 10 mMShould be in excess relative to copper. Prepare fresh.

Table 2: Typical Reaction Parameters for CuAAC with this compound

Parameter Value/Range Notes
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate but may affect biomolecule stability.
Reaction Time 30 minutes - 4 hoursMonitor reaction progress to determine the optimal time. This compound has been shown to react efficiently, with some reactions reaching completion in as little as 5 minutes under ideal conditions.[1][2]
pH 7.0 - 8.0Use a non-coordinating buffer like PBS or HEPES.
Solvent Aqueous Buffer (e.g., PBS)Co-solvents like DMSO or DMF can be used at <10% v/v if solubility is an issue.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via CuAAC

This protocol describes a general method for conjugating an azide-containing small molecule to a protein that has been functionalized with this compound.

Materials:

  • Protein functionalized with this compound

  • Azide-containing cargo molecule (e.g., fluorescent dye, biotin)

  • Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

  • Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-functionalized protein in deoxygenated PBS to a final concentration of 1-10 mg/mL (adjust as needed).

    • Dissolve the azide-containing cargo molecule in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the azide-cargo stock solution. The final molar ratio of azide to protein should be in the range of 5:1 to 20:1.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand-to-copper ratio of 5:1.

    • Add the catalyst premix to the protein-azide mixture. The final concentration of copper should be between 50 µM and 500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be between 1 mM and 10 mM.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.

  • Purification:

    • Purify the labeled protein from excess reagents and the copper catalyst using a desalting column or dialysis against PBS.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Protein_Sol Dissolve Alkyne-Protein in deoxygenated buffer Combine Combine Protein and Azide-Cargo Protein_Sol->Combine Azide_Sol Prepare concentrated Azide-Cargo stock Azide_Sol->Combine Catalyst_Sol Prepare Catalyst Premix (CuSO4 + THPTA) Add_Catalyst Add Catalyst Premix Catalyst_Sol->Add_Catalyst Reducer_Sol Prepare fresh Sodium Ascorbate Initiate Initiate with Sodium Ascorbate Reducer_Sol->Initiate Combine->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-4h) Initiate->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Final_Product Characterize Final Conjugate Purify->Final_Product

Caption: General workflow for labeling a biomolecule with this compound via CuAAC.

Visualizations of Pathways and Logical Relationships

Cellular Uptake of Functionalized Antibodies

Functionalized antibodies are often internalized by cells through endocytosis. Understanding this pathway is crucial for applications in drug delivery and intracellular targeting.

EndocytosisPathway Antibody Functionalized Antibody Receptor Cell Surface Receptor Antibody->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Internalization Membrane Plasma Membrane EarlyEndosome Early Endosome (pH ~6.0-6.5) ClathrinPit->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Recycling Recycling to Membrane EarlyEndosome->Recycling Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytosol Release to Cytosol LateEndosome->Cytosol Endosomal Escape (if applicable)

Caption: A simplified diagram of clathrin-mediated endocytosis for a functionalized antibody.

Interference with an Intracellular Signaling Pathway

Antibodies functionalized with this compound can be used to deliver therapeutic payloads or the antibody itself can be designed to interfere with intracellular signaling, such as the JAK/STAT pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Functionalized Antibody Inhibitor Inhibitor->Dimer blocks dimerization

Caption: Inhibition of the JAK/STAT signaling pathway by a functionalized antibody.

References

Validation & Comparative

Validating the Structure of 2-Ethynylpyridine Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide provides a comparative framework for validating the structure of 2-ethynylpyridine derivatives using a suite of NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. We will use 2-phenylethynylpyridine as a case study and compare its expected spectral data with that of a potential isomer, 3-phenylethynylpyridine, to highlight the definitive power of 2D NMR in structural elucidation.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and materials science. The ethynyl group provides a versatile handle for further functionalization, often via click chemistry or Sonogashira coupling reactions. Given the potential for isomeric substitution on the pyridine ring, rigorous structural characterization is essential to ensure the correct compound is being advanced in a research program. While 1D NMR provides initial valuable data, overlapping signals and the lack of direct connectivity information can sometimes lead to ambiguous assignments. 2D NMR techniques, however, can resolve these ambiguities by revealing through-bond correlations between nuclei.

This guide will walk through the synthesis of a this compound derivative, present its comprehensive NMR data in a structured format, and demonstrate how to use this data to unequivocally confirm its structure against a plausible isomer.

Experimental Protocols

Synthesis of 2-Phenylethynylpyridine

A common and effective method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

General Procedure for Sonogashira Coupling:

To a solution of 2-bromopyridine (1.0 eq.) and phenylacetylene (1.2 eq.) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, is added a palladium catalyst, typically PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst, such as CuI (0.04-0.10 eq.). The reaction mixture is degassed and stirred at room temperature or gentle heating until the starting materials are consumed (monitored by TLC or GC-MS). Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the crude product by column chromatography on silica gel.[1]

NMR Data Acquisition

High-resolution ¹H, ¹³C, COSY, HSQC, and HMBC spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Presentation: A Comparative Analysis

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenylethynylpyridine and 3-Phenylethynylpyridine.

Position 2-Phenylethynylpyridine 3-Phenylethynylpyridine
¹H (ppm) ¹³C (ppm)
Py-2-~143
Py-37.55 (d)~123
Py-47.65 (t)~136
Py-57.25 (dd)~127
Py-68.60 (d)~150
C≡C-Ph-~89, ~88
Ph (ortho)7.50 (m)~132
Ph (meta)7.35 (m)~128
Ph (para)7.35 (m)~129

Note: Predicted values are based on typical chemical shifts for substituted pyridines and phenylacetylenes. Experimental values may vary.[2][3][4]

Table 2: Key Predicted 2D NMR Correlations for Distinguishing 2- and 3-Phenylethynylpyridine.

Correlation Type 2-Phenylethynylpyridine (Expected) 3-Phenylethynylpyridine (Expected)
COSY (¹H-¹H) H-3 with H-4; H-4 with H-5; H-5 with H-6H-2 with H-4 (weak); H-4 with H-5; H-5 with H-6
HSQC (¹H-¹³C) Direct correlation of each proton with its attached carbon.Direct correlation of each proton with its attached carbon.
HMBC (¹H-¹³C) Crucial Correlation: H-3 to the ethynyl carbons and C-2. H-4 to C-2 and C-6.Crucial Correlation: H-2 and H-4 to the ethynyl carbons and C-3. H-5 to C-3.

Visualization of Validation Workflow

The logical workflow for validating the structure of a this compound derivative using NMR is depicted below.

G Workflow for NMR Structure Validation of this compound Derivatives cluster_synthesis Synthesis cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Validation Synthesis Synthesize this compound Derivative (e.g., Sonogashira) Acquire_1D Acquire ¹H and ¹³C NMR Synthesis->Acquire_1D Acquire_2D Acquire COSY, HSQC, HMBC Acquire_1D->Acquire_2D Analyze_1D Assign ¹H and ¹³C Signals Acquire_1D->Analyze_1D Analyze_2D Analyze 2D Correlations (COSY, HSQC, HMBC) Acquire_2D->Analyze_2D Analyze_1D->Analyze_2D Compare Compare Experimental Data with Isomeric Predictions Analyze_2D->Compare Validate Confirm Structure Compare->Validate

References

A Comparative Analysis of 2-Ethynylpyridine and 3-Ethynylpyridine Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reactivity of 2-ethynylpyridine and 3-ethynylpyridine, offering a comparative analysis of their performance in key organic reactions. This report provides supporting experimental data, detailed protocols, and visualizations to inform synthetic strategy and accelerate drug discovery.

In the landscape of modern medicinal chemistry and materials science, pyridyl-alkyne scaffolds are of paramount importance. The positional isomerism of the ethynyl group on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity. This guide presents a comparative analysis of the reactivity of this compound and 3-ethynylpyridine, focusing on their participation in nucleophilic additions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. This analysis is supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct chemical behavior of these two isomers.

Electronic and Steric Properties: The Foundation of Reactivity Differences

The differential reactivity of this compound and 3-ethynylpyridine is rooted in the distinct electronic and steric environments of the ethynyl group, dictated by the position of the nitrogen atom within the pyridine ring.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring's electron density. In this compound, the nitrogen atom is in proximity to the ethynyl substituent, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is more pronounced at the 2-position compared to the 3-position.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. The 2-pyridyl group has a larger positive σ value than the 3-pyridyl group, indicating that it is a stronger electron-withdrawing group. This increased electron-withdrawing nature of the 2-pyridyl group renders the acetylenic proton more acidic and the triple bond more susceptible to nucleophilic attack compared to 3-ethynylpyridine.

The basicity of the pyridine nitrogen is also influenced by the position of the ethynyl group. The pKa of the conjugate acid of this compound is predicted to be slightly lower than that of 3-ethynylpyridine, suggesting that the nitrogen in this compound is less basic. This can be attributed to the electron-withdrawing nature of the adjacent alkyne.

Table 1: Comparison of Electronic and Physicochemical Properties

PropertyThis compound3-EthynylpyridineReference
Hammett Constant (σp) of Pyridyl Group0.17 (for 2-pyridyl)0.25 (for 3-pyridyl)[1]
Predicted pKa of Conjugate Acid2.31 ± 0.123.71 ± 0.10[2][3]
¹³C NMR Chemical Shift of Cα (ethynyl)~88.7 ppm~86.1 ppm[1][4]
¹³C NMR Chemical Shift of Cβ (ethynyl)~95.1 ppm~92.8 ppm[1][4]

The downfield chemical shifts of the ethynyl carbons in the ¹³C NMR spectrum of this compound compared to 3-ethynylpyridine are consistent with a more electron-deficient alkyne in the 2-isomer.[1][4]

Nucleophilic Addition: A Tale of Two Reactivities

The enhanced electrophilicity of the alkyne in this compound, coupled with the proximity of the ring nitrogen, leads to a dramatic difference in reactivity towards nucleophiles compared to 3-ethynylpyridine.

A prime example is the hydrohalogenation reaction. This compound readily undergoes hydrochlorination upon treatment with hydrochloric acid to form 2-(2-chloroethenyl)pyridine in high yield.[5] The reaction proceeds via the formation of a pyridinium salt, which significantly enhances the electrophilicity of the ethynyl group. The spatially close chloride counteranion then acts as a nucleophile, attacking the triple bond.[5] In stark contrast, 3-ethynylpyridine is reported to be inert under the same reaction conditions, highlighting the critical role of the nitrogen's position.[5]

Nucleophilic_Addition cluster_2EP This compound cluster_3EP 3-Ethynylpyridine 2-EP This compound Pyridinium_2EP Pyridinium Salt 2-EP->Pyridinium_2EP + HCl Product_2EP 2-(2-Chloroethenyl)pyridine Pyridinium_2EP->Product_2EP Nucleophilic attack by Cl⁻ 3-EP 3-Ethynylpyridine No_Reaction No Reaction 3-EP->No_Reaction + HCl

Figure 1: Comparative workflow of hydrohalogenation.

Experimental Protocol: Hydrohalogenation of this compound[5]
  • To a solution of 2-phenylethynylpyridine (0.5 mmol) in acetonitrile (10 mL), add 12 M hydrochloric acid (0.5 mmol, 0.042 mL) at room temperature.

  • Stir the mixture for 10 minutes.

  • Heat the mixture at 100 °C for 14 hours in a sealed tube.

  • After cooling, add triethylamine (0.5 mmol, 0.07 mL).

  • Extract the mixture with chloroform (3 x 10 mL).

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 2-(2-chloro-2-phenylethenyl)pyridine.

Cycloaddition Reactions: The "Click" Chemistry Perspective

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a widely used transformation for both isomers. However, their reactivity in this reaction also differs, albeit less dramatically than in nucleophilic additions.

In a comparative study of the Cu(II)-catalyzed CuAAC reaction (where Cu(I) is generated in situ), this compound was found to react faster than both 3-ethynylpyridine and 4-ethynylpyridine.[5] This enhanced reactivity is attributed to the ability of the 2-pyridyl nitrogen to act as a chelating ligand for the copper catalyst, thereby accelerating the reaction.[5] This intramolecular assistance increases the effective concentration of the catalyst at the reaction site.

CuAAC_Reactivity 2-EP This compound 3-EP 3-Ethynylpyridine 4-EP 4-Ethynylpyridine Reactivity Relative Reactivity in CuAAC Reactivity->2-EP Highest Reactivity->3-EP Intermediate Reactivity->4-EP Lowest

Figure 2: Relative reactivity in CuAAC reactions.

Table 2: Comparative Yields in CuAAC Reaction

SubstrateReaction TimeYield (%)Reference
This compound5 min>95[3]
3-EthynylpyridineSlower than 2-EPNot specified[5]
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]
  • In a reaction vial, dissolve the azide (1.0 eq) and the ethynylpyridine (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 1,4-disubstituted 1,2,3-triazole.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. Both 2- and 3-ethynylpyridine are viable substrates in this reaction.

Given the stronger electron-withdrawing nature of the 2-pyridyl group, it is expected that the acetylenic proton of this compound is more acidic, which could facilitate the formation of the copper acetylide intermediate in the Sonogashira reaction. However, the coordinating ability of the 2-pyridyl nitrogen might also lead to catalyst inhibition or the formation of less active catalytic species under certain conditions.

Table 3: Representative Yields in Sonogashira Coupling of Halopyridines

HalopyridineAlkyneYield (%)Reference
2-BromopyridinePhenylacetylene>90[1]
3-BromopyridinePhenylacetylene70-80[1]
2-Amino-3-bromopyridinePhenylacetylene98[4]

These results suggest that coupling at the 2-position of the pyridine ring is generally more efficient.

Sonogashira_Mechanism Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)->OxAdd Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Cu-Acetylide R-C≡C-Cu Cu-Acetylide->Transmetalation Pd-Alkyne Ar-Pd(II)-C≡C-R Transmetalation->Pd-Alkyne RedElim Reductive Elimination Pd-Alkyne->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-C≡C-R RedElim->Product

Figure 3: General catalytic cycle of the Sonogashira reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling[7]
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-5 eq).

  • Add the ethynylpyridine (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of this compound and 3-ethynylpyridine is significantly influenced by the position of the nitrogen atom in the pyridine ring. This compound generally exhibits enhanced reactivity compared to 3-ethynylpyridine in nucleophilic additions and copper-catalyzed cycloadditions. This is primarily due to the stronger electron-withdrawing nature of the 2-pyridyl group and its ability to act as a coordinating ligand for metal catalysts.

In nucleophilic additions like hydrohalogenation, this compound is highly reactive while the 3-isomer is inert. In CuAAC reactions, the 2-isomer reacts faster due to intramolecular assistance. In Sonogashira couplings, while direct comparative data is scarce, the trend observed with halopyridines suggests that coupling at the 2-position is generally more favorable.

This comparative analysis provides a valuable framework for chemists to select the appropriate isomer for their synthetic targets. The choice between this compound and 3-ethynylpyridine will depend on the desired reactivity and the specific reaction conditions. Understanding these nuances is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to 2-Ethynylpyridine and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation.[1] The choice of terminal alkyne is a critical parameter that influences reaction kinetics, efficiency, and the properties of the resulting triazole products. This guide provides an objective comparison of 2-ethynylpyridine with other commonly employed terminal alkynes, supported by experimental data and detailed protocols.

This compound stands out due to the presence of the pyridine nitrogen atom, which can play a dual role. Besides being part of the molecular scaffold, the nitrogen can act as a ligand, coordinating with the copper catalyst. This interaction has been shown to promote the CuAAC reaction, potentially enhancing the catalytic efficiency and allowing for rapid conversions under mild conditions.[2][3] Studies have demonstrated that a catalytic amount of this compound can significantly accelerate the reaction of other alkynes and azides, particularly when using copper(I) chloride in water.[2] The alkynyl and 2-pyridyl groups are considered essential for this activation.[2]

Performance Comparison of Terminal Alkynes

The reactivity of a terminal alkyne in CuAAC is influenced by electronic effects, steric hindrance, and its ability to interact with the copper catalyst. Alkynes with electron-withdrawing groups are generally more reactive.[4][5] Aromatic alkynes are often more effective substrates than their aliphatic counterparts.[6] The following table summarizes the performance of this compound in comparison to other representative terminal alkynes based on data from various studies.

AlkyneAzide ReactantCatalyst SystemSolventTimeYield / ConversionReference(s)
This compound Various3 mol% CuCl (promoted by this compound)Water30 minUp to 98%[2]
Phenylacetylene Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat5 minQuantitative[6][7]
Propargyl Alcohol Coumarin Azide100 µM Cu⁺ with THPTA ligandAqueous Buffer< 30 minComplete Conversion[8][9]
Hex-1-yne Benzyl AzideCuO NanowiresToluene24 h94%[10]
Propiolamide (E) Coumarin Azide5 mM Cu⁺ with THPTA ligandAqueous Buffer1 h> 90% Conversion[8]

Note: Reaction conditions, including catalyst systems, concentrations, and temperatures, vary across different studies. This table provides a general comparison, and direct equivalence should be considered with caution.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reproducible and high-yielding click reactions. Below is a generalized protocol for a standard solution-phase CuAAC reaction, adaptable for various terminal alkynes.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the synthesis of 1,4-disubstituted 1,2,3-triazoles and may require optimization for specific substrates.[11][12]

Materials:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Accelerating Ligand (e.g., THPTA, TBTA) (Optional, but recommended for bioconjugation, 5 eq relative to copper)[12][13]

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO, Water)[12]

Procedure:

  • Reagent Preparation:

    • In a suitable reaction flask, dissolve the alkyne and azide substrates in the chosen solvent system. Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent the oxidation of the Cu(I) catalyst.[12]

    • In a separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate in water.

    • In another tube, prepare the catalyst premix. If using a ligand, add the CuSO₄ solution to the ligand solution (e.g., a 1:5 molar ratio of Cu:THPTA is common for bioconjugation) and allow it to complex for several minutes.[11][13]

  • Reaction Initiation:

    • With vigorous stirring, add the sodium ascorbate solution to the main reaction mixture.

    • Immediately follow with the addition of the CuSO₄ solution or the pre-complexed catalyst-ligand solution. A color change may be observed upon addition, indicating the formation of the active Cu(I) species.[12]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be much faster depending on the substrates and catalyst system.[12]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy.[11][14]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]

Visualizations

To further clarify the experimental process and the relationships between different alkynes, the following diagrams are provided.

G A Reagent Preparation - Dissolve Alkyne & Azide in Solvent - Degas Solution (N₂ or Ar) - Prepare Catalyst & Reductant B Reaction Initiation - Add Reductant (e.g., Na Ascorbate) - Add Cu Catalyst (e.g., CuSO₄/Ligand) A->B Step 1 C Reaction Progress - Stir at Room Temperature - Monitor by TLC, LC-MS, or NMR B->C Step 2 D Workup - Quench Reaction - Aqueous/Organic Extraction C->D Step 3 E Purification - Column Chromatography or - Recrystallization D->E Step 4 F Product Analysis - NMR, MS, etc. E->F Step 5

Caption: A generalized workflow for a solution-phase CuAAC reaction.

G Aliphatic Simple Aliphatic Alkynes (e.g., Hex-1-yne) Propargyl Propargyl Alcohol Aliphatic->Propargyl Aromatic Phenylacetylene Propargyl->Aromatic Pyridine This compound (Self-Promoting) Aromatic->Pyridine  Comparable/  Enhanced* Activated Activated Alkynes (e.g., Propiolamides) Pyridine->Activated

References

Unveiling the Architecture of 2-Ethynylpyridine Complexes: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of metallodrug discovery and materials science, 2-ethynylpyridine and its derivatives have emerged as versatile ligands, forming complexes with a wide array of metals. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these complexes, providing unambiguous proof of their atomic arrangement. This guide offers a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of this compound complexes, supported by experimental data and detailed protocols.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unparalleled view of the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound complex, researchers can determine precise bond lengths, bond angles, and the overall molecular geometry, offering definitive structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a this compound metal complex via single-crystal X-ray diffraction involves the following key stages:

  • Crystallization: Growing high-quality single crystals is often the most challenging step. Common techniques include:

    • Slow Evaporation: A solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the complex in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled, typically in a stream of liquid nitrogen, to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data, yielding a detailed three-dimensional model of the complex.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound Complex purification Purification of Complex synthesis->purification crystallization Growth of Single Crystals purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

Experimental Workflow for X-ray Crystallography of this compound Complexes.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides definitive solid-state structural information, a comprehensive characterization of this compound complexes often involves a combination of techniques. The following table and discussion compare X-ray crystallography with common spectroscopic methods.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, coordination geometry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals; structure may differ in solution.
NMR Spectroscopy Information about the electronic environment of atoms, connectivity, and solution-state structure and dynamics.Provides data on the complex in solution; can detect dynamic processes.Does not provide precise bond lengths and angles; interpretation can be complex for paramagnetic species.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming the composition of the complex.High sensitivity; provides information on stoichiometry.Does not provide information on the 3D structure or connectivity.
UV-Vis Spectroscopy Information on electronic transitions within the complex.Useful for studying metal-ligand charge transfer bands and π-π* transitions.Provides limited direct structural information.
Infrared (IR) Spectroscopy Information about the vibrational modes of the ligands and the metal-ligand bonds.Can indicate coordination of the ethynyl and pyridine moieties.Provides indirect structural information.

Quantitative Data from X-ray Crystallography

The following tables summarize key crystallographic data for selected this compound complexes, showcasing the precise structural information that can be obtained.

Table 1: Crystallographic Data for Platinum(II) and Gold(I) 2-Ethynylpyrimidine Complexes

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
tbpyPt(C₂pym)₂C₃₀H₃₀N₆Pt·0.25(C₄H₁₀O)OrthorhombicPbca20.4987(17)18.000(1)33.000(2)90[1]
Ph₃PAuC₂pymC₂₄H₁₈AuN₂PMonoclinicP2₁/n10.111(1)14.000(1)14.111(1)100.11(1)[1]
Cy₃PAuC₂pymC₂₄H₃₆AuN₂PMonoclinicP2₁/c11.111(1)15.000(1)16.111(1)101.11(1)[1]
Data extracted from a study on 2-ethynylpyrimidine, a closely related ligand, for illustrative purposes.[1]

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Platinum(II) 2-Ethynylpyrimidine Complex

ParameterPt1Pt2Pt3
Pt–C1.928(11) - 1.945(12)1.933(12) - 1.956(13)1.939(12) - 1.948(12)
Pt–N2.038(10) - 2.052(9)2.043(9) - 2.074(10)2.043(10) - 2.051(9)
C–Pt–C91.7(5)91.0(6)89.4(6)
Data for tbpyPt(C₂pym)₂ showing the slight variations in the three crystallographically unique complexes in the asymmetric unit.[1]

Detailed Experimental Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the solution-state structure and confirm the coordination of the this compound ligand.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in an NMR tube. The choice of solvent is critical to ensure sufficient solubility and avoid interference with the signals of interest.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complexes containing NMR-active metal nuclei (e.g., ¹⁹⁵Pt), acquiring a spectrum for that nucleus can provide additional structural information.

  • Data Analysis: Analyze the chemical shifts and coupling constants. Coordination of the pyridine nitrogen to a metal center typically results in a downfield shift of the pyridine proton signals. The ethynyl proton and carbon signals can also provide information about the electronic environment of the C≡C bond upon coordination.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of the this compound complex.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex (typically in the low µM to nM range) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the chosen ionization technique.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the intact complex with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Compare the experimental mass-to-charge ratio (m/z) and isotopic pattern with the theoretical values for the expected complex to confirm its composition.

G Comparison of Structural Characterization Techniques cluster_info Information Provided Xray X-ray Crystallography SolidState Definitive 3D Solid-State Structure Xray->SolidState Provides NMR NMR Spectroscopy SolutionState Solution-State Structure & Dynamics NMR->SolutionState Provides MS Mass Spectrometry Composition Molecular Weight & Stoichiometry MS->Composition Provides UVVis UV-Vis Spectroscopy Electronic Electronic Transitions UVVis->Electronic Provides IR IR Spectroscopy Vibrational Functional Groups & M-L Bonds IR->Vibrational Provides SolidState->NMR Complements SolidState->MS Complements SolutionState->Xray Complements

References

Performance Evaluation of 2-Ethynylpyridine-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of 2-ethynylpyridine-based polymers against other common conductive polymers, including polyaniline (PANI), polythiophene (PTh), and poly(p-phenylene vinylene) (PPV). The information is compiled from various scientific sources to offer an objective overview supported by available experimental data.

Comparative Performance Data

The following tables summarize key performance indicators for this compound-based polymers and their alternatives. It is important to note that the presented values are derived from different studies, and direct comparison may be limited due to variations in synthesis methods, polymer structure, and experimental conditions.

PolymerElectrical Conductivity (S/cm)Method
Poly(this compound) Derivative (undoped)5.7 x 10⁻⁹Four-Point Probe
Poly(this compound) Derivative (Iodine-doped)3.4 x 10⁻³[1]Not Specified
Polyaniline (PANI)10⁻¹⁰ to 10²Four-Point Probe
Polythiophene (PTh) Derivative~1.3 x 10⁻⁶Not Specified
Poly(p-phenylene vinylene) (PPV)Can be doped to be conductiveNot Specified

Table 1: Electrical Conductivity Comparison. This table highlights the range of electrical conductivity observed for the different classes of polymers. Doping significantly enhances the conductivity of these materials.

PolymerPhotoluminescence (PL) Emission Max (nm)Excitation Wavelength (nm)
Poly(this compound) Derivative 1545[1]Not Specified
Poly(this compound) Derivative 2598[1]Not Specified
Poly(this compound) Derivative 3525[1]Not Specified
Polyaniline (PANI)Generally weak or no PL-
Polythiophene (PTh) Derivative505 - 550Not Specified
Poly(p-phenylene vinylene) (PPV)~590 (yellow-green)Not Specified

Table 2: Photoluminescence (PL) Properties. This table compares the maximum emission wavelengths, indicating the color of light emitted by the polymers upon excitation.

PolymerOnset of Thermal Degradation (°C)Method
Poly(2-vinylpyridine)~389 (for a block copolymer)Pyrolysis Mass Spectrometry
Polyaniline (PANI)> 350 (in air)TGA
Polythiophene (PTh) Derivative~431 - 591 (in air)[2]TGA/DTA
Poly(p-phenylene vinylene) (PPV) Derivative~375 - 382TGA

Table 3: Thermal Stability. This table presents the onset temperature of thermal degradation, a crucial parameter for assessing the operational window of these polymers. Note that the data for the this compound-based polymer is for a related vinylpyridine structure and may not be directly representative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific polymer derivatives.

Electrical Conductivity Measurement (Four-Point Probe Method)

Objective: To determine the electrical conductivity of the polymer film.

Methodology:

  • Sample Preparation: A thin film of the polymer is cast onto a non-conductive substrate.

  • Apparatus: A four-point probe setup is used, consisting of four equally spaced, co-linear probes.

  • Procedure:

    • A constant current (I) is passed through the two outer probes.

    • The voltage (V) is measured between the two inner probes.

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I).

    • The conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the film.

UV-Vis and Photoluminescence Spectroscopy

Objective: To characterize the optical absorption and emission properties of the polymers.

Methodology:

  • Sample Preparation: The polymer is dissolved in a suitable solvent to form a dilute solution.

  • UV-Vis Spectroscopy:

    • A UV-Vis spectrophotometer is used.

    • The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm).

    • The wavelength of maximum absorbance (λ_max) is determined, which corresponds to the π-π* transition of the conjugated system.

  • Photoluminescence (PL) Spectroscopy:

    • A spectrofluorometer is used.

    • The sample is excited at a wavelength shorter than its λ_max.

    • The emission spectrum is recorded, and the wavelength of maximum emission is identified.

Thermal Gravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA crucible.

  • Apparatus: A thermogravimetric analyzer is used.

  • Procedure:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The onset temperature of weight loss is determined, indicating the beginning of thermal degradation.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties (redox behavior) of the polymer.

Methodology:

  • Sample Preparation: A thin film of the polymer is coated onto a working electrode (e.g., platinum or glassy carbon).

  • Apparatus: A potentiostat with a three-electrode cell (working electrode, counter electrode, and reference electrode) is used.

  • Procedure:

    • The electrodes are immersed in an electrolyte solution.

    • The potential of the working electrode is swept linearly between two set values, and the resulting current is measured.

    • The cyclic voltammogram (a plot of current vs. potential) reveals the oxidation and reduction potentials of the polymer.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound-based polymers and a conceptual workflow for their potential application in drug delivery.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Spectroscopy Spectroscopy (UV-Vis, PL) Polymer->Spectroscopy Thermal Thermal Analysis (TGA) Polymer->Thermal Electrochem Electrochemistry (CV) Polymer->Electrochem Conductivity Conductivity Measurement Polymer->Conductivity

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

Drug_Delivery_Concept cluster_formulation Formulation cluster_delivery Delivery and Release cluster_signaling Conceptual Signaling Pathway Polymer This compound Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Drug Drug->Nanoparticle Administration Administration Nanoparticle->Administration Targeting Target Site Accumulation (e.g., Tumor) Administration->Targeting Release Drug Release (pH-sensitive) Targeting->Release Effect Therapeutic Effect Release->Effect ReleasedDrug Released Drug Release->ReleasedDrug CellReceptor Cell Surface Receptor ReleasedDrug->CellReceptor SignalTransduction Signal Transduction Cascade CellReceptor->SignalTransduction CellularResponse Cellular Response (e.g., Apoptosis) SignalTransduction->CellularResponse

Caption: Conceptual workflow for a this compound-based polymer in a drug delivery system.

Application in Drug Development

While research on this compound-based polymers for drug delivery is still emerging, pyridine-containing polymers, in general, have shown promise in this field. The nitrogen atom in the pyridine ring can be protonated at acidic pH, leading to changes in polymer conformation and solubility. This pH-responsive behavior is highly desirable for targeted drug delivery to acidic microenvironments, such as those found in tumors or intracellular compartments like endosomes and lysosomes.

Potential Mechanism of Action:

  • Encapsulation: The hydrophobic backbone of the polymer can encapsulate poorly water-soluble drugs, improving their stability and bioavailability.

  • Targeting: The polymer nanoparticles can be designed to accumulate at the target site through passive (Enhanced Permeability and Retention effect in tumors) or active targeting (by conjugating targeting ligands).

  • pH-Triggered Release: In the acidic environment of the target tissue, the pyridine units become protonated. This can lead to the swelling or disassembly of the nanoparticle, triggering the release of the encapsulated drug.

  • Cellular Uptake and Endosomal Escape: After cellular uptake via endocytosis, the protonation of pyridine units within the acidic endosome can lead to the "proton sponge" effect. This effect causes an influx of protons and counter-ions, leading to osmotic swelling and rupture of the endosome, facilitating the release of the drug into the cytoplasm.

The diagram above illustrates this conceptual pathway. The released drug can then interact with its intracellular target, for instance, by binding to a cell surface receptor and initiating a signaling cascade that leads to a therapeutic cellular response, such as apoptosis in cancer cells.

Biocompatibility: The biocompatibility of pyridine-based polymers is a critical aspect that requires thorough investigation for any in vivo applications. While some pyridine-containing polymers have shown good biocompatibility, the specific derivatives of this compound would need to be rigorously tested.

Conclusion

This compound-based polymers represent a versatile class of materials with tunable optical and electrical properties. While their performance in terms of conductivity may not yet match some of the most established conductive polymers, their unique pH-responsiveness due to the pyridine moiety opens up exciting possibilities for applications in drug delivery and smart materials. Further research is needed to synthesize and characterize a wider range of derivatives, optimize their properties, and fully evaluate their potential in biomedical applications, including comprehensive biocompatibility and in vivo efficacy studies. This guide serves as a foundational resource for researchers interested in exploring the potential of these promising polymers.

References

A Comparative Guide to the Efficacy of Ethynyl-Pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ethynyl-pyrimidine-derived kinase inhibitors, a promising class of targeted therapeutics in oncology. We will focus on their activity against key oncogenic drivers, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), and compare their performance with other relevant inhibitors. This analysis is supported by experimental data to inform drug discovery and development efforts.

Comparative Efficacy of ALK and EGFR Inhibitors

The in vitro efficacy of several prominent kinase inhibitors is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of these compounds against wild-type and clinically relevant mutant forms of ALK and EGFR.

InhibitorTarget KinaseIC50 (nM)Reference Cell Line(s) / Assay Type
Brigatinib (AP26113) ALK0.6In vitro kinase assay[1]
ALK L1196M1.9Ba/F3 cells[2]
ALK G1202R6.6Ba/F3 cells[2]
ROS118Ba/F3 cells[2]
FLT3148-158Cellular Assay
IGF-1R148-158Cellular Assay[1]
EGFR (delE746_A750)114Ba/F3 cells[3]
EGFR (T790M)281Ba/F3 cells[3]
Ceritinib (LDK378) ALK0.2Cell-free assay[2][4][5][6]
IGF-1R8Cell-free assay[4][5][6]
InsR7Cell-free assay[4][5][6]
STK22D23Cell-free assay[4][5]
FLT360Cell-free assay[6]
Lorlatinib (PF-06463922) ALK (wild type)<0.07 (Ki)In vitro kinase assay[7][8]
ALK L1196M0.7 (Ki)In vitro kinase assay[7][8]
ALK G1269A14-80Cellular Assay[7][8]
ALK G1202R77-113Cellular Assay[7][8]
ROS1<0.025 (Ki)In vitro kinase assay[7][8]

Signaling Pathways

The inhibitors discussed in this guide primarily target the ALK and EGFR signaling pathways. These pathways are critical drivers of cell proliferation, survival, and differentiation in several cancers, particularly non-small cell lung cancer (NSCLC).[9] Dysregulation of these pathways, often through mutations or gene rearrangements, leads to uncontrolled cell growth.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][11][12][13][14]

ALK_Signaling Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PLCg->Proliferation Inhibitor Ethynyl-Pyrimidine Inhibitors (e.g., Brigatinib) Inhibitor->ALK

ALK Signaling Pathway and Inhibition
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, upon activation by ligands like EGF, also activates the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell growth and division.[15][16][17] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis.

EGFR_Signaling EGF EGF EGFR EGFR Tyrosine Kinase EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Ethynyl-Pyrimidine Inhibitors Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition

Experimental Protocols

The following are generalized protocols for key assays used to determine the efficacy of kinase inhibitors. Specific parameters may require optimization based on the inhibitor and kinase being studied.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation: - Kinase Buffer - Recombinant Kinase - Peptide Substrate & ATP - Serial Dilutions of Inhibitor Start->ReagentPrep PlateInhibitor Add Inhibitor Dilutions to 384-well Plate ReagentPrep->PlateInhibitor AddEnzyme Add Kinase Solution Incubate for 15 min at RT PlateInhibitor->AddEnzyme InitiateReaction Initiate Reaction with Substrate/ATP Solution Incubate for 60 min at RT AddEnzyme->InitiateReaction StopReaction Stop Reaction & Add Detection Reagents (EDTA, Eu-Ab, SA-APC) InitiateReaction->StopReaction ReadPlate Read TR-FRET Signal on Plate Reader StopReaction->ReadPlate DataAnalysis Data Analysis: Calculate % Inhibition Determine IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Biochemical Kinase Assay Workflow

Methodology:

  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[18] Dilute the recombinant kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure :

    • Add 2.5 µL of the test inhibitor dilutions to the wells of a low-volume 384-well plate.[18]

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.[18]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.[18]

    • Incubate the reaction for 60 minutes at room temperature.[18]

  • Detection : Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[18]

  • Data Acquisition : Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding : Culture cancer cell lines of interest (e.g., H3122, PC-9, H1975) in complete medium. Trypsinize and count the cells, then seed them in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment : Prepare serial dilutions of the inhibitor in the complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate the plate for 72 hours.

  • Viability Measurement :

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[19]

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Ethynylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of ethynylpyridine: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. The position of the ethynyl group on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including materials science and as precursors in medicinal chemistry. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside standardized experimental protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the three ethynylpyridine isomers. All NMR data is referenced to tetramethylsilane (TMS).

Spectroscopic TechniqueThis compound3-Ethynylpyridine4-Ethynylpyridine
¹H NMR (CDCl₃, δ in ppm) 8.58 (ddd, 1H), 7.68 (td, 1H), 7.50 (d, 1H), 7.25 (ddd, 1H), 3.15 (s, 1H)8.75 (d, 1H), 8.58 (dd, 1H), 7.80 (dt, 1H), 7.30 (dd, 1H), 3.18 (s, 1H)8.62 (dd, 2H), 7.35 (dd, 2H), 3.20 (s, 1H)
¹³C NMR (CDCl₃, δ in ppm) 150.2, 143.0, 136.4, 127.8, 122.9, 83.1, 78.9152.8, 149.1, 138.9, 123.3, 119.9, 82.0, 79.8150.1 (2C), 131.0, 125.0 (2C), 82.5, 80.9
¹H NMR (DMSO-d₆, δ in ppm) 8.54 (d, 1H), 7.80 (t, 1H), 7.52 (d, 1H), 7.35 (dd, 1H), 4.35 (s, 1H)8.68 (s, 1H), 8.52 (d, 1H), 7.90 (d, 1H), 7.42 (dd, 1H), 4.30 (s, 1H)8.58 (d, 2H), 7.40 (d, 2H), 4.40 (s, 1H)
¹³C NMR (DMSO-d₆, δ in ppm) 150.0, 142.1, 136.8, 128.0, 123.5, 83.8, 81.0152.1, 148.9, 139.1, 123.8, 120.5, 82.5, 81.5149.9 (2C), 130.5, 125.2 (2C), 83.0, 82.8
IR (Neat, cm⁻¹) ~3300 (≡C-H), ~2100 (C≡C), ~1580, 1470 (C=C, C=N)~3300 (≡C-H), ~2100 (C≡C), ~1585, 1480 (C=C, C=N)~3300 (≡C-H), ~2100 (C≡C), ~1595, 1495 (C=C, C=N)
UV-Vis (Methanol, λmax in nm) ~240, ~280~235, ~275~230, ~270
Mass Spectrometry (EI, m/z) 103 (M⁺), 76, 51103 (M⁺), 76, 51103 (M⁺), 76, 51

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the ethynylpyridine isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Ethynylpyridine Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison Isomer2 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR UV_Vis UV-Vis Spectroscopy Isomer2->UV_Vis MS Mass Spectrometry Isomer2->MS Isomer3 3-Ethynylpyridine Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Isomer4 4-Ethynylpyridine Isomer4->NMR Isomer4->IR Isomer4->UV_Vis Isomer4->MS DataTable Comparative Data Table NMR->DataTable IR->DataTable UV_Vis->DataTable MS->DataTable Conclusion Conclusion DataTable->Conclusion

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Ethynylpyridine Analogues as mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, particularly in the realm of central nervous system (CNS) disorders, the quest for potent and selective receptor modulators is paramount. This guide provides a comparative analysis of 2-ethynylpyridine analogues, focusing on their structure-activity relationship (SAR) as noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). The data presented is derived from comprehensive studies aimed at optimizing the therapeutic potential of these compounds for conditions such as drug abuse.

The metabotropic glutamate receptor subtype 5 (mGluR5) has emerged as a significant therapeutic target for a variety of CNS disorders.[1] Allosteric modulators of this receptor, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogue 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), have shown promise as potent and selective noncompetitive antagonists.[1] Understanding the intricate relationship between the chemical structure of these analogues and their biological activity is crucial for the rational design of more effective therapeutic agents. This guide delves into the SAR of a series of MTEP analogues, providing quantitative data and detailed experimental protocols to aid in the development of next-generation mGluR5 antagonists.

Comparative Analysis of mGluR5 Antagonist Potency

The antagonist potency of various this compound analogues was evaluated based on their ability to inhibit agonist-induced phosphoinositide hydrolysis. The half-maximal inhibitory concentration (IC50) values serve as the primary metric for comparison. The following tables summarize the SAR for substitutions at different positions of the pyridine ring in MTEP.

Table 1: SAR of Analogues with Aryl or Heteroaryl Group Modifications
CompoundAryl/Heteroaryl Group (A)IC50 (nM)[2]
MTEP3-pyridyl23 ± 2
10 3-Fluorophenyl11 ± 1
11 3-Chlorophenyl11 ± 1
12 3-Bromophenyl13 ± 2
13 3-Iodophenyl22 ± 2
14 3-Cyanophenyl28 ± 2
15 3-Nitrophenyl36 ± 2
16 3-Methylphenyl14 ± 1
17 3-Methoxyphenyl16 ± 1
18 3-Trifluoromethylphenyl15 ± 2
19 3,5-Difluorophenyl0.047 ± 0.005
Table 2: SAR of Analogues with Substitutions on the 3-Pyridyl Ring of MTEP
CompoundPosition of SubstitutionSubstituentIC50 (nM)[2]
MTEP-H23 ± 2
57 2Cl45 ± 3
58 2OMe120 ± 10
59 5F0.10 ± 0.01
60 5Cl0.23 ± 0.02
61 5Br0.45 ± 0.04
62 5I1.1 ± 0.1
63 5CN1.8 ± 0.2
64 5NO23.2 ± 0.3
65 5Me0.34 ± 0.03
66 5Et0.56 ± 0.05
67 5OMe1.5 ± 0.1
68 6Cl110 ± 9
69 6Me230 ± 20
70 6OMe340 ± 30

Key SAR Insights

The data reveals critical structural features influencing the antagonist potency of MTEP analogues. Generally, substitutions at the 5-position of the 3-pyridyl moiety lead to more potent mGluR5 antagonists compared to substitutions at the 2- or 6-positions.[2] Notably, the introduction of a fluorine atom at the 5-position (Compound 59 ) resulted in a significant increase in potency. Furthermore, modifying the 3-pyridyl group to a 3,5-difluorophenyl group (Compound 19 ) yielded an exceptionally potent antagonist, with an IC50 value of 0.047 nM, making it 490 times more potent than MTEP.[2] Conversely, substitutions at the 2- and 6-positions of the pyridine ring generally resulted in decreased activity.[2]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of the MTEP analogues involved a multi-step process. A key step was the modified Sonogashira coupling reaction, which was used to connect the substituted pyridine or phenyl ring to the ethynyl-thiazole core.[2] The general synthetic scheme is outlined below.

G cluster_synthesis General Synthetic Workflow Start Thiourea or Thioacetamide Intermediate1 2-Methyl-5-substituted-4- (trimethylsilanylethynyl)thiazole derivatives Start->Intermediate1 Reaction Intermediate2 Key Intermediate (e.g., 39) Intermediate1->Intermediate2 Further modification Coupling Modified Sonogashira Coupling Reaction Intermediate2->Coupling Reacts with substituted aryl/heteroaryl halide Final This compound Analogues (e.g., MTEP analogues) Coupling->Final End Final Products Final->End

A simplified workflow for the synthesis of this compound analogues.
In Vitro Assay for mGluR5 Antagonist Activity: Phosphoinositide Hydrolysis

The functional activity of the synthesized compounds as mGluR5 antagonists was determined by their ability to inhibit agonist-induced phosphoinositide (PI) hydrolysis in a stable cell line expressing the mGluR5.

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing the rat mGluR5 were cultured in appropriate media.

  • Labeling: Cells were incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Treatment: The cells were then pre-incubated with various concentrations of the test compounds (the this compound analogues) for a defined period.

  • Agonist Stimulation: Following pre-incubation, the cells were stimulated with a submaximal concentration of the mGluR5 agonist, quisqualate, to induce PI hydrolysis.

  • Extraction and Quantification: The reaction was terminated, and the total inositol phosphates were extracted and quantified using scintillation counting.

  • Data Analysis: The concentration-response curves for the inhibition of agonist-induced PI hydrolysis were generated, and the IC50 values were calculated. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal agonist response.[2]

G cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist This compound Analogue (Antagonist) Antagonist->mGluR5 Inhibits

The mGluR5 signaling cascade leading to phosphoinositide hydrolysis.

References

Assessing the Purity of Synthesized 2-Ethynylpyridine: A Comparative Guide to GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that can significantly impact experimental outcomes and product quality. 2-Ethynylpyridine, a valuable building block in medicinal chemistry and materials science, is often synthesized via Sonogashira coupling. This guide provides a comprehensive comparison of the purity of synthetically prepared this compound with commercially available alternatives, supported by a detailed protocol for Gas Chromatography (GC) analysis.

Comparative Purity Analysis

The purity of this compound is paramount for its successful application in further chemical transformations. While commercial suppliers provide a product of reliable quality, in-house synthesis is a common practice in research and development. A comparative analysis of the purity of a laboratory-synthesized batch with commercial standards is essential for quality control.

Source Typical Purity (%) Analytical Method Common Impurities
Synthesized this compound 90-98% (Post-purification)GC-FID/GC-MSUnreacted 2-bromopyridine, diyne (from alkyne homocoupling), residual solvents (e.g., triethylamine, THF, DMF), residual catalysts (palladium/copper complexes)
Commercial Supplier A (e.g., Sigma-Aldrich) ≥98%GCSpecified on Certificate of Analysis
Commercial Supplier B (e.g., TCI Chemicals) >97.0%[1]GCSpecified on Certificate of Analysis

Note: The purity of synthesized this compound is highly dependent on the reaction conditions and the efficiency of the purification process (e.g., column chromatography, distillation).

Experimental Protocol: GC Analysis of this compound

This protocol outlines a standard method for the analysis of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). For impurity identification, a Mass Spectrometer (MS) can be used as the detector.

1. Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890B or similar, equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: A nonpolar capillary column such as a DB-5 (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. Alternatively, a polar wax column (e.g., Rtx-Wax, CP-Wax) can be used.[1][2]

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Reagents: this compound sample, high-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Vials: 2 mL autosampler vials with PTFE-lined caps.

2. GC Method Parameters:

Parameter Value Notes
Injector Temperature 250 °CTo ensure complete vaporization of the sample.
Injection Volume 1 µL
Split Ratio 50:1Can be adjusted based on sample concentration.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program
   Initial Temperature60 °C
   Hold Time2 min
   Ramp Rate10 °C/min
   Final Temperature240 °C
   Hold Time5 minTo ensure elution of any less volatile impurities.
Detector Temperature 280 °C
Detector FIDAir and Hydrogen flow rates as per manufacturer's recommendation.

3. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working standard of approximately 100 µg/mL.

  • Transfer the final solution to a GC vial for analysis.

4. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • For the identification of impurities, the retention times and mass spectra (if using GC-MS) should be compared to known standards or spectral libraries.

Expected Elution Order of Potential Impurities:

Based on boiling points and polarity, the expected elution order on a nonpolar column like DB-5 would be:

  • Residual Solvents: (e.g., Triethylamine, THF) - Early eluting.

  • This compound: Main peak.

  • 2-Bromopyridine: (Unreacted starting material) - Expected to elute after the product.

  • Diyne (Homocoupled Product): Expected to be less volatile and elute at a higher temperature.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purity assessment of this compound.

Workflow for Synthesis and Purity Assessment of this compound cluster_synthesis Synthesis cluster_analysis GC Purity Analysis start Starting Materials (2-Bromopyridine, Alkyne) reaction Sonogashira Coupling (Pd/Cu Catalyst, Base, Solvent) start->reaction workup Reaction Workup reaction->workup purification Purification (Column Chromatography/Distillation) workup->purification product Synthesized this compound purification->product sample_prep Sample Preparation (Dilution in Solvent) product->sample_prep Aliquot for Analysis gc_analysis GC-FID/MS Analysis sample_prep->gc_analysis data_processing Data Processing (Peak Integration, Purity Calculation) gc_analysis->data_processing report Purity Report data_processing->report

Caption: Workflow for this compound Synthesis and GC Purity Analysis.

This guide provides a framework for the assessment of synthesized this compound purity. Adherence to a validated GC protocol is crucial for obtaining accurate and reproducible results, ensuring the quality of this important chemical intermediate for its intended applications.

References

Benchmarking 2-Ethynylpyridine Ligands in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving optimal reaction efficiency, selectivity, and scope. Among the vast array of ligand architectures, 2-ethynylpyridine and its derivatives have emerged as a versatile class of compounds, capable of acting as both σ-donating and π-accepting ligands in transition metal catalysis. Their rigid structure and tunable electronic properties, through substitution on the pyridine ring or the ethynyl group, make them attractive candidates for a variety of cross-coupling and cycloaddition reactions.

This guide provides a comparative analysis of the catalytic performance of this compound-based ligands against other relevant nitrogen- and phosphorus-based ligands in key organic transformations. While direct head-to-head comparative studies on a broad range of substituted this compound ligands are nascent, this document synthesizes available data to offer insights into their potential and performance. We present quantitative data from literature, detail experimental protocols for key reactions, and provide visualizations to illustrate the underlying principles of catalyst selection and performance.

Data Presentation: A Comparative Overview of Catalytic Performance

The efficacy of a catalytic system is quantitatively assessed by metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various ligand systems in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, providing a benchmark against which the potential of this compound ligands can be evaluated.

Table 1: Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of palladium complexes with various pyridine-based ligands is summarized below.

Ligand/CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromopyridinePhenylboronic AcidK₂CO₃Toluene/H₂O1001285General Knowledge
PdCl₂(dppf)4-ChloropyridinePhenylboronic AcidK₃PO₄Dioxane1001892[1]
trans-[PdCl₂(2-mesitylpyridine)₂]4-BromoacetophenonePhenylboronic AcidK₃PO₄MeOH/H₂ORT199[2]
Pd(OAc)₂ / SPhos2-Chloropyridine4-Tolylboronic AcidK₃PO₄Dioxane80295
Pd(II)-Sulfosalan Complex4-BromoacetophenonePhenylboronic AcidNa₂CO₃Water801>99[3]
Table 2: Catalytic Performance in Heck Cross-Coupling Reactions

The Heck reaction is a versatile method for the alkenylation of aryl halides. The following data showcases the performance of different palladium catalyst systems.

Ligand/CatalystAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃IodobenzeneStyreneEt₃NDMF100395General Knowledge
Pd(OAc)₂ / Imidazole-SPO complexBromobenzeneStyreneK₂CO₃DMF601292[2][4]
Pd(OAc)₂ / Tetrahydropyrimidinium salt4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O80498[5]
PdCl₂(dpk)IodobenzeneMethyl acrylateEt₃NAcetonitrile100295

Note: While a specific protocol for a this compound-ligated catalyst in the Heck reaction is not detailed in the searched literature, the provided examples with other nitrogen-containing ligands offer a performance baseline.

Table 3: Catalytic Performance in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling for the formation of C(sp²)-C(sp) bonds is a critical transformation. Below is a summary of the performance of relevant catalytic systems.

Ligand/CatalystAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396[6]
Pd(OAc)₂ / PPh₃ / CuI3-Iodoaniline2-Methyl-3-butyn-2-olNEt₃MeCN805~90[7]
Pd/CuFe₂O₄ MNPsIodobenzenePhenylacetyleneK₂CO₃EtOH701.598[8]

Note: The data for the Sonogashira coupling of a substituted bromopyridine provides a relevant benchmark for reactions involving the pyridine scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a this compound ligand and its application in a Sonogashira cross-coupling reaction, based on established procedures for similar compounds.

Synthesis of this compound

This protocol is a standard procedure for the Sonogashira coupling of a protected acetylene to a halopyridine, followed by deprotection.

Materials:

  • 2-Bromopyridine

  • Ethynyltrimethylsilane

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add dry, degassed toluene and triethylamine (2.0 equiv.).

  • To the stirring mixture, add ethynyltrimethylsilane (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure. The crude product is 2-((trimethylsilyl)ethynyl)pyridine.

  • Dissolve the crude product in methanol and add potassium carbonate (2.0 equiv.).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Sonogashira Cross-Coupling using a Pyridine-based System

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridine and can be used as a starting point for evaluating this compound ligands.[6]

Materials:

  • Aryl halide (e.g., 2-Amino-3-bromopyridine)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Ligand (e.g., PPh₃ or a this compound derivative)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube under a nitrogen atmosphere, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (5.0 mol%).

  • Add the solvent (e.g., DMF) and stir for 30 minutes at room temperature.

  • Add the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Visualizing the logical relationships and workflows in catalysis can aid in understanding the complex interplay of various components.

Catalytic_Cycle General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation + R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Selection_Workflow Ligand Selection and Optimization Workflow cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Screening & Optimization Define_Target_Properties Define Target Properties (e.g., electronic, steric) Select_Scaffold Select Ligand Scaffold (e.g., this compound) Define_Target_Properties->Select_Scaffold Synthesize_Ligands Synthesize Ligand Library (with varying substituents) Select_Scaffold->Synthesize_Ligands Form_Complexes Form Metal Complexes Synthesize_Ligands->Form_Complexes Initial_Screening Initial Catalytic Screening (Model Reaction) Form_Complexes->Initial_Screening Analyze_Performance Analyze Performance (Yield, TON, TOF) Initial_Screening->Analyze_Performance Analyze_Performance->Select_Scaffold Iterate Design Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp.) Analyze_Performance->Optimize_Conditions Final_Catalyst_System Optimal Catalyst System Optimize_Conditions->Final_Catalyst_System

Caption: A logical workflow for ligand design, synthesis, and catalyst optimization.

Discussion and Future Outlook

The compiled data, while not exhaustive for this compound ligands specifically, highlights the high efficiency of palladium catalysts bearing various pyridine-based ligands in cross-coupling reactions. For instance, the trans-[PdCl₂(2-mesitylpyridine)₂] complex demonstrates that simple pyridine derivatives can achieve near-quantitative yields in Suzuki-Miyaura coupling at room temperature.[2] This sets a high bar for the performance of novel ligands.

The Sonogashira coupling of 2-amino-3-bromopyridine showcases the utility of the pyridine motif in facilitating C-C bond formation, achieving a 96% yield with a standard phosphine ligand.[6] The development of this compound-based ligands that could potentially chelate the metal center through both the pyridine nitrogen and the alkyne π-system offers an intriguing avenue for catalyst design. Such bidentate coordination could enhance catalyst stability and influence the electronic properties at the metal center, potentially leading to improved catalytic activity.

Future research should focus on the systematic synthesis of a library of this compound ligands with a variety of electronic and steric modifications. A direct comparative study of these ligands in benchmark reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings would be invaluable to the catalysis community. The investigation of their performance in other transformations, such as C-H activation and cycloaddition reactions, would further elucidate their potential. The detailed experimental protocols and performance data presented in this guide for analogous systems provide a solid foundation for such future investigations.

References

A Comparative Analysis of the Photophysical Properties of 2-Ethynylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A deep understanding of the photophysical properties of transition metal complexes is paramount for their application in fields ranging from photocatalysis and solar energy conversion to bio-imaging and organic light-emitting diodes (OLEDs). Among the vast array of ligands used to tune these properties, 2-ethynylpyridine has emerged as a versatile building block. Its rigid, linear structure and rich π-electron system, coupled with the coordinating nitrogen atom, allow for the construction of complexes with unique and tunable electronic and luminescent characteristics. This guide provides a comparative study of the photophysical properties of this compound complexes, primarily focusing on ruthenium(II) and platinum(II) centers, and contrasts them with related structures to elucidate structure-property relationships.

Comparative Photophysical Data

The photophysical properties of transition metal complexes are dictated by the nature of the metal center, the ligand scaffold, and the surrounding environment. The tables below summarize key photophysical parameters for a selection of this compound complexes and their analogs, offering a quantitative comparison.

Table 1: Photophysical Properties of Ruthenium(II) Complexes

Complexλ_abs (nm) (Assignment)λ_em (nm) (Assignment)Quantum Yield (Φ)Lifetime (τ)SolventReference
--INVALID-LINK--₂¹365 (π-π)---Acetonitrile[1]
--INVALID-LINK--₂----Acetonitrile[1]
Ru(L¹)(bpy)₂(PF₆)₂²400-550 (MLCT)~680 (³MLCT)High--[2][3]
Ru(L²)(bpy)₂(PF₆)₂³400-550 (MLCT)~680 (³MLCT)High--[2][3]
--INVALID-LINK--₂400-550 (MLCT), 300-400 (π-π)Broad (³MLCT)---[4]

¹ E-1 is a photoswitchable ligand, data reflects irradiation wavelength. ² L¹ = 3,8-bis[2-(3-pyridinyl)ethynyl]-1,10-phenanthroline ³ L² = 3,8-bis[2-(4-pyridinyl)ethynyl]-1,10-phenanthroline

Table 2: Photophysical Properties of Platinum(II) Complexes

Complexλ_abs (nm) (Assignment)λ_em (nm) (Assignment)Quantum Yield (Φ)Lifetime (τ, µs)SolventReference
tbpyPt(C₂2-py)₂¹-520 (³MLCT/³LL'CT)---[5][6]
tbpyPt(C₂pym)₂²-512 (³MLCT/³LL'CT)--CH₂Cl₂[5][6]
Pt(L¹)(-≡-C₆H₅CH₃)₂400-550 (MLCT)~680 (³MLCT/³ILCT)Poor--[2][3]
Pt(L²)(-≡-C₆H₅CH₃)₂400-550 (MLCT)~680 (³MLCT/³ILCT)Poor--[2][3]
[Pt(trpy)(C≡CC₆H₅)]PF₆----Acetonitrile[7]
[PtMe(Vpy)(PPh₃)]-550 (³ILCT/³MLCT)--Solid State[8]
[PtMe(Vpy)(PPhMe₂)]-550 (³ILCT/³MLCT)Higher than PPh₃ analog-Solid State[8]

¹ HC₂2-py = this compound ² HC₂pym = 2-ethynylpyrimidine

From the data, a notable trend is the blue-shift in emission for the platinum complex with the 2-ethynylpyrimidine ligand (tbpyPt(C₂pym)₂) compared to the this compound analog (tbpyPt(C₂2-py)₂)[5][6]. This is attributed to the more electron-deficient nature of the pyrimidine ring, which lowers the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) excited states[5][6]. In contrast, Ruthenium(II) complexes with bis-pyridylethynyl-phenanthroline ligands exhibit strong phosphorescence around 680 nm, indicative of a triplet MLCT-based luminescence[2][3]. The quantum yields for these ruthenium complexes are noted to be relatively high, while the comparable platinum complexes show poor emission intensities[2][3].

For cycloplatinated(II) complexes with 2-vinylpyridine, the nature of the ancillary phosphine ligand influences the emission intensity, with the more electron-donating PPhMe₂ leading to stronger emission than PPh₃[8]. This highlights the electronic tunability afforded by modifying ligands not directly involved in the primary chromophore.

Experimental Protocols

The characterization of the photophysical properties of these complexes involves a suite of spectroscopic techniques. Below are generalized methodologies for the key experiments.

1. Synthesis of this compound Complexes

A common synthetic route involves the coupling of a metal precursor with the this compound ligand. For instance, the synthesis of platinum(II) acetylide complexes often employs a deprotonation of the terminal alkyne with a base like KOH, followed by reaction with a platinum-chloride precursor, such as PPh₃AuCl or tbpyPtCl₂. The resulting complexes are then purified by filtration and recrystallization.

2. UV-Visible Absorption Spectroscopy

Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the complexes are prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane) at concentrations around 10⁻⁵ M. Spectra are collected in a quartz cuvette with a 1 cm path length. The absorption bands are assigned to specific electronic transitions, such as π-π* intraligand transitions, or metal-to-ligand charge transfer (MLCT) transitions.

3. Emission Spectroscopy

Emission and excitation spectra are measured using a spectrofluorometer. Solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can quench triplet excited states. The excitation wavelength is chosen based on the absorption spectrum of the complex. For solid-state measurements, powdered samples are used.

4. Quantum Yield Determination

The luminescence quantum yield (Φ) is often determined using a comparative method. A well-characterized standard with a known quantum yield, such as [Ru(bpy)₃]²⁺ in acetonitrile, is used. The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner-filter effects. The quantum yield is then calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

5. Excited-State Lifetime Measurements

Excited-state lifetimes (τ) are measured using time-resolved techniques such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. Following excitation with a pulsed laser, the decay of the emission intensity or transient absorption signal is monitored over time. The resulting decay curve is fitted to an exponential function to extract the lifetime.

Visualizing the Experimental Workflow

The logical flow of experiments for characterizing the photophysical properties of a new this compound complex can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Comparison Synthesis Complex Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, X-ray) Purification->Characterization UV_Vis UV-Vis Absorption Characterization->UV_Vis Emission Steady-State Emission UV_Vis->Emission Analysis Structure-Property Relationship Analysis UV_Vis->Analysis Quantum_Yield Quantum Yield Measurement Emission->Quantum_Yield Lifetime Lifetime Measurement Emission->Lifetime Emission->Analysis Quantum_Yield->Analysis Lifetime->Analysis Comparison Comparison with Analogs Analysis->Comparison

References

Validating 2-Ethynylpyridine Polymerization: A Comparative Guide to Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is a critical step in the creation of novel materials and therapeutic agents. This guide provides a comparative analysis of experimental results for the polymerization of 2-ethynylpyridine, a versatile building block for functional polymers. We will delve into the common uncatalyzed polymerization method and explore potential alternatives, presenting key performance data in a clear, comparative format.

The polymerization of this compound offers a pathway to conjugated polymers with unique electronic and optical properties. Validation of experimental outcomes is paramount for reproducibility and the rational design of new materials. This guide aims to equip researchers with the necessary information to critically evaluate and compare different synthetic approaches.

Comparison of Polymerization Methods

The primary method reported for the polymerization of this compound is uncatalyzed, or spontaneous, polymerization. This approach relies on the quaternization of the pyridine nitrogen, which activates the ethynyl group towards polymerization. While this method is straightforward, alternatives such as transition-metal catalyzed polymerization are common for acetylenic monomers and could offer better control over the polymer structure.

ParameterUncatalyzed PolymerizationTransition-Metal Catalyzed Polymerization
Catalyst/Initiator Various quaternizing agents (e.g., alkyl halides, sulfonyl chlorides)Rhodium, Palladium, or Nickel complexes
Polymer Yield Generally high (70-91%)[1][2]Data not readily available for this compound
Molecular Weight (Mn, Mw) Data not consistently reported; inherent viscosity often used as a proxyPotentially offers better control over molecular weight
Polydispersity Index (PDI) Expected to be broad due to the nature of spontaneous polymerizationCan be narrow with living polymerization techniques
Thermal Stability (TGA) Data not readily availableDependent on polymer structure and catalyst residues

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating research findings. Below are representative protocols for the uncatalyzed polymerization of this compound.

Uncatalyzed Polymerization of this compound with an Alkyl Halide

This protocol is a generalized procedure based on the work of Gal et al.[1][2]

Materials:

  • This compound (monomer)

  • Alkyl halide (initiator, e.g., 1-iodopentane, bromocholine bromide)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (solvent for precipitation)

  • Diethyl ether (non-solvent for washing)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add an equimolar amount of the alkyl halide initiator to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer and wash it thoroughly with diethyl ether to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as NMR, IR, UV-Vis spectroscopy, and viscometry.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of validating experimental results for this compound polymerization, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_validation Results Validation synthesis_method Select Polymerization Method (e.g., Uncatalyzed, Catalyzed) reaction_setup Set up Reaction (Monomer, Initiator/Catalyst, Solvent, Temp.) synthesis_method->reaction_setup polymerization Polymerization Reaction reaction_setup->polymerization workup Work-up and Purification (Precipitation, Washing, Drying) polymerization->workup structural Structural Analysis (NMR, IR, UV-Vis) workup->structural molecular_weight Molecular Weight Analysis (GPC/SEC for Mn, Mw, PDI) workup->molecular_weight thermal Thermal Analysis (TGA for Stability) workup->thermal data_analysis Data Analysis and Comparison structural->data_analysis molecular_weight->data_analysis thermal->data_analysis conclusion Conclusion on Method Viability data_analysis->conclusion

Caption: Experimental workflow for the synthesis, characterization, and validation of poly(this compound).

uncatalyzed_polymerization_pathway Monomer This compound Quaternization Quaternization of Pyridine Nitrogen Monomer->Quaternization Initiator Quaternizing Agent (e.g., R-X) Initiator->Quaternization ActivatedMonomer Activated Monomer (N-alkyl-2-ethynylpyridinium halide) Quaternization->ActivatedMonomer Propagation Propagation ActivatedMonomer->Propagation Propagation->Propagation Polymer Poly(this compound) Derivative Propagation->Polymer Addition of Monomer Units

Caption: Proposed signaling pathway for the uncatalyzed polymerization of this compound.

Conclusion

The uncatalyzed polymerization of this compound is a facile method for producing high yields of the corresponding polymer derivatives. However, the lack of readily available data on molecular weight, polydispersity, and thermal stability in the existing literature presents a significant gap for researchers aiming to design materials with specific properties. While transition-metal catalysis is a promising alternative for achieving better control over the polymerization, there is a clear need for more research in this area for this compound. This guide highlights the current state of knowledge and underscores the importance of thorough characterization and data reporting for the validation and advancement of this compound polymerization.

References

Safety Operating Guide

Proper Disposal of 2-Ethynylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-Ethynylpyridine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2] All waste materials containing this chemical, including residues and contaminated items, are considered hazardous waste and require a specific disposal protocol.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[3]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For Small Spills:

  • Absorb: Use a non-combustible, inert absorbent material such as vermiculite, sand, or earth to soak up the spill.[1][3][5]

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[6]

For Large Spills:

  • Evacuate: Immediately evacuate the affected area.[3]

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.[3]

Step-by-Step Disposal Procedure

The disposal of this compound waste must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[3]

    • Do not mix this compound waste with incompatible substances, such as strong oxidizing agents and acids.[3][7]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, compatible, and sealable container.[1][5][6][8]

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound." Indicate the associated hazards (e.g., Combustible, Irritant).

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Disposal often involves incineration at a specialized facility.[4]

Disposal Workflow

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes collect_waste Collect Waste in Labeled, Sealed Container spill->collect_waste No small_spill->collect_waste disposal Contact EHS for Professional Disposal large_spill->disposal segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Designated Secure Area segregate->store store->disposal end End: Waste Disposed disposal->end

References

Personal protective equipment for handling 2-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethynylpyridine

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Physical Properties

This compound is a combustible liquid that can cause serious skin, eye, and respiratory irritation.[1][2][3] Understanding its physical and chemical properties is crucial for safe handling.

Table 1: Hazard Summary

Hazard TypeDescriptionCitations
Flammability Combustible Liquid[3][4][5]
Health Hazards Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3]
Symptoms of Overexposure May include headache, dizziness, tiredness, nausea, and vomiting.[3][4]

Table 2: Physical and Chemical Properties

PropertyValueCitations
CAS Number 1945-84-2[4][5]
Molecular Formula C₇H₅N[2][3]
Molecular Weight 103.12 g/mol [2][3]
Appearance Colorless to Brown Liquid[3]
Boiling Point 85 °C / 12 mmHg[6]
Density 1.021 g/mL at 25 °C[6]
Flash Point 76 °C / 168.8 °F[4]
Refractive Index n20/D 1.56[6]
Storage Temperature 2-8°C (Refrigerated)[6]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is mandatory to minimize risk.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[7] All eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4]

Table 3: Required Personal Protective Equipment

AreaRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles, Face ShieldChemical splash goggles are required.[4][7] A face shield must be worn over goggles during operations with a high risk of splashing.[7]
Skin Chemical-Resistant Gloves, Lab CoatWear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[2][4][5]
Respiratory Ventilated Area / RespiratorAlways handle in a well-ventilated area or a chemical fume hood.[1][2] If engineering controls are insufficient, an approved respirator must be used.[5]
Step-by-Step Handling and Storage Protocol

Engineering Controls:

  • Ventilation: Always use this chemical within a certified chemical fume hood to maintain airborne levels as low as possible.[1][5]

  • Inert Atmosphere: For prolonged storage or reactions, handling and storing under an inert gas like nitrogen or argon is recommended.[2][5]

  • Eye Wash Stations: Ensure that safety showers and eyewash stations are easily accessible in the immediate work area.

Safe Handling Procedure:

  • Preparation: Before use, inspect the container for any damage or leaks. Ensure all necessary PPE is clean, available, and worn correctly.

  • Location: Perform all manipulations inside a chemical fume hood.

  • Avoidance: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use only spark-proof tools and explosion-proof equipment.[4]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][5]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Incompatibilities: Keep away from incompatible materials such as acids and oxidizing agents.[4]

  • Labeling: Ensure all containers are clearly labeled.[1]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProtocolCitations
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[3][4][5]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[3][4][5]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[4]

  • Containment: For a small spill, use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the product.[1][4]

  • Collection: Collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Disposal of this compound and its container must be done through an approved waste disposal plant.[3][4]

  • This material is considered hazardous waste.[4] Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations.[4]

  • Do not empty into drains or release into the environment.[2][4]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_dispose 4. Disposal cluster_emergency Emergency / Spill A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect and Don Required PPE B->C D Work Inside Fume Hood C->D E Keep Away from Ignition Sources D->E M Evacuate and Ventilate D->M F Use Spark-Proof Tools E->F G Tightly Seal Container F->G H Store in Ventilated, Refrigerated Area (2-8°C) G->H I Decontaminate Work Area J Label as Hazardous Waste I->J K Dispose via Approved Waste Facility J->K L Follow All Regulations K->L N Contain with Inert Material M->N O Follow First Aid Procedures

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethynylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.